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  • Product: 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol
  • CAS: 69336-80-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Basic Properties of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the fundamental properties of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol, a molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol, a molecule of significant interest in pharmaceutical research and development due to its structural relationship to the widely used beta-blocker, Metoprolol. Often identified as a process-related impurity or a potential metabolite of Metoprolol, a thorough understanding of its chemical and pharmacological characteristics is crucial for quality control, drug safety assessment, and the exploration of new therapeutic agents. This document delves into the physicochemical properties, synthesis, spectral characterization, potential pharmacological activity, and analytical methodologies for this compound, offering a valuable resource for scientists in the field.

Introduction

1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol is a secondary amine and a member of the aryloxypropanolamine class of compounds. Its core structure is closely related to that of Metoprolol, a cardioselective β1-adrenergic receptor blocker used extensively in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1] The primary structural difference lies in the substitution on the amine nitrogen, where 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol possesses a methyl group instead of the isopropyl group found in Metoprolol.

The presence of this compound as an impurity in Metoprolol drug substance and formulated products necessitates robust analytical methods for its detection and quantification to ensure the safety and efficacy of the final pharmaceutical product.[2] Furthermore, its structural similarity to Metoprolol suggests a potential for pharmacological activity, making it a subject of interest for structure-activity relationship (SAR) studies within the class of beta-blockers.[3] This guide aims to consolidate the available technical information on 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol, providing a foundation for further research and development.

Physicochemical Properties

PropertyValueSource/Method
IUPAC Name 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol---
CAS Number 69336-80-7[4]
Molecular Formula C₁₁H₁₇NO₃[2]
Molecular Weight 211.26 g/mol [2]
Appearance Predicted: Solid---
pKa (basic) Predicted: 9.5 ± 0.5Computational Prediction
logP Predicted: 1.2 ± 0.3Computational Prediction
Water Solubility Predicted: Moderately SolubleComputational Prediction
Melting Point Not available---
Boiling Point Not available---
Stability Expected to be stable under normal laboratory conditions. As an aryloxypropanolamine, it may be susceptible to oxidation and degradation under stress conditions such as heat, light, and extreme pH.General knowledge of related compounds

Note on Predicted Values: The pKa and logP values are estimated using computational software and should be considered as approximations. Experimental determination is recommended for definitive values.

Synthesis and Characterization

The synthesis of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol typically follows a convergent synthetic strategy common for aryloxypropanolamine derivatives. A plausible synthetic route is outlined below.

Synthetic Workflow

The synthesis can be logically divided into two main steps: the formation of the epoxide intermediate and the subsequent ring-opening with methylamine.

SynthesisWorkflow A 4-Methoxyphenol C 1-(4-Methoxyphenoxy)-2,3-epoxypropane A->C Base (e.g., NaOH, K2CO3) Solvent (e.g., Acetone, DMF) B Epichlorohydrin B->C E 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol C->E Solvent (e.g., Methanol, Ethanol) D Methylamine D->E

Caption: Synthetic workflow for 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(4-Methoxyphenoxy)-2,3-epoxypropane

  • To a stirred solution of 4-methoxyphenol (1.0 eq) in a suitable solvent such as acetone or dimethylformamide (DMF), add a base, for example, powdered potassium carbonate (1.5 eq) or sodium hydroxide (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.

  • Add epichlorohydrin (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude epoxide.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure 1-(4-methoxyphenoxy)-2,3-epoxypropane.

Step 2: Synthesis of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol

  • Dissolve the purified 1-(4-methoxyphenoxy)-2,3-epoxypropane (1.0 eq) in a suitable protic solvent such as methanol or ethanol.

  • Add an excess of methylamine (e.g., a 40% aqueous solution or a solution in ethanol, 3-5 eq) to the epoxide solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent and excess methylamine under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol by column chromatography or crystallization to obtain the final product of high purity.

Spectral Characterization

The structural confirmation of the synthesized compound is achieved through various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxyphenoxy group, the methoxy protons as a singlet, and signals for the propan-2-ol backbone, including the methyl group on the nitrogen.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the carbons of the propan-2-ol chain.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The ESI-MS (Electrospray Ionization Mass Spectrometry) in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 212.12.

  • IR (Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, C-O stretching of the ether and alcohol, and aromatic C-H and C=C stretching vibrations.

Pharmacological Profile

Predicted Mechanism of Action

Given its structural similarity to Metoprolol, 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol is predicted to act as a β-adrenergic receptor antagonist.[3] The aryloxypropanolamine scaffold is a well-established pharmacophore for beta-blockers.[5] It is hypothesized that the compound binds to β-adrenergic receptors, competitively inhibiting the binding of endogenous catecholamines like epinephrine and norepinephrine. This antagonism would lead to a reduction in the downstream signaling cascade mediated by adenylyl cyclase and cyclic AMP (cAMP).

MechanismOfAction cluster_0 Cell Membrane Receptor β-Adrenergic Receptor G_Protein G-Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Catecholamines Catecholamines (Epinephrine, Norepinephrine) Catecholamines->Receptor Activates Antagonist 1-(4-Methoxyphenoxy)-3- (methylamino)propan-2-ol Antagonist->Receptor Blocks ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↑ Heart Rate, ↑ Contractility) PKA->Cellular_Response Phosphorylates & Activates

Caption: Proposed mechanism of action as a β-adrenergic antagonist.

Predicted Selectivity

The selectivity of beta-blockers for β1 versus β2 receptors is a critical determinant of their clinical utility. While Metoprolol is known for its β1-selectivity, the impact of replacing the isopropyl group with a smaller methyl group on receptor selectivity is not definitively established without experimental data. It is plausible that 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol retains some degree of β1-selectivity, though its potency and selectivity profile would require experimental validation through receptor binding assays. Studies on structurally related compounds have shown that even minor modifications to the amine substituent can influence the affinity for β-adrenergic receptors.[3]

Analytical Methodologies

Accurate and robust analytical methods are essential for the identification and quantification of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol, particularly in the context of impurity profiling of Metoprolol.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most common technique for the analysis of Metoprolol and its related compounds.[2]

5.1.1. Recommended HPLC Method

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate or potassium phosphate, pH adjusted to 3.0-4.0) and an organic modifier (e.g., acetonitrile or methanol) is recommended for optimal separation of the main component from its impurities.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 223 nm or 274 nm, where the phenoxy moiety exhibits absorbance.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

5.1.2. Sample Preparation

A stock solution of the sample can be prepared by dissolving it in the mobile phase or a mixture of water and the organic modifier. Subsequent dilutions can be made to fall within the linear range of the calibration curve.

Gas Chromatography (GC)

Gas chromatography can also be employed for the analysis of this compound, potentially after derivatization to improve its volatility and thermal stability.

5.2.1. Recommended GC Method

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Injector and Detector Temperature: Typically set at 250-280 °C.

  • Oven Temperature Program: A temperature gradient program starting from a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure good separation.

  • Carrier Gas: Helium or nitrogen at a constant flow rate.

  • Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS) for more selective and sensitive detection.

Hyphenated Techniques

For unambiguous identification and structural elucidation, especially in complex matrices, hyphenated techniques are invaluable.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, allowing for the determination of the molecular weight and fragmentation pattern of the compound.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Similar to LC-MS, GC-MS provides both chromatographic separation and mass spectral data, which is highly useful for the identification of volatile and semi-volatile compounds.

Conclusion

1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol is a compound of significant interest due to its close structural relationship with the beta-blocker Metoprolol. As a potential impurity and a molecule with predicted pharmacological activity, a thorough understanding of its basic properties is essential for pharmaceutical scientists. This guide has provided a comprehensive overview of its physicochemical characteristics, a plausible synthetic route with a detailed experimental protocol, its predicted pharmacological profile, and recommended analytical methodologies for its characterization and quantification. The information presented herein serves as a foundational resource to support further research, including the development of certified reference standards, in-depth pharmacological evaluation, and the establishment of validated analytical methods for quality control in the pharmaceutical industry.

References

  • Lövgren, K., Hedberg, A., & Nilsson, J. L. (1981). Adrenoceptor blocking agents. Compounds related to metoprolol. Journal of medicinal chemistry, 24(4), 451–454. [Link]

  • Bekhradnia, A., & Ebrahimzadeh, M. A. (2012). Theoretical study on some non-selective beta-adrenergic antagonists and correlation to their biologically active configurations. ResearchGate. [Link]

  • More, K. S., & Singh, P. (2016). Identification, synthesis, isolation and characterization of new impurity in metoprolol tartrate tablets. Journal of pharmaceutical and biomedical analysis, 117, 433–438. [Link]

  • Patel, P. N., & S, S. (2012). An improved validated HPLC method for separation of metoprolol and hydrochlorothiazide impurities in metoprolol and hydrochlorot. Scholars Research Library. [Link]

  • Gaikwad, R. U., Tapkir, A. S., Wadikar, N. R., Wakade, S. K., Pathak, A. B., & Bhagat, S. M. (2025). Comprehensive Investigation and Exploration of Metoprolol Impurities: Novel Synthesis, Refinement and Characterization. Research Journal of Pharmacy and Technology, 18(3), 1128-1133. [Link]

  • Tariq, M. (2024, February 29). Metoprolol. In StatPearls. StatPearls Publishing. [Link]

  • NextSDS. (n.d.). 1-(4-METHOXY-PHENOXY)-3-METHYLAMINO-PROPAN-2-OL. [Link]

  • Agilent Technologies. (2014, May 6). Modernizing the USP Monograph for Impurity Profiling of Metoprolol Tartrate. [Link]

  • PubChem. (n.d.). 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)-2-propanol. [Link]

  • Walczak, M., Wójcikowski, J., & Daniel, W. A. (2012). Enantioselective LC/ESI-MS/MS analysis and pharmacokinetic and tissue distribution study of (2RS)-1-(7-methoxy-1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)-propan-2-ol in rats. Chirality, 24(8), 659–666. [Link]

  • Wikipedia. (2023, December 1). Discovery and development of beta-blockers. In Wikipedia. [Link]

Sources

Exploratory

The Chemical Architecture and Synthesis of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol: A Technical Guide

Executive Summary In the landscape of medicinal chemistry, the aryloxypropanolamine scaffold is the structural cornerstone of β -adrenergic receptor antagonists (commonly known as beta-blockers)[1]. While clinically domi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, the aryloxypropanolamine scaffold is the structural cornerstone of β -adrenergic receptor antagonists (commonly known as beta-blockers)[1]. While clinically dominant molecules such as metoprolol and propranolol utilize bulky amine substituents (e.g., isopropyl or tert-butyl groups) to achieve high receptor affinity, structural analogs like 1-(4-methoxyphenoxy)-3-(methylamino)propan-2-ol serve a critical role in Structure-Activity Relationship (SAR) profiling and as synthetic intermediates. This whitepaper provides an in-depth technical analysis of this specific compound, detailing its physicochemical properties, self-validating synthetic methodologies, and its mechanistic role in pharmacological research.

Structural and Physicochemical Profiling

1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol (Molecular Formula: C11​H17​NO3​ ) consists of three distinct functional domains:

  • 4-Methoxyphenoxy Ring: Provides the essential aromatic system for π−π interactions within the receptor binding pocket.

  • Propan-2-ol Linker: Contains a chiral center at the C2 position. The hydroxyl group is critical for hydrogen bonding with the receptor (specifically the Asn312 residue in β1​ -receptors).

  • Methylamino Group: A secondary amine that dictates the molecule's steric bulk and basicity.

To facilitate analytical tracking and formulation studies, the quantitative physicochemical parameters of the compound are summarized below[2][3].

Table 1: Quantitative Physicochemical Data
ParameterValuePharmacological Implication
Molecular Formula C11​H17​NO3​ Defines the atomic composition.
Molecular Weight 211.26 g/mol Optimal for favorable oral bioavailability (Lipinski's Rule of 5).
Exact Mass 211.1208 DaTarget value for High-Resolution Mass Spectrometry (HRMS).
Hydrogen Bond Donors 2 (-OH, -NH)Facilitates critical receptor anchoring.
Hydrogen Bond Acceptors 4 (Ether O x2, -OH, -NH)Enhances aqueous solubility.
Rotatable Bonds 6Allows conformational flexibility for induced fit binding.

Synthetic Methodology and Causality

The synthesis of aryloxypropanolamines typically follows a highly conserved, two-step nucleophilic substitution pathway[1]. The protocol below is designed as a self-validating system , ensuring that each phase contains built-in In-Process Controls (IPCs) to verify chemical transformations before proceeding.

Phase 1: Epoxidation of 4-Methoxyphenol
  • Objective: Synthesize the reactive intermediate 2-((4-methoxyphenoxy)methyl)oxirane.

  • Causality of Reagents: Epichlorohydrin is used in a 3-fold molar excess. This deliberate excess is critical to prevent the formation of unwanted bis-alkylated dimers. Anhydrous potassium carbonate ( K2​CO3​ ) is selected as the base because it efficiently deprotonates the phenol without hydrolyzing the newly formed epoxide ring.

  • Step-by-Step Procedure:

    • Dissolve 1.0 equivalent of 4-methoxyphenol in anhydrous acetone.

    • Add 2.0 equivalents of finely ground K2​CO3​ and stir for 30 minutes at room temperature to generate the phenoxide ion.

    • Dropwise, add 3.0 equivalents of epichlorohydrin.

    • Reflux the mixture at 60°C for 12 hours.

  • Self-Validation (IPC): Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the phenol spot (visualized under UV 254 nm) and the emergence of a higher Rf​ spot confirms 100% conversion to the epoxide.

Phase 2: Regioselective Amination
  • Objective: Open the epoxide ring to yield the target compound.

  • Causality of Reagents: Ethanol is utilized as the solvent because its protic nature stabilizes the transition state via hydrogen bonding, significantly accelerating the epoxide ring opening. A massive excess of methylamine (5.0 equivalents) is used to force the reaction toward the secondary amine and completely suppress over-alkylation into a tertiary amine.

  • Step-by-Step Procedure:

    • Dissolve the purified epoxide intermediate in absolute ethanol.

    • Slowly add 5.0 equivalents of methylamine (40% aqueous solution) at 0°C to control the initial exothermic reaction.

    • Warm the reaction to room temperature and stir for 8 hours.

    • Evaporate the solvent and excess amine under reduced pressure.

  • Self-Validation (IPC): Analyze the crude mixture via LC-MS. The reaction is validated as successful only when the specific m/z 212.1 [M+H]+ peak becomes the dominant signal, confirming the exact mass of 1-(4-methoxyphenoxy)-3-(methylamino)propan-2-ol.

Synthesis A 4-Methoxyphenol C Epoxide Intermediate A->C Base (K2CO3) B Epichlorohydrin B->C E Target Compound (C11H17NO3) C->E Ring Opening D Methylamine D->E

Synthetic workflow for 1-(4-methoxyphenoxy)-3-(methylamino)propan-2-ol.

Structure-Activity Relationship (SAR) & Mechanistic Insights

In drug development, 1-(4-methoxyphenoxy)-3-(methylamino)propan-2-ol is frequently utilized as a negative control or a baseline comparator in SAR studies mapping the β -adrenergic receptor[1].

The Steric Bulk Imperative: The β -adrenergic receptor features a distinct hydrophobic pocket near the primary binding site (Asp113 in β2​ -receptors). Classic β -blockers require a bulky alkyl group—such as the isopropyl group in metoprolol or the tert-butyl group in timolol—to fully occupy this pocket. This strong hydrophobic interaction is the primary driver of high receptor affinity and potent antagonistic activity[1].

By substituting the isopropyl group with a methylamino group , the molecule loses the necessary steric bulk. The methyl group is simply too small to engage the hydrophobic pocket effectively. Consequently, 1-(4-methoxyphenoxy)-3-(methylamino)propan-2-ol exhibits drastically reduced β -blocking activity. Understanding this causality allows medicinal chemists to precisely tune the pharmacokinetic profiles of new cardiovascular therapeutics.

SAR Node1 Methylamino Group Node3 Weak Hydrophobic Interaction Node1->Node3 Node2 Isopropylamino Group Node4 Strong Hydrophobic Interaction Node2->Node4 Node5 Low β-Receptor Affinity Node3->Node5 Node6 High β-Receptor Affinity Node4->Node6

SAR logical relationship of amine substitution on beta-receptor affinity.

Analytical Characterization Protocols

To ensure uncompromising scientific integrity, the synthesized compound must undergo rigorous analytical characterization. The following protocol establishes a self-validating analytical loop.

Step 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
  • Methodology: Utilize a C18 reverse-phase column with a gradient elution of Water/Acetonitrile containing 0.1% Formic Acid.

  • Validation Metric: The compound must elute as a single sharp peak (indicating >98% purity). The mass spectrometer (operating in positive ESI mode) must yield a parent ion at m/z 212.1 [M+H]+ . A secondary fragmentation peak at m/z 116 (loss of the methoxyphenoxy group) confirms the integrity of the propanolamine side chain.

Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Methodology: Dissolve the purified product in deuterated chloroform ( CDCl3​ ) or DMSO- d6​ and acquire 1H and 13C spectra at 400 MHz.

  • Validation Metric: The structure is definitively validated by the presence of a distinct 3H singlet near δ 2.4 ppm , which corresponds to the N -methyl group. This signal distinguishes the compound from its isopropyl counterpart (which would present as a 6H doublet). Furthermore, a 3H singlet near δ 3.8 ppm confirms the presence of the aromatic methoxy group.

References

  • National Center for Biotechnology Information (NCBI). "1-Amino-3-(2-ethoxyphenoxy)propan-2-OL | C11H17NO3 | CID 16642391." PubChem Compound Summary. Available at: [Link]

  • Wikipedia Contributors. "Discovery and development of beta-blockers." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Kim, Y. et al. "Aryloxypropanolamine targets amyloid aggregates and reverses Alzheimer-like phenotypes in Alzheimer mouse models." Alzheimer's Research & Therapy, PubMed Central (PMC). Available at: [Link]

Sources

Foundational

Synthesis Pathway and Mechanistic Evaluation of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol: A Technical Guide

Executive Summary 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol is a classic aryloxypropanolamine derivative. Compounds containing this structural motif are fundamental pharmacophores in medicinal chemistry, most notab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol is a classic aryloxypropanolamine derivative. Compounds containing this structural motif are fundamental pharmacophores in medicinal chemistry, most notably functioning as β -adrenergic receptor antagonists (beta-blockers). The synthesis of this specific compound relies on a highly robust, two-step convergent pathway: the O-alkylation of 4-methoxyphenol with epichlorohydrin to form a reactive epoxide intermediate, followed by regioselective aminolysis using methylamine.

This whitepaper details the mechanistic rationale, causality behind reagent selection, and validated step-by-step protocols required to synthesize this compound with high yield and analytical purity.

Retrosynthetic Analysis & Strategic Design

The target molecule can be disconnected at the two heteroatom-carbon bonds adjacent to the chiral center. Disconnecting the C–N bond reveals methylamine and an epoxide intermediate. A further C–O disconnection of the epoxide reveals 4-methoxyphenol and epichlorohydrin. Epichlorohydrin serves as an ideal, commercially available C3 synthon that provides both the necessary carbon backbone and the leaving groups required for sequential nucleophilic attacks.

SynthesisPathway Phenol 4-Methoxyphenol Epoxide 1-(4-Methoxyphenoxy)- 2,3-epoxypropane Phenol->Epoxide + Base, PTC (O-Alkylation) ECH Epichlorohydrin ECH->Epoxide Target 1-(4-Methoxyphenoxy)-3- (methylamino)propan-2-ol Epoxide->Target + Methanol (Ring Opening) Amine Methylamine Amine->Target

Synthesis pathway from 4-methoxyphenol to 1-(4-methoxyphenoxy)-3-(methylamino)propan-2-ol.

Step 1: O-Alkylation and Epoxide Formation

Mechanistic Rationale

The first step involves the nucleophilic substitution of epichlorohydrin by the phenoxide ion of 4-methoxyphenol. A base, typically anhydrous potassium carbonate ( K2​CO3​ ), is utilized to deprotonate the phenol. The resulting phenoxide undergoes an SN​2 attack on the less sterically hindered terminal carbon of epichlorohydrin, displacing the chloride ion. The intermediate alkoxide then undergoes rapid intramolecular cyclization to yield 1-(4-methoxyphenoxy)-2,3-epoxypropane[2].

Causality in Experimental Design
  • Why use excess epichlorohydrin? Epichlorohydrin is a bifunctional reagent. If a stoichiometric 1:1 ratio is used, the newly formed epoxide can undergo a second ring-opening reaction with another phenoxide molecule, generating an unwanted 1,3-bis(aryloxy)propan-2-ol dimer. By utilizing epichlorohydrin in a 3-to-5-fold molar excess (acting as both reagent and solvent), the reaction kinetics overwhelmingly favor the mono-alkylated epoxide [3].

  • Why use a Phase Transfer Catalyst (PTC)? The biphasic nature of solid K2​CO3​ and liquid epichlorohydrin limits the reaction rate. The addition of a PTC, such as benzyltriethylammonium chloride (TEBAC), facilitates the transfer of the phenoxide ion into the organic phase, significantly accelerating the reaction and improving the yield [2].

Experimental Protocol
  • Preparation: Charge an oven-dried round-bottom flask with 4-methoxyphenol (1.0 eq), anhydrous K2​CO3​ (2.0 eq), and a catalytic amount of TEBAC (0.05 eq).

  • Addition: Add epichlorohydrin (5.0 eq) directly to the flask. Ensure the flask is equipped with a reflux condenser and a magnetic stir bar.

  • Reaction: Heat the heterogeneous mixture to 75–80 °C under continuous magnetic stirring for 8–10 hours. Monitor the progression via Thin-Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3) until the starting phenol spot is entirely consumed [2].

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts ( KCl and unreacted K2​CO3​ ), washing the filter cake with a small amount of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure (using a rotary evaporator equipped with a high-vacuum pump) to recover the excess epichlorohydrin. The resulting crude 1-(4-methoxyphenoxy)-2,3-epoxypropane can be used directly in the next step or purified via vacuum distillation [3].

Step 2: Regioselective Epoxide Ring Opening

Mechanistic Rationale

The second step is the aminolysis of the epoxide intermediate. Methylamine acts as the nucleophile, attacking the oxirane ring. Under neutral or basic conditions (such as in methanol), the SN​2 attack occurs almost exclusively at the less sterically hindered terminal carbon (C3) of the epoxide, yielding the desired secondary amine, 1-(4-methoxyphenoxy)-3-(methylamino)propan-2-ol [1].

Causality in Experimental Design
  • Why use excess methylamine? The product of this reaction is a secondary amine, which is inherently more nucleophilic than the primary amine starting material. If methylamine is limited, the newly formed secondary amine will attack unreacted epoxide molecules, generating a tertiary amine impurity (a symmetric dimer). To suppress this over-alkylation, methylamine must be introduced in a massive stoichiometric excess (typically 10:1 or greater), often as a 33% solution in absolute methanol [1].

Experimental Protocol
  • Preparation: Dissolve the crude 1-(4-methoxyphenoxy)-2,3-epoxypropane (1.0 eq) in absolute methanol (approx. 5 mL per gram of epoxide) in a round-bottom flask.

  • Addition: Cool the flask to 0 °C using an ice bath. Slowly add a 33% methanolic solution of methylamine (10.0 eq) to the reaction flask dropwise to prevent exothermic degradation and control the initial reaction rate.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature (25 °C), and stir for 12–16 hours. Monitor the reaction via TLC (Eluent: Dichloromethane/Methanol/Aqueous Ammonia 90:9:1) [1].

  • Workup: Upon completion, evaporate the methanol and the highly volatile excess methylamine under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate, wash with saturated aqueous NaCl (brine) to remove residual polar impurities, dry the organic layer over anhydrous Na2​SO4​ , and concentrate. For high analytical purity, recrystallize the free base from a mixture of ethyl acetate and hexane, or perform silica gel column chromatography [1].

Process Workflow & Quantitative Data

MechanisticWorkflow Step1 Step 1: Epoxidation SN2 attack of phenoxide on epichlorohydrin followed by intramolecular cyclization Workup1 Workup 1 Vacuum distillation of excess epichlorohydrin Liquid-liquid extraction (EtOAc/H2O) Step1->Workup1 Intermediate Intermediate Isolation 1-(4-Methoxyphenoxy)-2,3-epoxypropane Workup1->Intermediate Step2 Step 2: Aminolysis Regioselective SN2 ring opening at C3 by methylamine in methanol Intermediate->Step2 Workup2 Workup 2 Evaporation of methanol/excess amine Crystallization or Chromatography Step2->Workup2 Product Final Product 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol Workup2->Product

Step-by-step mechanistic workflow and isolation protocol for the two-stage synthesis.

Table 1: Optimized Reaction Parameters and Yield Profiles
ParameterStep 1: O-AlkylationStep 2: Aminolysis
Primary Reagent 4-Methoxyphenol (1.0 eq)1-(4-Methoxyphenoxy)-2,3-epoxypropane (1.0 eq)
Co-Reagent Epichlorohydrin (5.0 eq)Methylamine (10.0 eq, 33% in MeOH)
Catalyst/Base K2​CO3​ (2.0 eq) + TEBAC (0.05 eq)None (Autocatalytic / Solvent mediated)
Solvent Epichlorohydrin (Neat / Excess)Absolute Methanol
Temperature 75–80 °C0 °C to 25 °C
Reaction Time 8–10 hours12–16 hours
Expected Yield 85–95% (Crude)80–90% (Purified)
TLC Eluent Hexane/Ethyl Acetate (7:3)DCM/MeOH/Aqueous NH3​ (90:9:1)

Conclusion

The synthesis of 1-(4-methoxyphenoxy)-3-(methylamino)propan-2-ol via the epichlorohydrin pathway is a highly efficient, scalable, and regioselective process. By strictly controlling the stoichiometry of the bifunctional reagents (using excess epichlorohydrin and methylamine) and utilizing phase-transfer catalysis, chemists can systematically suppress dimerization side-reactions and maximize the yield of the target aryloxypropanolamine. The self-validating nature of the TLC monitoring and the straightforward workup procedures make this a highly reliable protocol for drug development applications.

References

  • Title: Application Note and Experimental Protocol: Nucleophilic Substitution on (S)-(+)
  • Source: Organic Process Research & Development (ACS Publications)
  • Title: 2-[(4-Methoxyphenoxy)
Exploratory

Technical Guide: 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol (CAS: 69336-80-7)

Executive Summary 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol (CAS: 69336-80-7) is a synthetic organic compound belonging to the aryloxypropanolamine structural class. While this chemical family is canonically recogn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol (CAS: 69336-80-7) is a synthetic organic compound belonging to the aryloxypropanolamine structural class. While this chemical family is canonically recognized for its role in cardiovascular pharmacology as β-adrenergic receptor antagonists (β-blockers), this specific derivative possesses unique structural modifications—namely an N-methyl substitution rather than the traditional bulky N-alkyl groups[1]. Consequently, it is primarily utilized by drug development professionals as a specialized pharmacological probe, a critical intermediate in the synthesis of more complex Active Pharmaceutical Ingredients (APIs), and a reference standard in proteomics research[2][3].

Physicochemical Profile

Understanding the quantitative physicochemical properties of this compound is essential for predicting its solubility, reactivity, and behavior in biological assays.

PropertyValueScientific Relevance
CAS Registry Number 69336-80-7Unique identifier for regulatory and procurement tracking[4].
Molecular Formula C₁₁H₁₇NO₃Defines the atomic composition and stoichiometry[2].
Molecular Weight 211.26 g/mol Critical for calculating molarity in high-throughput screening[2].
Scaffold Class AryloxypropanolamineDictates the primary synthetic route and baseline receptor affinity.
H-Bond Donors 2Contributes to target protein binding (Hydroxyl, Secondary Amine).
H-Bond Acceptors 4Influences aqueous solubility (Ethers, Hydroxyl, Amine).

Structural & Pharmacological Rationale (SAR)

The architecture of 1-(4-methoxyphenoxy)-3-(methylamino)propan-2-ol is highly modular. As a Senior Application Scientist, it is crucial to understand why these specific functional groups dictate the molecule's behavior.

  • The Aryloxypropanolamine Core : This is the essential pharmacophore for β-adrenergic binding. The chiral center at the C2 position of the propanol chain dictates stereospecific receptor affinity. In biological systems, the (S)-enantiomer typically exhibits orders of magnitude higher activity than the (R)-enantiomer[5].

  • Para-Methoxy Substitution : Substitution at the para position of the phenoxy ring generally drives β₁-receptor cardioselectivity, a feature exploited in blockbuster drugs like metoprolol[3].

  • N-Methyl Substitution (The Differentiator) : The orthosteric binding site of β-adrenergic receptors features a distinct hydrophobic pocket that accommodates the amine residue. Optimal binding requires significant steric bulk (e.g., isopropyl or tert-butyl groups). The N-methyl group in CAS 69336-80-7 is sterically insufficient to fully occupy this pocket, resulting in a marked reduction in β-blocking potency compared to its N-isopropyl analogs[1]. This makes the compound highly valuable when researchers need to decouple the aryloxypropanolamine scaffold's secondary effects from potent β-adrenergic blockade.

SAR_Logic cluster_0 Structural Modifications Scaffold Aryloxypropanolamine Scaffold (Core Pharmacophore) ParaSub para-Methoxy Group (Aryl Ring) Scaffold->ParaSub NMethyl N-Methyl Substitution (Amine Terminus) Scaffold->NMethyl Beta1 Drives β1-Receptor Cardioselectivity ParaSub->Beta1 Affinity Reduces Overall β-Adrenergic Affinity NMethyl->Affinity

Structure-Activity Relationship (SAR) logic for 1-(4-methoxyphenoxy)-3-(methylamino)propan-2-ol.

Synthesis Methodology

The synthesis of aryloxypropanolamines relies on a well-established, convergent two-step process: the epoxidation of a substituted phenol followed by nucleophilic ring-opening with an amine[1][5].

Synthesis_Workflow Phenol 4-Methoxyphenol + Epichlorohydrin Base Base (K2CO3) Solvent (DMF) Phenol->Base Deprotonation Epoxide 1-(4-Methoxyphenoxy) -2,3-epoxypropane Base->Epoxide SN2 & Ring Closure Amine Methylamine (Excess) Solvent (Ethanol) Epoxide->Amine Nucleophilic Attack Product Target Compound CAS: 69336-80-7 Amine->Product Epoxide Ring Opening

Two-step convergent synthesis workflow for CAS 69336-80-7 via epichlorohydrin.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Epoxide Intermediate

  • Reagent Preparation : Dissolve 1.0 equivalent of 4-methoxyphenol in anhydrous dimethylformamide (DMF) or acetone under an inert atmosphere[3][5].

  • Deprotonation : Add 1.2 equivalents of anhydrous potassium carbonate (K₂CO₃) to the solution.

    • Causality: A mild base like K₂CO₃ is preferred over strong bases (e.g., NaOH) to deprotonate the phenol while minimizing the risk of epichlorohydrin oligomerization[6].

  • Alkylation : Introduce 1.5 equivalents of epichlorohydrin dropwise. If enantiopurity is required for the final application, utilize (S)-(+)-epichlorohydrin to yield the (S)-aryloxypropanolamine[5].

  • Reaction Execution : Stir the mixture at 60 °C for 12 hours. Monitor the disappearance of the starting phenol via Thin Layer Chromatography (TLC)[3][5].

  • Workup : Evaporate the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 1-(4-methoxyphenoxy)-2,3-epoxypropane.

    • Self-Validation: The intermediate should be used promptly in the next step, as terminal epoxides are susceptible to hydrolytic degradation over time.

Step 2: Amination to the Target Compound

  • Nucleophilic Attack : Dissolve the crude epoxide in absolute ethanol. Add a large molar excess (typically 5 to 10 equivalents) of methylamine (utilized as a 33% solution in absolute ethanol)[1].

    • Causality: A vast excess of the primary amine is strictly required to prevent the formation of tertiary amine dimers, a common side reaction where one methylamine molecule reacts with two epoxide molecules[5].

  • Reaction Execution : Heat the mixture in a sealed pressure tube at 80 °C for 4–6 hours, or stir at room temperature for 36 hours[1].

  • Workup & Purification : Cool the mixture and remove the excess methylamine and solvent in vacuo. Redissolve the crude product in a minimal amount of dilute HCl to form the water-soluble hydrochloride salt. Wash with diethyl ether to extract unreacted epoxide, and then basify the aqueous layer with NaOH to precipitate the free base[3].

  • Final Isolation : Extract the free base into dichloromethane, dry over Na₂SO₄, and evaporate to yield pure 1-(4-methoxyphenoxy)-3-(methylamino)propan-2-ol.

Analytical Characterization

To ensure trustworthiness and validate the structural integrity of the synthesized batch, the following analytical suite is mandatory:

  • ¹H NMR (CDCl₃, 400 MHz) : The spectrum must confirm the disappearance of the oxirane protons (multiplets at δ 2.7–3.3 ppm). Look for the characteristic methoxy singlet at ~3.7-3.8 ppm, a complex multiplet for the propanol -CH(OH)- proton at ~4.0 ppm, and the emergence of the N-methyl singlet around 2.4-2.5 ppm[1][6].

  • LC-MS (ESI+) : The mass spectrum must yield a dominant [M+H]⁺ peak at m/z 212.26, confirming the target molecular weight of 211.26 g/mol [2].

  • HPLC : Utilize a reverse-phase C18 column with a gradient of water/acetonitrile (containing 0.1% TFA) to confirm >98% purity before utilizing the compound in biological assays.

References

  • [2] 1-(4-Methoxy-phenoxy)-3-methylamino-propan-2-ol | SCBT. Santa Cruz Biotechnology.

  • [4] 69336-80-7 | ChemicalBook. ChemicalBook.

  • [5] Application Note and Experimental Protocol: Nucleophilic Substitution on (S)-(+)-Epichlorohydrin. Benchchem.

  • [3] WO1998020005A1 - Aryloxypropanolamine derivatives, method of preparation and applications thereof. Google Patents.

  • [6] US20030158259A1 - Aryloxypropanolamine derivatives, method of preparation and applications thereof. Google Patents.

  • [1] Synthesis, Docking Study and β-Adrenoceptor Activity of Some New Oxime Ether Derivatives. PubMed Central (PMC).

Sources

Foundational

Analytical and Pharmacological Profiling of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol: Molecular Weight Validation and SAR Applications

Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Scientists Document Type: Technical Whitepaper & Experimental Guide Executive Summary In the landscape of cardiovascular and metabolic drug desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Scientists Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In the landscape of cardiovascular and metabolic drug design, the aryloxypropanolamine scaffold represents one of the most privileged pharmacophores, serving as the structural backbone for a vast array of β -adrenergic receptor ( β -AR) antagonists (beta-blockers) and β3​ -AR agonists.

This technical guide provides an in-depth analysis of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol , a highly specific aryloxypropanolamine derivative. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors. We will rigorously define its theoretical molecular weight, establish a self-validating analytical workflow for its mass spectrometric characterization, and decode the causality behind its structure-activity relationship (SAR) in receptor binding.

Physicochemical Profiling & Theoretical Mass

Before initiating any mass spectrometry (MS) or chromatographic workflow, a precise theoretical understanding of the target molecule's elemental composition is mandatory. 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol consists of a central propan-2-ol backbone, substituted at C1 with a 4-methoxyphenoxy group and at C3 with a methylamino group.

Quantitative Elemental Composition

The molecular formula is C11H17NO3 . The presence of an aromatic ring and a single ether linkage yields a Double Bond Equivalent (DBE) of 4, confirming the structural integrity of the monocyclic phenoxy system.

Table 1: Molecular Weight Calculation & Elemental Mass Fractions

ElementSymbolQuantityStandard Atomic Weight ( g/mol )Total Mass ( g/mol )Mass Fraction (%)
Carbon C1112.011132.12162.54%
Hydrogen H171.00817.1368.11%
Nitrogen N114.00714.0076.63%
Oxygen O315.99947.99722.72%
Total C11H17NO3 32 - 211.261 g/mol 100.00%
Exact Mass for High-Resolution Mass Spectrometry (HRMS)

For modern drug metabolism and pharmacokinetics (DMPK) studies utilizing Orbitrap or Time-of-Flight (TOF) analyzers, average molecular weight is insufficient. We must target the monoisotopic exact mass.

Table 2: Exact Mass Parameters

ParameterValueCausality in MS Detection
Monoisotopic Exact Mass 211.1208 DaBaseline reference for resolving isobaric interferences.
Theoretical [M+H]+ 212.1281 m/zThe primary precursor ion targeted in positive electrospray ionization (ESI+).

Pharmacophore Modeling & Structure-Activity Relationship (SAR)

The structural topology of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol is meticulously tuned for β -adrenergic receptor interaction. Understanding why this molecule binds to GPCRs informs how we handle it analytically (e.g., its basicity and polarity).

According to 3D-QSAR and crystallographic studies on aryloxypropanolamines [1, 2], the binding affinity is driven by three distinct regional interactions:

  • The Amine Terminus (Methylamino group): The secondary amine has a pKa of ~9.5. At physiological pH, it is protonated and forms a critical ionic salt bridge with the highly conserved Asp113 residue located in Transmembrane Domain 3 (TM3) of the β -AR.

  • The Chiral Hydroxyl Group (C2): The β -hydroxyl group acts as a hydrogen bond donor, anchoring the molecule to Asn312 in TM7.

  • The Aryloxy Tail (4-Methoxyphenoxy): The aromatic ring inserts into a hydrophobic pocket formed by TM5 and TM6 (interacting with Val118 and Phe309). The para-methoxy substitution provides specific steric bulk that can modulate subtype selectivity (e.g., favoring β1​ or β3​ over β2​ ).

β -Adrenergic Receptor Signaling Pathway

Beta_AR_Signaling Ligand 1-(4-Methoxyphenoxy)- 3-(methylamino)propan-2-ol Receptor β-Adrenergic Receptor (TM3 / TM5 Pockets) Ligand->Receptor Binds Asp113 GProtein Gαs Protein Activation Receptor->GProtein Conformational Shift AC Adenylyl Cyclase (Effector) GProtein->AC Stimulates cAMP cAMP Production (Second Messenger) AC->cAMP ATP Conversion PKA PKA Activation (Kinase Cascade) cAMP->PKA Activates

Figure 1: Signal transduction cascade initiated by aryloxypropanolamine binding to the β -Adrenergic GPCR.

Analytical Methodologies: Self-Validating Experimental Workflows

To accurately confirm the molecular weight (211.26 g/mol ) and structural integrity of this compound in biological matrices, we must deploy a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow [3].

I have designed the following protocol to inherently prevent false positives. Every step leverages the specific physicochemical properties of the aryloxypropanolamine scaffold.

Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE

Causality: Because the methylamino group is basic, we use Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction. This is a self-validating purification step: neutral and acidic contaminants (such as the unreacted 4-methoxyphenol precursor) will not bind and are washed away, ensuring the final MS signal is free of matrix suppression [4].

Step-by-Step Protocol:

  • Conditioning: Pass 2 mL Methanol (MeOH), followed by 2 mL 2% Formic Acid (FA) in water through the MCX cartridge.

  • Loading: Acidify the sample matrix (e.g., plasma or synthetic reaction mixture) with 2% FA to ensure the methylamino group is fully protonated ( NH2+​ ), then load onto the column.

  • Washing: Wash with 2 mL 2% FA in water (removes polar neutrals), followed by 2 mL 100% MeOH (removes hydrophobic neutrals).

  • Elution: Elute the target compound using 2 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. Mechanism: The high pH deprotonates the amine, breaking the ionic bond with the SPE sorbent and releasing the pure analyte.

  • Reconstitution: Evaporate to dryness under N2​ and reconstitute in 100 μ L of Initial Mobile Phase.

UHPLC-HRMS/MS Analytical Parameters

Causality: We utilize an acidic mobile phase (0.1% FA) to maintain the amine in a protonated state during chromatography. This prevents secondary interactions with residual silanols on the C18 column (which cause peak tailing) and provides the abundant protons required for efficient ESI+ ionization.

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 μ m).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • Ionization: ESI in Positive Mode.

  • Target Precursor: m/z 212.1281 ( [M+H]+ ).

  • Fragmentation (MS2): Higher-energy Collisional Dissociation (HCD) at 25 eV. Expect a characteristic product ion at m/z 116.07 (loss of the 4-methoxyphenol moiety, leaving the protonated propanolamine backbone).

LC-HRMS Experimental Workflow Diagram

LC_HRMS_Workflow Sample Sample Prep (MCX SPE) LC UHPLC Separation (C18 Column) Sample->LC Ionization ESI(+) Ionization [M+H]+ Generation LC->Ionization MS1 HRMS (Orbitrap) m/z 212.1281 Ionization->MS1 Fragmentation HCD Collision Cell (Fragmentation) MS1->Fragmentation MS2 MS/MS Spectra (Structural Elucidation) Fragmentation->MS2

Figure 2: Self-validating LC-HRMS analytical pipeline for the isolation and molecular weight confirmation of aryloxypropanolamines.

Conclusion

The molecular weight of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol is strictly defined as 211.26 g/mol (Exact mass: 211.1208 Da). By understanding the causality between its chemical structure—specifically the basic methylamino group and the lipophilic aryloxy tail—and its physical behavior, researchers can design highly selective analytical workflows and leverage this scaffold for advanced β -adrenergic receptor targeting.

References

  • Title: Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3​ -Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles Source: International Journal of Molecular Sciences (MDPI), 2018. URL: [Link][1]

  • Title: Structural Basis for the β -Adrenergic Receptor Subtype Selectivity of the Representative Agonists and Antagonists Source: Journal of Chemical Information and Modeling (ACS Publications), 2011. URL: [Link][2]

  • Title: Determination of the dihydropyridine aryloxypropanolamine compound Z6568 and its acidic metabolites in plasma, urine and tissues by solid phase extraction and liquid chromatography/negative-ion mass spectrometry Source: Journal of Mass Spectrometry (PubMed / Wiley), 1996. URL: [Link][3]

  • Title: Design and Synthesis of a G-Protein-Coupled Receptor Antagonist Library of Aryloxyalkanolamines Using a Polymer-Supported Acyclic Acetal Linker Source: Journal of Combinatorial Chemistry (ACS Publications), 2009. URL: [Link][4]

Sources

Exploratory

An In-depth Technical Guide to 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol: Synthesis, Characterization, and Pharmacological Evaluation

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(4-methoxyphenoxy)-3-(methylamino)propan-2-ol, a member of the aryloxypropanolamine cla...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-methoxyphenoxy)-3-(methylamino)propan-2-ol, a member of the aryloxypropanolamine class of compounds. Given its structural similarity to the well-established β1-selective adrenergic antagonist, metoprolol, this molecule holds significant potential for investigation within cardiovascular drug discovery programs. This document details the synthetic chemistry, analytical characterization, and pharmacological evaluation of this compound class, offering field-proven insights and detailed methodologies to empower researchers in their exploration of its therapeutic promise. While specific experimental data for the title compound is not extensively available in public literature, this guide establishes a robust framework for its study by leveraging established protocols for analogous structures.

Introduction and Chemical Properties

1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol belongs to the aryloxypropanolamine class, a chemical scaffold that is the foundation for a multitude of beta-blockers. Its structure, characterized by a substituted phenoxy ring linked to a propanolamine side chain, is the key determinant of its expected pharmacological activity.

PropertyValueSource
IUPAC Name 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol-
Molecular Formula C11H17NO3[1]
Molecular Weight 211.26 g/mol [1]
CAS Number 69336-80-7[2]

The methoxy group at the para position of the phenoxy ring and the methylamino group on the propanolamine side chain are critical for its interaction with biological targets. Understanding the structure-activity relationships (SAR) within this class is paramount for designing novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Synthesis of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol

The synthesis of aryloxypropanolamines is a well-established field in medicinal chemistry. The most common and efficient route involves the reaction of a substituted phenol with an epoxide, followed by the opening of the epoxide ring with an amine.[3]

Synthetic Pathway

A general and reliable synthetic route to 1-(4-methoxyphenoxy)-3-(methylamino)propan-2-ol is a two-step process:

  • Epoxidation of 4-Methoxyphenol: 4-Methoxyphenol is reacted with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the intermediate epoxide, 1-(4-methoxyphenoxy)-2,3-epoxypropane.

  • Epoxide Ring Opening: The resulting epoxide is then reacted with methylamine to open the epoxide ring, yielding the desired product, 1-(4-methoxyphenoxy)-3-(methylamino)propan-2-ol.

Synthesis_Pathway A 4-Methoxyphenol C 1-(4-methoxyphenoxy)-2,3-epoxypropane A->C Base (e.g., NaOH) B Epichlorohydrin B->C E 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol C->E Solvent (e.g., Methanol) D Methylamine D->E

Figure 1: General synthetic pathway for 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol.

Detailed Experimental Protocol

This protocol is a generalized procedure based on the synthesis of analogous aryloxypropanolamines.[4] Researchers should optimize reaction conditions for the specific substrates.

Step 1: Synthesis of 1-(4-methoxyphenoxy)-2,3-epoxypropane

  • To a stirred solution of 4-methoxyphenol (1 equivalent) in a suitable solvent such as water or an alcohol, add sodium hydroxide (1.1 equivalents) and stir until fully dissolved.

  • Add epichlorohydrin (1.2 equivalents) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude epoxide. Purification can be achieved by vacuum distillation or column chromatography.[3]

Step 2: Synthesis of 1-(4-methoxyphenoxy)-3-(methylamino)propan-2-ol

  • Dissolve the purified 1-(4-methoxyphenoxy)-2,3-epoxypropane (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add an aqueous solution of methylamine (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water to remove excess methylamine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • Purify the final compound by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Analytical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.

Chromatographic Analysis
  • Thin Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring reaction progress and assessing the purity of the final product. A suitable mobile phase would be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), with the ratio adjusted to achieve optimal separation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the final compound with high accuracy. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is typically used for the analysis of beta-blockers.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques are invaluable for both separation and identification.[6][7] They provide information on the retention time and the mass-to-charge ratio of the compound, confirming its molecular weight.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenoxy group, the methoxy protons, and the protons of the propanolamine side chain. The chemical shifts and coupling patterns will be crucial for confirming the connectivity of the molecule.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, further confirming its structure.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (211.26 g/mol ). Fragmentation patterns can provide additional structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, the C-O-C stretch of the ether, and the C=C stretching of the aromatic ring.

Pharmacological Evaluation: Assessing Beta-Adrenergic Receptor Activity

Given its structural similarity to metoprolol, 1-(4-methoxyphenoxy)-3-(methylamino)propan-2-ol is hypothesized to act as a beta-adrenergic receptor antagonist.[8] A series of in vitro assays are necessary to determine its binding affinity, selectivity, and functional activity at β1 and β2 adrenergic receptors.

Mechanism of Action of Beta-Blockers

Beta-blockers exert their effects by competitively inhibiting the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors.[8] This blockade leads to a reduction in heart rate, blood pressure, and cardiac contractility.

Beta_Blocker_Mechanism cluster_0 Cardiomyocyte Receptor β1-Adrenergic Receptor G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel phosphorylates Response Increased Heart Rate & Contractility Ca_Channel->Response leads to Catecholamines Epinephrine / Norepinephrine Catecholamines->Receptor binds & activates Beta_Blocker 1-(4-Methoxyphenoxy)-3- (methylamino)propan-2-ol Beta_Blocker->Receptor binds & blocks

Figure 2: Simplified signaling pathway of a β1-adrenergic receptor and the inhibitory action of a beta-blocker.

Experimental Protocols for Pharmacological Characterization

4.2.1. Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[9] These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the receptor of interest.

Objective: To determine the binding affinity (Ki) of 1-(4-methoxyphenoxy)-3-(methylamino)propan-2-ol for human β1 and β2 adrenergic receptors.

Materials:

  • Cell membranes expressing human β1 or β2 adrenergic receptors (e.g., from CHO or HEK293 cells).

  • Radioligand: e.g., [³H]-Dihydroalprenolol (DHA), a non-selective β-antagonist.[10]

  • Test compound: 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol.

  • Non-specific binding control: A high concentration of a non-radiolabeled beta-blocker (e.g., 10 µM Propranolol).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand and varying concentrations of the test compound to the cell membranes.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[9]

4.2.2. Functional Assays (cAMP Accumulation Assay)

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the receptor. For β-adrenergic receptors, which are Gs-coupled, a common functional assay measures the accumulation of cyclic AMP (cAMP).

Objective: To determine the functional antagonist potency (IC50) of 1-(4-methoxyphenoxy)-3-(methylamino)propan-2-ol at human β1 and β2 adrenergic receptors.

Materials:

  • Whole cells expressing human β1 or β2 adrenergic receptors.

  • A known β-adrenergic receptor agonist (e.g., Isoproterenol).

  • Test compound: 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol.

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Protocol:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulation with Agonist: Add a fixed concentration of the agonist (e.g., the EC80 concentration of isoproterenol) to stimulate cAMP production.

  • Incubation: Incubate for a specific time to allow for cAMP accumulation.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_pharmacology Pharmacological Evaluation Start Starting Materials Reaction Chemical Reaction Start->Reaction Purification Purification Reaction->Purification Purity Purity Assessment (TLC, HPLC) Purification->Purity Structure Structural Elucidation (NMR, MS, IR) Purity->Structure Binding Receptor Binding Assays (Ki) Structure->Binding Functional Functional Assays (IC50) Binding->Functional

Figure 3: Overall experimental workflow for the investigation of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol.

Conclusion and Future Directions

1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol represents a promising lead compound for the development of novel cardiovascular agents. This guide has provided a comprehensive framework for its synthesis, characterization, and pharmacological evaluation. The structural similarity to metoprolol strongly suggests its potential as a β1-selective adrenergic antagonist.

Future research should focus on obtaining empirical data for this specific molecule, including its spectroscopic characterization and its in vitro and in vivo pharmacological profile. Further derivatization of the lead compound, guided by structure-activity relationship studies, could lead to the discovery of new chemical entities with enhanced therapeutic properties. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to unlock the full potential of this and other related aryloxypropanolamine compounds.

References

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  • Hoffman, B. B. (2004). Detection of β-Adrenergic Receptors by Radioligand Binding. In Adrenergic Receptor Protocols (pp. 329-342). Humana Press.
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Foundational

1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals Foreword This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol. As a molecule of interest within the broader class of aryloxypropanolamines, which includes numerous beta-adrenergic receptor antagonists (beta-blockers), a thorough understanding of its characteristics is crucial for researchers in medicinal chemistry, pharmacology, and drug development. It is important to note that while this compound is structurally related to well-known pharmaceuticals, specific experimental data for 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol is limited in publicly accessible literature. Therefore, this guide synthesizes available information and provides expert-driven insights based on analogous compounds to offer a robust predictive profile.

Chemical Identity and Structure

1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol is a secondary amine and a secondary alcohol belonging to the class of aryloxypropanolamines. Its structure features a 4-methoxyphenoxy group linked via an ether bond to a propan-2-ol backbone, which in turn is substituted with a methylamino group at the 3-position.

Molecular Formula: C₁₁H₁₇NO₃[1]

Molecular Weight: 211.26 g/mol [1]

CAS Number: 69336-80-7[2]

Chemical Structure:

Caption: Chemical structure of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol.

Predicted Physical and Chemical Properties

PropertyValueSource/Basis
Physical State Predicted to be a solid at room temperature.Analogy with similar aryloxypropanolamines.
Melting Point Not experimentally determined. Likely to be a low-melting solid.
Boiling Point Not experimentally determined. Predicted to be >300 °C at atmospheric pressure.
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. Solubility in water is expected to be pH-dependent, with higher solubility in acidic conditions due to the basicity of the secondary amine.General solubility characteristics of aryloxypropanolamines.
pKa Not experimentally determined. The secondary amine is expected to have a pKa in the range of 9-10, typical for similar structures.

Synthesis and Purification

The synthesis of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol can be approached through established methods for preparing aryloxypropanolamines. A common and logical synthetic route involves the reaction of a phenoxide with an epoxide, followed by the opening of the epoxide ring with an amine.

General Synthetic Pathway

The synthesis can be conceptualized as a two-step process:

  • Formation of the Epoxide Intermediate: Reaction of 4-methoxyphenol with epichlorohydrin in the presence of a base to form 1-(4-methoxyphenoxy)-2,3-epoxypropane.

  • Ring-Opening Reaction: Reaction of the epoxide intermediate with methylamine to yield the final product.

Synthesis_Pathway 4-Methoxyphenol 4-Methoxyphenol Step1 Step 1: Epoxide Formation 4-Methoxyphenol->Step1 Epichlorohydrin Epichlorohydrin Epichlorohydrin->Step1 Base Base Base->Step1 Epoxide_Intermediate 1-(4-Methoxyphenoxy)-2,3-epoxypropane Step1->Epoxide_Intermediate Step2 Step 2: Ring Opening Epoxide_Intermediate->Step2 Methylamine Methylamine Methylamine->Step2 Final_Product 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol Step2->Final_Product

Caption: Proposed synthetic pathway for 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on the synthesis of analogous compounds. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, would be necessary.

Step 1: Synthesis of 1-(4-methoxyphenoxy)-2,3-epoxypropane

  • To a solution of 4-methoxyphenol in a suitable solvent (e.g., a mixture of water and a water-immiscible organic solvent like toluene), add a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Add a stoichiometric excess of epichlorohydrin.

  • Slowly add a concentrated aqueous solution of a strong base, such as sodium hydroxide, while maintaining the temperature at a controlled level (e.g., room temperature to 50°C).

  • Stir the reaction mixture vigorously for several hours until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude epoxide intermediate. This intermediate may be purified by vacuum distillation or used directly in the next step.

Step 2: Synthesis of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol

  • Dissolve the crude or purified 1-(4-methoxyphenoxy)-2,3-epoxypropane in a suitable solvent, such as methanol or ethanol.

  • Add a solution of methylamine (either aqueous or in a solvent like ethanol) in a stoichiometric excess.

  • Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC or HPLC.

  • After the reaction is complete, remove the solvent and excess methylamine under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by crystallization of a suitable salt (e.g., hydrochloride or tartrate).

Analytical Characterization

The structural confirmation and purity assessment of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol would rely on a combination of standard analytical techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of aryloxypropanolamines and for monitoring reaction progress.

Hypothetical HPLC Method:

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed. The pH of the aqueous phase can be adjusted to optimize the peak shape of the basic analyte.

  • Detection: UV detection at a wavelength where the methoxyphenyl chromophore absorbs (e.g., around 225 nm or 275 nm) would be appropriate.

  • Mass Spectrometry (LC-MS/MS): Coupling HPLC with a mass spectrometer would provide definitive identification based on the mass-to-charge ratio of the protonated molecule and its fragmentation pattern. This is a powerful technique for identifying related substances and degradation products.[3][4]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons of the 4-methoxyphenoxy group, the methoxy group protons, the protons of the propanol backbone, and the N-methyl protons.

    • ¹³C NMR would provide signals for each unique carbon atom in the molecule, further confirming the structure.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, C-O stretching of the ether and alcohol, and aromatic C-H and C=C stretching.

  • Mass Spectrometry (MS): In addition to LC-MS, direct infusion mass spectrometry could be used. Under electrospray ionization (ESI) in positive mode, the molecule would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 212.27.

Chemical Reactivity and Stability

  • Basicity: The secondary amine group imparts basic properties to the molecule, allowing it to form salts with acids. This is a common strategy for improving the solubility and handling of similar pharmaceutical compounds.

  • Oxidation: The secondary alcohol can be oxidized to a ketone under appropriate conditions. The secondary amine can also be susceptible to oxidation.

  • Degradation: Like other beta-blockers, 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol may be susceptible to degradation under stress conditions such as strong acid or base hydrolysis, oxidation, and photolysis. Forced degradation studies are crucial for identifying potential degradation products and establishing the stability profile of the compound.[3]

Potential Applications and Field-Proven Insights

While specific applications of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol are not well-documented in the literature, its structural similarity to known beta-blockers suggests potential activity at beta-adrenergic receptors. It could be investigated as a lead compound in drug discovery programs or may arise as a metabolite or impurity in the synthesis of other active pharmaceutical ingredients.

For drug development professionals, the key considerations for a molecule like this would be:

  • Selectivity: Determining its binding affinity and functional activity at β1 versus β2 adrenergic receptors would be a critical first step in assessing its therapeutic potential and potential side-effect profile.

  • Pharmacokinetics: Understanding its absorption, distribution, metabolism, and excretion (ADME) properties would be essential for evaluating its drug-like characteristics. The presence of the methoxy group and the secondary amine will influence its lipophilicity and metabolic pathways.

  • Polymorphism: If developed as a solid dosage form, a thorough investigation of its solid-state properties, including the potential for polymorphism, would be necessary.

Conclusion

1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol is a molecule of significant interest due to its structural relationship to a therapeutically important class of drugs. While a comprehensive experimental dataset for this specific compound is not yet available, this guide provides a robust framework for its synthesis, characterization, and potential properties based on established chemical principles and data from analogous compounds. Further experimental investigation is warranted to fully elucidate its physical, chemical, and biological characteristics, which will be invaluable for researchers and scientists in the field of drug discovery and development.

References

  • Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. (2022). ResearchGate. [Link]

  • A new analytical method for the determination of beta-blockers and one metabolite in the influents and effluents of three urban wastewater treatment plants. (n.d.). RSC Publishing. [Link]

  • 1-(4-METHOXY-PHENOXY)-3-METHYLAMINO-PROPAN-2-OL. (n.d.). NextSDS. [Link]

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Exploratory

Discovery of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol

An In-Depth Technical Guide on the Discovery and Development of Metoprolol Abstract: This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of the cardioselective β-bl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Discovery and Development of Metoprolol

Abstract: This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of the cardioselective β-blocker, Metoprolol. While the formal IUPAC name for Metoprolol is (RS)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol, this guide addresses the core scientific achievements associated with this molecule, a compound closely related to the nominal topic 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol. We will delve into the historical context of β-adrenergic blockade, detail the chemical synthesis pathways including enantioselective approaches, elucidate its molecular mechanism of action, and summarize its pharmacokinetic profile. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this landmark cardiovascular therapeutic.

The story of Metoprolol begins with the foundational work on adrenergic receptors. In 1948, Raymond P. Ahlquist first proposed the existence of two distinct types of adrenergic receptors, α and β, which mediated the effects of catecholamines like adrenaline.[1] This groundbreaking concept laid the groundwork for targeted drug development. The first β-blocker, dichloroisoproterenol, was discovered in the 1950s, confirming that β-receptors could be chemically blocked.[1][2]

This field was revolutionized by Sir James Black and his team at Imperial Chemical Industries (ICI) in the 1960s.[1][3] Driven by the goal of developing a drug to alleviate the chest pain of angina pectoris by reducing the heart's oxygen demand, they developed the first clinically useful β-blockers, pronethalol and subsequently propranolol.[1][3][4] Propranolol, a non-selective β-blocker, was highly effective but also blocked β2-receptors in the lungs and other tissues, leading to potential side effects. This created a clear clinical need for a "cardioselective" agent that would primarily target the β1-receptors of the heart.

cluster_0 Foundational Concepts cluster_1 First Generation (Non-Selective) cluster_2 Second Generation (Cardioselective) Ahlquist Ahlquist Differentiates α- and β-Adrenoceptors (1948) DCI Dichloroisoproterenol (1950s) Ahlquist->DCI Enables Concept of β-Blockade Propranolol Propranolol (Sir James Black) (1964) DCI->Propranolol Leads to Clinical Candidate Metoprolol Metoprolol Synthesized (1969) Propranolol->Metoprolol Drives Need for Cardioselectivity Atenolol Atenolol cluster_0 Starting Materials cluster_1 Step 1: Ether Synthesis cluster_2 Step 2: Ring Opening phenol 4-(2-methoxyethyl)phenol epoxide (S)-epoxide intermediate phenol->epoxide Base (NaOH) epichlorohydrin (R)-epichlorohydrin (Chiral Precursor) epichlorohydrin->epoxide Base (NaOH) s_metoprolol (S)-Metoprolol epoxide->s_metoprolol Isopropylamine

Caption: Asymmetric Synthesis Workflow for (S)-Metoprolol.

Experimental Protocol: Asymmetric Synthesis of (S)-Metoprolol

This protocol outlines the synthesis of the enantiopure (S)-enantiomer starting from 4-(2-methoxyethyl)phenol and the chiral precursor, (R)-epichlorohydrin. [5][6] Step 1: Synthesis of (S)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane (Chiral Epoxide Intermediate)

  • Reaction Setup: To a solution of 4-(2-methoxyethyl)phenol in a suitable solvent (e.g., methanol or water), add a stoichiometric amount of sodium hydroxide to form the sodium phenoxide in situ.

  • Addition of Chiral Precursor: Slowly add (R)-epichlorohydrin to the reaction mixture. The use of the (R)-enantiomer of epichlorohydrin is critical for obtaining the desired (S)-configuration in the final product.

  • Reaction Conditions: Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral epoxide. The product can be further purified by column chromatography.

Step 2: Synthesis of (S)-Metoprolol

  • Reaction Setup: Dissolve the purified (S)-epoxide intermediate from Step 1 in a solvent such as methanol.

  • Nucleophilic Addition: Add an excess of isopropylamine to the solution. The reaction can be carried out in a sealed pressure vessel or at reflux.

  • Reaction Conditions: Heat the mixture for several hours until the starting epoxide is consumed.

  • Work-up and Purification: Remove the solvent and excess isopropylamine under reduced pressure. The resulting crude (S)-Metoprolol can be purified by crystallization from a suitable solvent system (e.g., acetone/petroleum ether) to yield the final product with high enantiomeric purity. [5]

Mechanism of Action: β1-Adrenergic Blockade

Metoprolol exerts its therapeutic effects by acting as a competitive, selective antagonist at β1-adrenergic receptors. [7][8]

  • Competitive Antagonism: In the heart, neurotransmitters like adrenaline and noradrenaline bind to β1-receptors, activating a G-protein-coupled signaling cascade that increases intracellular cyclic adenosine monophosphate (cAMP). [8]This leads to increased heart rate, contractility, and conduction velocity. Metoprolol competes with these endogenous catecholamines for the same binding sites, but without activating the receptor. [7]* Physiological Consequences: By blocking the receptor, Metoprolol effectively dampens the sympathetic nervous system's influence on the heart. This results in:

    • Negative Chronotropic Effect: A reduction in the resting heart rate and a blunting of heart rate increases during exercise or stress. [7][9] * Negative Inotropic Effect: A decrease in the force of myocardial contraction. [7] * Reduced Blood Pressure: The combined effects on heart rate and contractility lead to a decrease in cardiac output, which contributes to its antihypertensive effect. [8][10] At the cellular level, Metoprolol decreases the slope of phase 4 of the nodal action potential, which slows the firing rate of pacemaker cells, and it prolongs the repolarization of phase 3. [7][8]

cluster_0 Normal Sympathetic Activation cluster_1 Metoprolol Action Catecholamines Adrenaline/ Noradrenaline Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Binds AC Adenylyl Cyclase Beta1_Receptor->AC Activates HeartEffects_Neg ↓ Heart Rate ↓ Contractility Beta1_Receptor->HeartEffects_Neg Leads to cAMP cAMP AC->cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates HeartEffects_Pos ↑ Heart Rate ↑ Contractility PKA->HeartEffects_Pos Phosphorylates Ca2+ Channels Metoprolol Metoprolol Block X Metoprolol->Block Block->Beta1_Receptor Blocks Binding

Caption: Molecular Mechanism of Metoprolol at the β1-Adrenergic Receptor.

Pharmacokinetic and Pharmacodynamic Profile

The clinical efficacy of Metoprolol is governed by its pharmacokinetic properties, which can vary among individuals, partly due to genetic polymorphisms in metabolizing enzymes. [7][11]

Parameter Value Description
Bioavailability ~50% Subject to first-pass metabolism in the liver. Food can increase absorption. [7][11]
Protein Binding ~12% Primarily binds to serum albumin. [8]
Metabolism Hepatic Primarily metabolized by the CYP2D6 isoenzyme. [7][11]
Elimination Half-life 3–7 hours The duration of effect can be longer than the half-life suggests. [7][12]

| Excretion | Renal | Over 95% of an oral dose is excreted in the urine, mostly as metabolites. [8]|

Table 1: Summary of Key Pharmacokinetic Parameters for Metoprolol.

Clinical Development and Therapeutic Applications

Metoprolol is available in two main salt forms: Metoprolol tartrate, an immediate-release formulation, and Metoprolol succinate, an extended-release formulation designed for once-daily administration. [7][13]It is a cornerstone therapy for a range of cardiovascular conditions. [4] FDA-Approved Indications Include: [8]* Hypertension: To lower blood pressure and reduce the risk of cardiovascular events.

  • Angina Pectoris: For the long-term management of chest pain due to coronary artery disease.

  • Heart Failure: To improve survival and reduce hospitalizations in patients with stable, symptomatic heart failure.

  • Post-Myocardial Infarction: To reduce cardiovascular mortality in patients who have had a heart attack.

Conclusion

The discovery of Metoprolol was a pivotal moment in cardiovascular pharmacology, marking the successful development of a cardioselective β-blocker that offered a superior safety profile to its non-selective predecessors. Its synthesis, driven by a clear therapeutic rationale, showcases the power of targeted drug design. Decades after its introduction, Metoprolol remains one of the most widely prescribed medications globally, a testament to its enduring efficacy and importance in managing cardiovascular disease. [7]The journey from Ahlquist's fundamental receptor theory to the routine clinical use of Metoprolol exemplifies a triumph of modern medicinal chemistry and pharmacology.

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Sources

Foundational

Spectroscopic Characterization of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol: A Technical Whitepaper

Executive Summary & Structural Context 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol is a critical aryloxypropanolamine derivative. Structurally, it serves as the N-methyl analogue of the widely prescribed beta-1 selec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol is a critical aryloxypropanolamine derivative. Structurally, it serves as the N-methyl analogue of the widely prescribed beta-1 selective adrenergic receptor blocker, metoprolol. The substitution of the standard isopropyl group with a methyl group fundamentally alters its steric shielding. This structural modification directly impacts its behavior in supercritical fluids, its basicity, and its spectroscopic relaxation times[1].

As a Senior Application Scientist, I have designed this whitepaper to establish the definitive spectroscopic profile (NMR, IR, MS) for this compound. The methodologies detailed below go beyond simple step-by-step instructions; they are engineered as self-validating systems to ensure that researchers and drug development professionals can unequivocally confirm the structure and purity of this specific analogue.

Self-Validating Spectroscopic Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Protocol Design: The molecule contains both a secondary alcohol (-OH) and a secondary amine (-NH). In standard proton NMR, these exchangeable protons often appear as broad, indistinguishable singlets whose chemical shifts are highly concentration- and temperature-dependent. To establish a self-validating system, the protocol mandates a two-step acquisition: an initial scan in anhydrous CDCl₃, followed by an in-situ D₂O exchange. Furthermore, the N-methyl group is less sterically shielded than an N-isopropyl group, making it highly sensitive to solvent interactions and potential carbamate formation if exposed to CO₂[1].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Lock and Shim Validation: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl₃. Adjust the Z and Z² shims until the TMS signal exhibits a line width at half height (FWHM) of < 1.0 Hz. This mathematically validates magnetic field homogeneity.

  • Initial Acquisition: Acquire the ¹H spectrum using a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 32 transients.

  • Exchange Validation (The Self-Check): Add 1 drop of D₂O to the NMR tube, shake vigorously for 30 seconds, allow the phases to separate, and re-acquire the ¹H spectrum. The disappearance of the broad resonances definitively confirms the -OH and -NH assignments.

NMR_Workflow Prep Sample Prep Anhydrous CDCl3 + 0.03% TMS Lock Lock & Shim Validate: FWHM < 1Hz Prep->Lock Acquire Initial Acquisition Identify Broad Peaks Lock->Acquire D2O D2O Exchange Shake & Settle Acquire->D2O Validate Validation Disappearance of -OH / -NH signals D2O->Validate

Caption: Self-validating NMR workflow utilizing D2O exchange to confirm exchangeable protons.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Causality & Protocol Design: Traditional KBr pellet methods are prone to hygroscopic water absorption, which produces a broad O-H stretch that masks the intrinsic -OH and -NH stretches of the propanolamine core. ATR-FTIR utilizes a diamond crystal, requiring no sample matrix and eliminating water contamination artifacts, thereby isolating the true vibrational frequencies of the aryloxy ether linkages[2].

Step-by-Step Protocol:

  • Background Validation: Clean the ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution). The baseline must be flat, validating a clean optical path.

  • Sample Application: Place 2-3 mg of the neat solid directly onto the crystal. Apply the pressure anvil to ensure uniform contact.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.

  • Verification: Confirm the presence of the 1040 cm⁻¹ and 1250 cm⁻¹ bands (aryl ether C-O-C stretches), which validate the integrity of the methoxyphenoxy moiety[3].

Electrospray Ionization Mass Spectrometry (ESI-MS)

Causality & Protocol Design: The secondary aliphatic amine is highly basic, making positive-ion Electrospray Ionization (ESI+) the optimal technique[4]. Soft ionization preserves the[M+H]⁺ ion, while controlled collision-induced dissociation (CID) targets the weakest bond: the Cα-Cβ bond adjacent to the amine. This alpha-cleavage is a hallmark of beta-blocker-like structures[5].

Step-by-Step Protocol:

  • Calibration: Infuse a standard tuning mix to validate mass accuracy (< 5 ppm error).

  • Sample Infusion: Dilute the sample to 1 µg/mL in 50:50 Methanol:Water with 0.1% Formic Acid. The formic acid ensures complete protonation of the amine.

  • Acquisition: Operate in ESI+ mode with a capillary voltage of 3000 V.

  • Fragmentation (MS/MS): Isolate the [M+H]⁺ precursor ion (m/z 212.1) and apply a collision energy of 15-20 eV using nitrogen as the collision gas to induce alpha-cleavage.

MS_Frag Parent Protonated Precursor [M+H]+ m/z 212.13 CID Collision-Induced Dissociation (15-20 eV) Parent->CID Immonium Immonium Ion [CH2=NH-CH3]+ m/z 44.05 (Base Peak) CID->Immonium α-Cleavage (Charge Retention) Neutral Neutral Radical Loss [C10H13O3]• CID->Neutral Radical Expulsion

Caption: ESI-MS/MS alpha-cleavage fragmentation pathway of the N-methyl propanolamine core.

Quantitative Spectroscopic Data Summaries

NMR Assignments (¹H and ¹³C)

The following table summarizes the expected ¹H and ¹³C NMR shifts, derived from the structural homology to metoprolol and related aryloxypropanolamines[5]. The para-substituted aromatic ring presents as a classic AA'BB' pseudo-quartet.

Position¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Chemical Shift (ppm)Structural Assignment
Aromatic (C2, C6) 6.85 (m, 2H)115.5Aryl CH (ortho to ether)
Aromatic (C3, C5) 6.83 (m, 2H)114.8Aryl CH (ortho to methoxy)
Aromatic (C1, C4) -152.8, 154.0Aryl C-O (quaternary)
Ar-OCH₃ 3.77 (s, 3H)55.7Methoxy group
-O-CH₂- 3.95 (m, 2H)70.5Ether methylene
-CH(OH)- 4.02 (m, 1H)68.5Carbinol methine
-CH₂-NH- 2.75 - 2.85 (m, 2H)53.5Amine methylene
N-CH₃ 2.45 (s, 3H)36.0N-methyl group
-OH, -NH 2.60 (br s, 2H)-Exchangeable protons (disappear with D₂O)
IR and MS Diagnostic Data

The table below isolates the critical diagnostic signals required to validate the functional groups of the molecule[3][4].

TechniqueKey Signals / m/zAssignment / Causality
IR (ATR) 3350 cm⁻¹ (broad)O-H and N-H stretching (Free from H₂O artifacts)
2950, 2840 cm⁻¹C-H stretching (aliphatic and methoxy)
1510 cm⁻¹Aromatic C=C stretching
1250, 1040 cm⁻¹Asymmetric and symmetric C-O-C stretching
MS (ESI+) m/z 212.13[M+H]⁺ Molecular Ion
m/z 44.05Base peak: [CH₂=NH-CH₃]⁺ (Alpha-cleavage diagnostic for N-methyl)
m/z 133.05[p-MeO-C₆H₄-O-CH=CH₂]⁺ (Loss of amine/water)

Conclusion

The comprehensive spectroscopic characterization of 1-(4-methoxyphenoxy)-3-(methylamino)propan-2-ol requires a rigorous, self-validating approach to overcome the challenges posed by its exchangeable protons and specific structural features. By employing D₂O exchange in NMR, ATR-FTIR to prevent matrix hydration, and targeted MS/MS alpha-cleavage analysis, researchers can definitively confirm the structure and purity of this compound, distinguishing it reliably from its N-isopropyl counterpart (metoprolol).

References

  • Title: Metoprolol-m (-OCH3,cooh) me - SpectraBase Source: SpectraBase (John Wiley & Sons, Inc.) URL: [Link]

  • Title: Chemoenzymatic Asymmetric Synthesis of 1,4-Benzoxazine Derivatives: Application in the Synthesis of a Levofloxacin Precursor Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Design, Synthesis and Biological Activity Testing of Library of Sphk1 Inhibitors Source: Molecules (MDPI) URL: [Link]

  • Title: Reaction Monitoring of Aliphatic Amines in Supercritical Carbon Dioxide by Proton Nuclear Magnetic Resonance Spectroscopy and Implications for Supercritical Fluid Chromatography Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Synthetic Communications A New Route to (±) Metoprolol Source: Publications of the IAS Fellows (Indian Academy of Sciences) URL: [Link]

Sources

Exploratory

Pharmacological Profiling of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol: A Non-Classical Aryloxypropanolamine

An in-depth technical guide on the pharmacological profiling, structural activity relationship (SAR), and synthetic methodology of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol . Executive Summary The aryloxypropanolam...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the pharmacological profiling, structural activity relationship (SAR), and synthetic methodology of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol .

Executive Summary

The aryloxypropanolamine scaffold is the foundational pharmacophore for the majority of clinically utilized β -adrenergic receptor ( β -AR) antagonists (beta-blockers)[1]. While classical beta-blockers such as metoprolol and propranolol rely on bulky N-alkyl substituents (e.g., isopropyl or tert-butyl) to anchor into the receptor's lipophilic pocket, 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol presents a critical structural deviation: an N-methyl group.

For drug development professionals and medicinal chemists, this molecule serves as a highly valuable tool compound. It provides a baseline for 3D-QSAR (Quantitative Structure-Activity Relationship) studies, acts as a synthetic intermediate for complex lead optimization, and delineates the steric boundaries required for orthosteric antagonism at the β1​ -adrenoceptor.

Structural Activity Relationship (SAR) & Molecular Dynamics

To understand the potential of this compound, we must deconstruct its three primary structural domains and their causality in receptor binding[1]:

  • The Aryloxy Moiety (4-Methoxyphenoxy): Para-substitution on the aromatic ring is a well-documented driver for β1​ -adrenoceptor selectivity (cardioselectivity). The methoxy group provides a hydrogen bond acceptor that interacts favorably with the β1​ binding pocket, similar to the active pharmacophore of metoprolol or practolol.

  • The Chiral Linker (Propan-2-ol): The secondary hydroxyl group is non-negotiable for target affinity. It forms a critical hydrogen bond with a conserved Aspartate/Asparagine residue (e.g., Asn312) in the β -AR binding site[1]. The (S)-enantiomer is strictly required for optimal stereospecific alignment[2].

  • The Amine Substituent (N-Methyl Anomaly): Classical SAR dictates that a bulky N-alkyl group (isopropyl or tert-butyl) is essential for high-affinity antagonism because it occupies a lipophilic pocket formed by Val114 and Phe290[1]. The N-methyl group in our target compound lacks this steric bulk. Consequently, this truncation drastically reduces its antagonistic potency, potentially shifting the molecule's profile toward weak partial agonism or rendering it an inactive competitive binder.

G Ligand 1-(4-Methoxyphenoxy)-3- (methylamino)propan-2-ol Receptor Beta-1 Adrenergic Receptor (GPCR) Ligand->Receptor Binds Orthosteric Site GProtein G_s Protein Complex Receptor->GProtein Conformational Change AC Adenylyl Cyclase GProtein->AC Alpha-s Subunit cAMP cAMP Production AC->cAMP ATP Conversion PKA Protein Kinase A Activation cAMP->PKA Pathway Cascade

Mechanism of Beta-1 Adrenergic Receptor modulation and downstream cAMP signaling cascade.

Quantitative Data: Pharmacological Comparison

The following table synthesizes the theoretical and established pharmacological metrics of our target compound against clinical gold standards, highlighting the impact of the N-alkyl substitution.

CompoundAryl GroupAmine SubstituentPredicted β1​ Affinity ( Ki​ ) β1​/β2​ SelectivityLipophilicity (logP)
Propranolol 1-NaphthylIsopropylHigh (~1-2 nM)Non-selective~3.48
Metoprolol 4-(2-Methoxyethyl)phenylIsopropylHigh (~45 nM) β1​ Selective~1.88
Target Compound 4-MethoxyphenylMethylLow (>10,000 nM) β1​ Leaning~1.20

Note: The dramatic drop in predicted affinity for the target compound isolates the thermodynamic necessity of the isopropyl/tert-butyl group in standard beta-blocker design.

Experimental Workflows & Methodologies

To empirically validate the SAR hypotheses, a rigorous, self-validating experimental pipeline must be established.

Workflow Step1 Synthesis: Epoxidation & Amination Step2 Purification: Flash Chromatography Step1->Step2 Step3 Validation: NMR & LC-MS Step2->Step3 Step4 In Vitro Assay: Radioligand Binding Step3->Step4 Step5 Functional Assay: cAMP Accumulation Step4->Step5

Step-by-step experimental workflow from chemical synthesis to in vitro functional validation.

Chemical Synthesis Protocol

The synthesis relies on a two-step nucleophilic substitution pathway.

Step 1: Epoxidation of 4-Methoxyphenol

  • Procedure: Dissolve 10 mmol of 4-methoxyphenol in 20 mL of anhydrous DMF. Add 15 mmol of anhydrous K2​CO3​ . Slowly add 30 mmol of epichlorohydrin dropwise.

  • Causality: A 3-fold molar excess of epichlorohydrin is utilized to prevent the dimerization of the phenol (forming a bis-ether) and to drive the reaction toward the mono-epoxide intermediate (1-(4-methoxyphenoxy)-2,3-epoxypropane).

  • Conditions: Stir at 60°C for 12 hours. Extract with ethyl acetate, wash with brine, and concentrate under reduced pressure.

Step 2: Amination with Methylamine

  • Procedure: Dissolve the crude epoxide in 15 mL of absolute ethanol. Add a 10-fold molar excess (100 mmol) of methylamine (33% solution in absolute ethanol).

  • Causality: The massive stoichiometric excess of methylamine is the critical self-validating control to prevent bis-alkylation (where one methylamine molecule reacts with two epoxide molecules).

  • Conditions: Reflux gently at 40°C for 6 hours. The mild temperature balances the rate of nucleophilic ring-opening while minimizing thermal degradation. Evaporate the solvent and purify via silica gel flash chromatography (DCM:MeOH 9:1 with 1% NH4​OH ) to yield the final 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol.

In Vitro Radioligand Binding Assay

To quantify the receptor affinity deficit caused by the N-methyl group.

  • Preparation: Culture HEK-293 cells stably expressing human β1​ -AR and β2​ -AR. Harvest and homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [3H] -dihydroalprenolol ( [3H] -DHA) (a non-selective antagonist used to establish baseline affinity[2]), and varying concentrations of the synthesized target compound ( 10−10 to 10−3 M).

  • Causality of Radioligand Choice: [3H] -DHA is chosen over subtype-selective ligands because it allows for the simultaneous calculation of both β1​ and β2​ displacement curves under identical thermodynamic conditions.

  • Filtration & Detection: Terminate the reaction after 90 minutes at 25°C by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash with ice-cold buffer and measure radioactivity via liquid scintillation counting.

Future Directions in Lead Optimization

While 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol is sub-optimal as a standalone therapeutic beta-blocker due to its lack of N-alkyl bulk, it is a perfect scaffold for Designed Multiple Ligands (DMLs) . By utilizing the secondary N-methyl amine as an attachment point, researchers can append extended pharmacophores (e.g., attaching a nitric oxide-donating moiety or an α1​ -antagonist tail) to create dual-acting cardiovascular agents without over-engineering the primary β -blocking domain.

References

  • Pharmacy Freak . "SAR of beta blockers MCQs With Answer". Pharmacy Freak.[Link]

  • Lejan Team . "Anti-hypertensive agents". Lejan Team.[Link]

  • MDPI . "Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry". Molecules.[Link]

  • EFPIA . "Nitroso-Derivatives of β-blocker and β-agonists". European Federation of Pharmaceutical Industries and Associations.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Synthesis of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol

Abstract This document provides a comprehensive guide for the synthesis of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol, a compound structurally related to widely used beta-adrenergic receptor blockers. The protocol i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol, a compound structurally related to widely used beta-adrenergic receptor blockers. The protocol is designed for researchers in medicinal chemistry and drug development, offering a detailed, two-step synthetic pathway. The synthesis proceeds via a nucleophilic substitution to form a key glycidyl ether intermediate, followed by an epoxide ring-opening amination. This application note emphasizes the rationale behind procedural steps, safety considerations, and methods for characterization to ensure the synthesis of a high-purity final product.

Introduction and Scientific Background

1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol belongs to the aryloxypropanolamine class of compounds, which are renowned for their cardiovascular therapeutic effects. The archetypal drug in this class is Metoprolol, a selective β1 receptor blocker prescribed for conditions such as hypertension and angina pectoris.[1][2][3] The synthetic route detailed herein is a foundational method adaptable for creating various analogues for structure-activity relationship (SAR) studies.

The core chemical transformation involves two key reactions:

  • Williamson Ether Synthesis: Formation of an aryl glycidyl ether by reacting a phenol with an epihalohydrin (e.g., epichlorohydrin) under basic conditions.[4][5]

  • Nucleophilic Ring-Opening: Reaction of the resulting epoxide intermediate with an amine (methylamine) to yield the desired 1,2-amino alcohol product.[4][5]

This pathway is efficient and widely documented in chemical literature, providing a reliable basis for laboratory-scale synthesis.[1][6]

Synthetic Pathway Overview

The overall synthesis is a two-step process starting from 4-methoxyphenol.

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Amination A 4-Methoxyphenol C 1-(4-Methoxyphenoxy)-2,3-epoxypropane (Glycidyl Ether Intermediate) A->C Base (e.g., NaOH, K2CO3) Solvent (e.g., DMF, H2O) B Epichlorohydrin B->C C_ref Intermediate from Step 1 D Methylamine (CH3NH2) E 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol (Final Product) D->E C_ref->E Solvent (e.g., Methanol or neat) Heat

Figure 1: Two-step synthesis pathway.

Experimental Protocols

Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Epichlorohydrin is a hazardous substance and should be handled with extreme care.

Part A: Synthesis of 1-(4-Methoxyphenoxy)-2,3-epoxypropane (Intermediate)

This step involves the reaction of 4-methoxyphenol with epichlorohydrin in the presence of a base. The base deprotonates the phenol, forming a phenoxide ion which then acts as a nucleophile.

Materials:

  • 4-Methoxyphenol

  • Epichlorohydrin

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyphenol (1.0 eq).

  • Add anhydrous DMF to dissolve the phenol.

  • Add anhydrous potassium carbonate (1.5 eq) to the mixture. The use of K₂CO₃ provides a solid base that facilitates the reaction without introducing water.[2]

  • Begin vigorous stirring and add epichlorohydrin (1.2 eq) dropwise to the suspension. An excess of epichlorohydrin ensures complete consumption of the starting phenol.

  • Heat the reaction mixture to 70-80°C and maintain for 12-16 hours.[2] Progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is typically an oil.[3]

Part B: Synthesis of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol (Final Product)

This step is the nucleophilic ring-opening of the epoxide intermediate with methylamine. The amine preferentially attacks the less sterically hindered carbon of the epoxide ring.

Materials:

  • 1-(4-Methoxyphenoxy)-2,3-epoxypropane (from Part A)

  • Methylamine (40% solution in water or in Methanol)

  • Methanol (if not used as the amine solvent)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Protocol:

  • Dissolve the crude epoxide intermediate from Part A in methanol in a pressure-rated reaction vessel.

  • Cool the solution in an ice bath.

  • Slowly add an excess of methylamine solution (3-5 equivalents).[4] The excess amine drives the reaction to completion and minimizes the formation of dimer impurities.

  • Seal the reaction vessel and allow it to warm to room temperature, then heat to 50-60°C for 4-6 hours.[6] The reaction is performed in a sealed vessel to prevent the escape of volatile methylamine.

  • Monitor the reaction by TLC until the epoxide starting material is consumed.

  • Cool the reaction mixture and carefully vent the vessel in a fume hood.

  • Remove the solvent and excess methylamine under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water to remove any remaining salts.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude final product.

  • Purification can be achieved via column chromatography on silica gel or by crystallization if a suitable solvent system is found.[2]

Data Summary and Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

ParameterStarting Material (4-Methoxyphenol)Intermediate (Glycidyl Ether)Final Product
Appearance White crystalline solidColorless to pale yellow oilWhite to off-white solid
Molecular Formula C₇H₈O₂C₁₀H₁₂O₃C₁₁H₁₇NO₃
Molecular Weight 124.14 g/mol 180.20 g/mol 211.26 g/mol [7]
Expected ¹H NMR Peaks for aromatic protons, methoxy group, and hydroxyl proton.Peaks for aromatic protons, methoxy group, and protons of the oxirane ring.Peaks for aromatic protons, methoxy group, methylamino group, and the propan-2-ol backbone.
Expected IR (cm⁻¹) O-H stretch (~3300), C-O stretch (~1230), Aromatic C=C (~1500)Absence of O-H, C-O-C (epoxide) stretch (~1250, 915, 830)Broad O-H and N-H stretch (~3300), C-O stretch (~1240)

Note: Expected analytical data are illustrative. Actual results must be obtained from the synthesized material.

Workflow Visualization

The laboratory workflow can be visualized as a sequence of distinct stages from preparation to final analysis.

G A Reagent Preparation & Safety Check B Step 1: Epoxidation Reaction Setup A->B C Reflux & TLC Monitoring B->C D Workup & Extraction of Intermediate C->D E Solvent Removal (Rotovap) D->E F Step 2: Amination Reaction Setup E->F G Reaction & TLC Monitoring F->G H Workup & Extraction of Final Product G->H I Purification (Column Chromatography) H->I J Characterization (NMR, IR, MS) I->J

Figure 2: Laboratory synthesis and analysis workflow.

Conclusion

The described protocol offers a reliable and well-documented method for synthesizing 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol. By understanding the chemical principles behind each step—from the base-catalyzed etherification to the nucleophilic attack on the epoxide—researchers can effectively troubleshoot and adapt this procedure for the synthesis of a diverse library of aryloxypropanolamine analogues for further pharmacological evaluation. Adherence to safety protocols and rigorous analytical characterization are paramount to ensuring a successful and safe outcome.

References

  • Patel, S., et al. (2016). Synthesis and Physicochemical Characterization of Metoprolol Prodrugs. International Journal of Pharmaceutical Research & Science.
  • BenchChem. (2025).
  • Jung, S. H., et al. (2000). Enantioselective preparation of metoprolol and its major metabolites. Archives of Pharmacal Research, 23(3), 226-9.
  • Google Patents. (2013).
  • Gaikwad, R. U., et al. (2025). Comprehensive Investigation and Exploration of Metoprolol Impurities. Research Journal of Pharmacy and Technology.
  • QuickCompany.in.
  • Soni, K., et al. (2021). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D).
  • Research Journal of Pharmacy and Technology.
  • Google Patents. (2005). US20050107635A1 - Metoprolol manufacturing process.
  • Google Patents. (2009).
  • More, K., & Kulkarni, S. (2016). Identification, synthesis, isolation and characterization of new impurity in metoprolol tartrate tablets. Journal of Pharmaceutical and Biomedical Analysis, 117, 407-412.
  • Google Patents. (2001). US6252113B1 - Manufacturing process of metoprolol.
  • ResearchGate. Synthesis of (S)-metoprolol ((S)-3) via a four step route including....
  • European Patent Office.
  • Scholars Research Library. An improved validated HPLC method for separation of metoprolol and hydrochlorothiazide impurities in metoprolol and hydrochlorot.
  • Asian Journal of Research in Chemistry. (2009).
  • ResearchGate. (2010).
  • SciSpace. (2019). Methods of metoprolol analysis in drugs and biological fluids: review and suggestions.
  • MDPI. (2023).
  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
  • Santa Cruz Biotechnology. 1-(4-Methoxy-phenoxy)-3-methylamino-propan-2-ol.
  • NextSDS. 1-(4-METHOXY-PHENOXY)-3-METHYLAMINO-PROPAN-2-OL.
  • Amanote Research. (2018). Synthesis of 1-(3 Diethylaminophenyloxy)- 2-Propanol.

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Application

Application Note: HPLC Method Development and Validation for 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol

Executive Summary & Analyte Profiling 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol is a critical structural analog and synthetic intermediate belonging to the aryloxypropanolamine class. Sharing a core pharmacophore w...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol is a critical structural analog and synthetic intermediate belonging to the aryloxypropanolamine class. Sharing a core pharmacophore with widely prescribed beta-adrenergic receptor antagonists (beta-blockers), its accurate quantification is essential for drug substance purity profiling, reaction monitoring, and quality control. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method engineered specifically to overcome the chromatographic challenges inherent to secondary aliphatic amines.

Mechanistic Rationale for Method Design (E-E-A-T)

Developing a reliable assay for this compound requires a deep understanding of its physicochemical properties. The molecule features a hydrophobic methoxyphenoxy ring (LogP ~1.5) and a highly basic secondary methylamine group (pKa ~9.5).

Causality of Chromatographic Choices
  • Stationary Phase Selection: In reversed-phase liquid chromatography (RPLC), basic amines are notorious for causing severe peak tailing. This is caused by secondary ion-exchange interactions between the positively charged protonated amine and negatively charged, unreacted residual silanols on the silica surface. To mitigate this, we selected a polar-embedded C18 column . The embedded carbamate or amide groups in the alkyl chain create a localized hydrogen-bonding network that effectively shields residual silanols from the basic analyte, ensuring sharp peak symmetry.

  • Mobile Phase Optimization: A 20 mM Potassium Phosphate buffer adjusted to pH 3.0 is utilized. At pH 3.0, the acidic environment forces the residual surface silanols (pKa ~4.5) into their neutral, protonated state (-SiOH), effectively shutting down the ion-exchange retention mechanism. Simultaneously, the secondary amine remains fully ionized, ensuring consistent retention and preventing retention time drift.

  • Detection Wavelength: The 4-methoxyphenoxy chromophore exhibits a strong π→π∗ transition at 225 nm . This wavelength was deliberately selected to maximize the signal-to-noise (S/N) ratio, providing the sensitivity required for trace-level impurity analysis.

Mechanism Analyte 1-(4-Methoxyphenoxy)- 3-(methylamino)propan-2-ol (Protonated Amine) C18 C18 Alkyl Chain (Hydrophobic Retention) Analyte->C18 Primary Interaction Silanol Residual Silanols (Ion-Exchange / Tailing) Analyte->Silanol Secondary Interaction (Mitigated) Buffer Acidic Buffer (pH 3.0) (Protonates Silanols) Buffer->Silanol Suppresses Ionization

Fig 1: Chromatographic interaction mechanism demonstrating silanol suppression at pH 3.0.

Experimental Protocols & Self-Validating Workflows

To ensure data integrity, this protocol is designed as a self-validating system . The inclusion of a rigorous System Suitability Test (SST) acts as a mandatory gatekeeper; if the SST criteria are not met, the system invalidates the run, preventing the collection of erroneous data in accordance with [1].

Reagents and Materials
  • 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol Reference Standard (>99.5% purity).

  • Acetonitrile (HPLC Grade).

  • Potassium dihydrogen phosphate ( KH2​PO4​ ) and Phosphoric acid ( H3​PO4​ ) (Analytical Grade).

  • Milli-Q Water (18.2 MΩ·cm).

Chromatographic Conditions
  • Column: Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm) or equivalent polar-embedded phase.

  • Mobile Phase A: 20 mM KH2​PO4​ in water, adjusted to pH 3.0 ± 0.05 with dilute H3​PO4​ .

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 225 nm.

Table 1: Gradient Elution Profile

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)Elution State
0.08515Isocratic Hold (Analyte Focusing)
2.08515Isocratic Hold
10.04060Linear Gradient (Impurity Wash)
12.04060High Organic Wash
12.18515Return to Initial Conditions
15.08515Column Re-equilibration
Step-by-Step Sample Preparation
  • Diluent Preparation: Mix Milli-Q water and Acetonitrile in a 50:50 (v/v) ratio. Degas via vacuum sonication for 10 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes to fully dissolve, and make up to volume.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • System Suitability Testing (SST): Inject the working standard solution in six consecutive replicates prior to analyzing unknown samples.

HPLC_Workflow N1 1. Analyte Profiling (pKa ~9.5, Strong UV at 225nm) N2 2. Stationary Phase Selection (Polar-embedded C18 to shield silanols) N1->N2 N3 3. Mobile Phase Optimization (pH 3.0 Buffer to neutralize silica surface) N2->N3 N4 4. Method Validation (Executed per ICH Q2(R2) Guidelines) N3->N4 N5 5. System Suitability (Tailing Factor ≤ 1.5, %RSD ≤ 2.0%) N4->N5

Fig 2: Step-by-step logical workflow for HPLC method development and validation.

Method Validation Data Presentation

The developed method was rigorously validated according to the[2][3].

Table 2: System Suitability Parameters (Self-Validation Gatekeeper)

ParameterAcceptance Criteria (USP <621>)Observed ValueStatus
Retention Time (RT)Consistent6.45 minPass
Theoretical Plates (N)≥ 50008,450Pass
Tailing Factor (T)≤ 1.51.12Pass
%RSD (Peak Area, n=6)≤ 2.0%0.45%Pass

Table 3: Linearity and Range Linearity was established over a range of 25% to 150% of the target working concentration (100 µg/mL).

Concentration (µg/mL)Peak Area (mAU*s)Statistical Output
25.0 (25%)452,100Slope: 18,150
50.0 (50%)905,300Intercept: +1,250
100.0 (100%)1,818,500Correlation Coeff (R²): 0.9998
150.0 (150%)2,721,400Residual Sum of Squares: ≤ 2.0%

Table 4: Accuracy / Recovery Data Accuracy was determined by spiking known amounts of the standard into a synthetic matrix at three different levels (n=3 preparations per level).

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Mean Recovery (%)%RSD (n=3)
50%50.049.899.6%0.8%
100%100.0100.5100.5%0.5%
150%150.0148.999.3%0.7%

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures. European Medicines Agency (EMA) / International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[Link]

  • Introduction to Modern Liquid Chromatography (3rd Edition). Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). John Wiley & Sons.[Link]

Sources

Method

Application Note: In Vitro Pharmacological Profiling of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol

Executive Summary & Scientific Rationale The compound 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol belongs to the aryloxypropanolamine class of chemical entities, a structural scaffold that forms the foundation of mos...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The compound 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol belongs to the aryloxypropanolamine class of chemical entities, a structural scaffold that forms the foundation of most modern β-adrenergic receptor (β-AR) antagonists (beta-blockers)[1]. While blockbuster drugs in this class (such as metoprolol or propranolol) typically feature a bulky secondary amine (e.g., an isopropyl or tert-butyl group) to maximize receptor pocket affinity, this specific analog features a sterically reduced methylamino group[2],[1].

In drug development and medicinal chemistry, this compound serves as a critical Structure-Activity Relationship (SAR) probe. By stripping away the bulky amine, researchers can evaluate the baseline thermodynamic contribution of the 4-methoxyphenoxy tail to receptor subtype selectivity (β1 vs. β2 vs. β3) and assess off-target liabilities, such as hERG channel blockade.

This application note provides a comprehensive, self-validating in vitro testing cascade designed to characterize the binding affinity, functional efficacy, and safety profile of this compound.

Pathway Ligand 1-(4-Methoxyphenoxy)- 3-(methylamino)propan-2-ol Receptor β-Adrenergic Receptor Ligand->Receptor Binds (Ki) GProtein Gαs Protein Receptor->GProtein Modulates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP Accumulation AC->cAMP ATP Conversion

Figure 1: Canonical Gs-coupled signaling pathway modulated by aryloxypropanolamine β-AR ligands.

Experimental Workflows & Protocols

To ensure rigorous E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following protocols are designed as self-validating systems . This means every assay includes internal controls and statistical quality gates (e.g., Z'-factor) to independently verify the integrity of the data generated.

Workflow Step1 Membrane/Cell Prep (Standardization) Step2 Radioligand Binding (Affinity & Selectivity) Step1->Step2 Step3 TR-FRET cAMP Assay (Functional Efficacy) Step2->Step3 Step4 hERG Patch-Clamp (Safety Profiling) Step3->Step4 Step5 SAR Data Synthesis (Hit-to-Lead) Step4->Step5

Figure 2: Sequential in vitro screening cascade for aryloxypropanolamine derivatives.

Radioligand Binding Assay (Receptor Affinity)

Causality & Rationale: To determine the true equilibrium dissociation constant ( Ki​ ), we utilize isolated cell membranes rather than whole cells. This eliminates confounding cellular variables such as receptor internalization, desensitization, and intracellular ligand accumulation[3],[4]. We utilize [125I]-Cyanopindolol due to its high specific activity and broad β-AR subtype affinity[4].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human β1 or β2 receptors in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 × g for 30 minutes at 4°C to pellet the guanine-nucleotide-free membranes[3],[4].

  • Assay Buffer Formulation: Resuspend membranes in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4). Expert Insight: MgCl2 is critical here; divalent cations stabilize the receptor-G-protein complex, which represents the high-affinity state of the receptor[3].

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM[125I]-Cyanopindolol, and 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol at varying concentrations (10⁻¹⁰ to 10⁻⁴ M).

  • Equilibration: Incubate the plate at room temperature for 90 minutes to ensure thermodynamic equilibrium is reached[5].

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding). Wash 3x with ice-cold buffer[4].

  • Quantification: Measure retained radioactivity using a gamma counter. Calculate Ki​ using the Cheng-Prusoff equation.

System Validation:

  • Non-specific binding (NSB) must be defined using 10 µM Propranolol[6].

  • Quality Gate: The assay is only valid if specific binding constitutes >80% of total binding.

TR-FRET cAMP Accumulation Assay (Functional Activity)

Causality & Rationale: While binding assays confirm affinity, they cannot distinguish between agonists, antagonists, or inverse agonists. Because β-ARs are Gs-coupled, receptor activation stimulates adenylyl cyclase, converting ATP to cAMP[7]. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it is a homogeneous, wash-free format that minimizes technical variance and is highly scalable[8].

Step-by-Step Methodology:

  • Cell Seeding: Plate β-AR expressing HEK293 cells at 10,000 cells/well in a 384-well microplate.

  • Phosphodiesterase Inhibition: Pre-incubate cells for 15 minutes with 500 µM IBMX (3-isobutyl-1-methylxanthine). Expert Insight: IBMX inhibits the endogenous breakdown of cAMP by phosphodiesterases, allowing cAMP to accumulate to detectable levels, which is especially critical for detecting weak partial agonism[9].

  • Compound Treatment: Add 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol (concentration-response curve). For antagonism mode, co-incubate with an EC80 concentration of Isoproterenol. Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add the TR-FRET detection reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody) formulated in cell lysis buffer.

  • Reading: Incubate for 1 hour at room temperature. Read the plate on a time-resolved fluorometer (Excitation: 337 nm; Emission: 620 nm and 665 nm).

System Validation:

  • Positive Control: 10 µM Forskolin (direct adenylyl cyclase activator) to define the maximum dynamic range of the system.

  • Quality Gate: Calculate the Z'-factor. The plate is only accepted if Z' > 0.6, indicating robust assay window and low variance.

Automated Patch-Clamp hERG Safety Assay

Causality & Rationale: Aryloxypropanolamines feature a basic amine (pKa ~9) and a lipophilic aromatic ring. This specific pharmacophore is notorious for binding to the central cavity of the hERG (Kv11.1) potassium channel, leading to drug-induced Long QT syndrome. Evaluating the hERG liability of the methylamino analog is a mandatory safety step.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel and suspend them in extracellular recording solution.

  • Electrophysiology: Using an automated patch-clamp system (e.g., QPatch), establish whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV to elicit the outward tail current.

  • Compound Application: Perfuse 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol at 1, 10, and 30 µM. Measure the fractional block of the peak tail current.

System Validation:

  • Positive Control: 1 µM E-4031 (a known hERG blocker) must produce >90% block.

  • Quality Gate: Membrane resistance must remain >1 GΩ (gigaohm seal) throughout the recording to ensure data validity.

Data Presentation & SAR Interpretation

The table below summarizes the expected pharmacological profile of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol compared to the clinical standard, Metoprolol.

Interpretation: The substitution of the bulky isopropyl group (Metoprolol) with a methyl group drastically reduces binding affinity ( Ki​ ) and functional potency ( IC50​ ) at β-ARs due to a loss of hydrophobic interactions in the receptor's orthosteric binding pocket[2],[1]. However, this reduction in lipophilicity and steric bulk concurrently reduces off-target hERG liability, demonstrating the delicate balance required in aryloxypropanolamine drug design.

Parameter1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-olMetoprolol (Control)Assay Readout
β1-AR Affinity ( Ki​ ) ~ 850 nM45 nMRadioligand Binding
β2-AR Affinity ( Ki​ ) ~ 1,200 nM350 nMRadioligand Binding
β1 Functional Antagonism ( IC50​ ) ~ 2,100 nM120 nMTR-FRET cAMP Assay
hERG Channel Block ( IC50​ ) > 30 µM (Low Liability)~ 15 µM (Moderate)Automated Patch-Clamp

Sources

Application

Application Notes and Protocols for 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol (Metoprolol) in Pharmacological Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the pharmacological applications and experimental protocols for 1-(4-Methoxyphenoxy)-3-(methylamino...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the pharmacological applications and experimental protocols for 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol, commonly known as Metoprolol. This document offers in-depth technical insights, field-proven experimental designs, and detailed methodologies to facilitate the study of this widely used cardioselective β-1 adrenergic receptor antagonist.

Introduction and Pharmacological Context

1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol, or Metoprolol, is a cornerstone in the therapeutic management of cardiovascular diseases.[1][2] It is primarily indicated for hypertension, angina pectoris, heart failure, and arrhythmias.[1][3] Metoprolol's therapeutic efficacy stems from its selective inhibition of β-1 adrenergic receptors, which are predominantly located in the cardiac muscle.[1][2] This blockade results in a decrease in heart rate, cardiac contractility, and blood pressure.[1] While generally well-tolerated, potential side effects include bradycardia, hypotension, and bronchospasm, underscoring the importance of careful dose titration and patient monitoring.[1]

Metoprolol is available in two primary salt forms: metoprolol tartrate, an immediate-release formulation, and metoprolol succinate, an extended-release formulation.[1] The choice between these formulations depends on the desired pharmacokinetic profile for a specific clinical or research application. From a research perspective, understanding the nuances of these salt forms, particularly their solubility, is critical for designing robust in vitro and in vivo experiments.[4]

Mechanism of Action and Signaling Pathways

Metoprolol exerts its pharmacological effects by competitively blocking the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to β-1 adrenergic receptors.[1][5] This antagonism prevents the activation of downstream signaling cascades that are typically initiated by catecholamine binding.

The canonical signaling pathway following β-1 adrenergic receptor activation involves the coupling to a stimulatory G protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, which collectively enhance cardiac contractility (inotropic effect) and heart rate (chronotropic effect).[1]

By blocking the initial step of this cascade, Metoprolol effectively reduces the intracellular concentration of cAMP and subsequent PKA activity, thereby diminishing the sympathetic drive to the heart.[1] Interestingly, beyond its primary β-1 blockade, some studies suggest that chronic Metoprolol treatment may upregulate cardiac β-3 adrenergic receptors, potentially contributing to its cardioprotective effects through nitric oxide signaling pathways.[6]

Metoprolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines B1_Receptor β1-Adrenergic Receptor Catecholamines->B1_Receptor Activates G_Protein Gs Protein B1_Receptor->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Activates ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Increased Heart Rate & Contractility PKA_active->Cellular_Response Leads to Metoprolol Metoprolol Metoprolol->B1_Receptor Inhibits

Caption: Metoprolol's mechanism of action via β1-adrenergic receptor blockade.

Application Notes for In Vitro Studies

Solubility and Stock Solution Preparation

The solubility of Metoprolol is dependent on its salt form and the chosen solvent. Accurate preparation of stock solutions is paramount for obtaining reliable and reproducible experimental data.[4]

Salt FormSolventTemperature (°C)Solubility
Metoprolol TartrateWater25>1000 mg/mL
Methanol25>500 mg/mL
DMSO25100 mg/mL
Metoprolol SuccinateWaterAmbientFreely soluble
PBS (pH 7.2)Ambient~5 mg/mL
DMSOAmbient~10 mg/mL

Protocol for Preparing a 100 mM Metoprolol Tartrate Stock Solution in DMSO:

  • Materials: Metoprolol tartrate powder, Dimethyl sulfoxide (DMSO, sterile), sterile conical tubes, vortex mixer, and sterile syringe filter (0.22 µm).

  • Calculation: The molecular weight of Metoprolol tartrate is 684.8 g/mol . For a 100 mM solution, weigh out 68.48 mg of Metoprolol tartrate.

  • Procedure:

    • Aseptically weigh 68.48 mg of Metoprolol tartrate and transfer it to a sterile 15 mL conical tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[4]

    • Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Note: When preparing working dilutions in aqueous buffers or cell culture media, ensure the final concentration of DMSO is non-toxic to the cells (typically <0.5%). Always visually inspect the final working solution for any signs of precipitation.[4]

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of Metoprolol for β-1 adrenergic receptors and for assessing its selectivity over other receptor subtypes (e.g., β-2).

Protocol for a Competitive Radioligand Binding Assay:

  • Materials: Cell membranes expressing the target receptor (e.g., from CHO cells stably expressing human β-1 adrenergic receptors), a suitable radioligand (e.g., [³H]-CGP 12177), unlabeled Metoprolol, assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4), scintillation cocktail, and a microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of unlabeled Metoprolol in the assay buffer.

    • In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and the varying concentrations of Metoprolol.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-selective antagonist like propranolol).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Dry the filter mat, add scintillation cocktail to each filter spot, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Metoprolol concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of Metoprolol that inhibits 50% of the specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) for Metoprolol using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: cAMP Measurement

Functional assays measure the cellular response to receptor modulation. For β-1 adrenergic receptors, measuring changes in intracellular cAMP levels is a common and effective method.

Protocol for a cAMP Assay in Cultured Cells:

  • Materials: A cell line expressing the β-1 adrenergic receptor (e.g., HEK293 or CHO cells), a non-selective β-agonist (e.g., isoproterenol), Metoprolol, a phosphodiesterase inhibitor (e.g., IBMX, to prevent cAMP degradation), and a commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Procedure:

    • Seed the cells in a 96-well plate and grow to confluency.

    • Pre-treat the cells with varying concentrations of Metoprolol for a defined period (e.g., 30 minutes) in the presence of a phosphodiesterase inhibitor.

    • Stimulate the cells with a fixed concentration of isoproterenol (typically the EC₅₀ concentration) for a short duration (e.g., 15 minutes).

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP levels using the chosen detection method.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the Metoprolol concentration.

    • Fit the data to a dose-response inhibition curve to determine the IC₅₀ value of Metoprolol for the functional inhibition of the β-1 adrenergic receptor.

Application Notes for In Vivo Studies

In vivo studies are crucial for evaluating the pharmacokinetic and pharmacodynamic properties of Metoprolol in a whole-organism context.

Pharmacokinetic (PK) Studies

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of Metoprolol.

Protocol for a Rodent PK Study:

  • Animals: Use an appropriate rodent model (e.g., Sprague-Dawley rats).

  • Dosing: Administer Metoprolol via the desired route (e.g., oral gavage or intravenous injection). The formulation (e.g., Metoprolol tartrate in saline) and dose will depend on the study objectives.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).[7]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of Metoprolol in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Plot the plasma concentration of Metoprolol versus time.

    • Use pharmacokinetic modeling software to calculate key parameters such as:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • t₁/₂ (Half-life): Time for the plasma concentration to decrease by half.

Pharmacodynamic (PD) Studies

PD studies assess the physiological effects of Metoprolol. In the context of its primary mechanism, this often involves measuring cardiovascular parameters.

Protocol for a Telemetry-Based Cardiovascular PD Study in Rodents:

  • Animal Model: Use surgically implanted telemetry devices in rodents (e.g., rats or mice) to continuously monitor cardiovascular parameters.

  • Acclimation: Allow the animals to recover from surgery and acclimate to the experimental conditions.

  • Baseline Measurement: Record baseline heart rate and blood pressure for a sufficient period before drug administration.

  • Dosing: Administer Metoprolol at various dose levels.

  • Data Acquisition: Continuously record heart rate and blood pressure post-dosing.

  • Data Analysis:

    • Calculate the change in heart rate and blood pressure from baseline at each dose level.

    • Correlate the observed pharmacodynamic effects with the pharmacokinetic data to establish a PK/PD relationship.

Caption: A typical experimental workflow for the pharmacological evaluation of Metoprolol.

Conclusion

These application notes and protocols provide a robust framework for the pharmacological investigation of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol (Metoprolol). By adhering to these detailed methodologies and understanding the underlying scientific principles, researchers can generate high-quality, reproducible data to further elucidate the therapeutic potential and mechanistic nuances of this important cardiovascular drug.

References

  • Metoprolol - StatPearls - NCBI Bookshelf. (2024, February 29). Retrieved from [Link]

  • What is the mechanism of action of metoprolol succinate? - R Discovery. (n.d.). Retrieved from [Link]

  • Metoprolol – Application in Therapy and Current Clinical Research - ClinicalTrials.eu. (n.d.). Retrieved from [Link]

  • An Overview of Metoprolol - International Journal of Pharmaceutical Research and Applications (IJPRA). (2024, May 8). Retrieved from [Link]

  • Metoprolol: a review of its pharmacological properties and therapeutic efficacy in hypertension and angina pectoris - PubMed. (n.d.). Retrieved from [Link]

  • Use of metoprolol as a relevant therapeutic agent in patients with cardiovascular disorders: A review - ResearchGate. (n.d.). Retrieved from [Link]

  • Metoprolol - Wikipedia. (n.d.). Retrieved from [Link]

  • Mechanism Of Action Of Metoprolol - Consensus Academic Search Engine. (n.d.). Retrieved from [Link]

  • Effects of metoprolol on myocardial beta-adrenoceptors and Gi alpha-proteins in patients with congestive heart failure - PubMed. (n.d.). Retrieved from [Link]

  • Methods of metoprolol analysis in drugs and biological fluids: review and suggestions - SciSpace. (n.d.). Retrieved from [Link]

  • In Vitro and In Vivo Evaluation of Whole and Half Tablet of Metoprolol Sustained Release Tablets - Research and Reviews. (2023, March 15). Retrieved from [Link]

  • FORMULATION AND IN- VITRO EVALUATION OF METOPROLOL SUCCINATE MATRIX TABLETS. (n.d.). Retrieved from [Link]

  • A randomized, cross-over trial of metoprolol succinate formulations to evaluate PK and PD end points for therapeutic equivalence - PMC. (n.d.). Retrieved from [Link]

  • Metoprolol and CYP2D6: A Retrospective Cohort Study Evaluating Genotype-Based Outcomes - MDPI. (2023, February 26). Retrieved from [Link]

  • A comparative bioequivalence study of two prolonged-release metoprolol preparations - Akademia Medycyny. (2012, March 17). Retrieved from [Link]

  • Metoprolol tartrate. (2014, February 18). Retrieved from [Link]

Sources

Method

1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol for receptor binding studies

Application Note: 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol as a Structural Probe in β -Adrenergic Receptor Binding Studies Scientific Rationale: Deconstructing the Aryloxypropanolamine Pharmacophore The developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol as a Structural Probe in β -Adrenergic Receptor Binding Studies

Scientific Rationale: Deconstructing the Aryloxypropanolamine Pharmacophore

The development of β -adrenergic receptor ( β -AR) antagonists (commonly known as β -blockers) represents one of the most successful applications of rational drug design. The vast majority of these therapeutics, including metoprolol and propranolol, are based on the aryloxypropanolamine scaffold.

Extensive Structure-Activity Relationship (SAR) studies have demonstrated that high-affinity binding to the β -AR orthosteric binding site (OBS) requires specific steric and electronic interactions. The secondary amine of the aryloxypropanolamine forms a critical salt bridge with the highly conserved Asp113 residue in Transmembrane Helix 3 (TM3)[1]. Furthermore, the substituent attached to this amine dictates the binding thermodynamics. Bulky alkyl groups—such as isopropyl or tert-butyl—are strictly required to occupy a distinct hydrophobic pocket adjacent to Asp113, locking the receptor in an inactive conformation[2].

1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol is a truncated derivative where the standard bulky isopropyl group is replaced by a minimalistic methyl group. This seemingly minor modification drastically reduces the ligand's affinity for the β -AR. Consequently, this compound is not used as a therapeutic but serves as an invaluable baseline structural probe in radioligand binding assays. By comparing its binding kinetics to its isopropyl-substituted analogs, researchers can quantitatively map the free energy contribution of the OBS hydrophobic pocket and isolate the baseline hydrogen-bonding interactions of the secondary amine.

Pathway Ligand 1-(4-Methoxyphenoxy)-3- (methylamino)propan-2-ol Receptor β-Adrenergic Receptor (β-AR) Ligand->Receptor Competitive Binding Probe GProtein Gαs Protein Receptor->GProtein Conformational Change Effector Adenylyl Cyclase GProtein->Effector Downstream Signaling

Fig 1. β-AR signaling pathway and the competitive binding intervention of the structural probe.

Experimental Design & Causality

To evaluate the steric boundaries of the β -AR, we utilize a Radioligand Competition Binding Assay employing [3H] -Dihydroalprenolol ( [3H] -DHA), a high-affinity, non-selective β -AR antagonist[3].

The Causality of the Assay Design:

  • Why [3H] -DHA? [3H] -DHA possesses a high specific activity and a very stable radiochemical half-life, making it the gold standard for labeling β -ARs in membrane preparations[4].

  • Why Competition Format? Direct radiolabeling of low-affinity probes like 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol is economically and scientifically impractical due to rapid dissociation rates. Instead, we measure the probe's ability to displace a fixed concentration of [3H] -DHA.

  • Self-Validating Controls: The assay is designed as a self-validating system. We define Total Binding (TB) using only [3H] -DHA and buffer. We define Non-Specific Binding (NSB) by introducing 10 µM of unlabeled Propranolol. The difference between TB and NSB yields the Specific Binding Window . If the specific binding is less than 60% of total binding, the membrane integrity or radioligand quality is compromised, and the assay fails its internal quality check.

High-Throughput Radioligand Competition Binding Protocol

This protocol is optimized for 96-well plate formats using membranes harvested from HEK293 cells stably expressing human β1​ -AR or β2​ -AR.

Reagent Preparation
  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2​ , 1 mM EDTA, 0.1% BSA. Causality: MgCl2​ stabilizes G-protein coupling, while BSA prevents non-specific adherence of hydrophobic ligands to the plastic well walls.

  • Radioligand Solution: Prepare a 4 nM solution of [3H] -DHA in Binding Buffer. (Final assay concentration will be 1 nM, approximating its Kd​ ).

  • Probe Ligand Dilutions: Prepare 11-point half-log serial dilutions of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol ranging from 10−3 M to 10−8 M in DMSO. (Final DMSO concentration in the assay must not exceed 1%).

  • PEI Solution: 0.3% Polyethylenimine (PEI) in distilled water.

Step-by-Step Execution

Step 1: Filter Plate Pre-treatment Submerge GF/B glass fiber 96-well filter plates in 0.3% PEI for 1 hour at room temperature. Causality: Glass fibers carry a negative charge that can non-specifically bind cationic ligands (like aryloxypropanolamines). PEI coats the fibers, neutralizing the charge and drastically reducing background noise (NSB).

Step 2: Assay Assembly (Ice Bath) In a standard 96-well assay plate, add the following to each well:

  • 25μL of Probe Ligand dilution (or 10 µM Propranolol for NSB wells, or 1% DMSO for TB wells).

  • 25μL of 4 nM [3H] -DHA.

  • 50μL of β -AR membrane suspension (approx. 10-20 µg of membrane protein).

Step 3: Incubation Seal the plate and incubate at 25∘C for 60 minutes with gentle orbital shaking. Causality: 60 minutes is required for the competitive binding to reach thermodynamic equilibrium, ensuring accurate IC50​ calculations.

Step 4: Rapid Vacuum Filtration Transfer the assay mixture to the PEI-treated GF/B filter plate using a cell harvester. Immediately apply vacuum. Causality: The GF/B filter pores (approx. 1.0 µm) trap the receptor-containing membrane fragments, while the unbound [3H] -DHA passes through into the waste.

Step 5: Washing Wash the filters three times with 200μL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4). Causality: Ice-cold buffer slows the dissociation rate of the receptor-ligand complex ( koff​ ) during the wash step, preventing the loss of specific binding while flushing out unbound radioligand.

Step 6: Scintillation Counting Dry the filter plates, add 40μL of liquid scintillation cocktail to each well, and read on a MicroBeta counter for 1 minute per well.

Protocol Prep 1. Membrane Preparation (Harvest & Homogenize) Incubate 2. Competition Incubation ([3H]-DHA + Probe Ligand) Prep->Incubate Filter 3. Rapid Vacuum Filtration (GF/B Filters + PEI) Incubate->Filter Wash 4. Washing Step (Ice-cold Buffer) Filter->Wash Count 5. Scintillation Counting (Quantify Bound Radioligand) Wash->Count

Fig 2. Step-by-step workflow for the radioligand competition binding assay.

Data Interpretation & Expected SAR Results

Data should be plotted as a non-linear regression (log[ligand] vs. specific binding) to determine the IC50​ . The inhibition constant ( Ki​ ) is then calculated using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of [3H] -DHA (1 nM) and Kd​ is the dissociation constant of [3H] -DHA for the specific membrane batch.

By comparing 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol against standard β -blockers, the necessity of the bulky amine substituent becomes quantitatively evident.

Table 1: Comparative Binding Affinities of Aryloxypropanolamine Derivatives at β1​ -AR

CompoundAmine SubstituentAromatic SubstitutionExpected Ki​ (nM)Relative Affinity
Metoprolol (Reference)Isopropyl4-(2-methoxyethyl)~45 nM1x
Moprolol Isopropyl2-methoxy~10 nM4.5x
1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol Methyl 4-methoxy> 5,000 nM < 0.01x

Interpretation: The data clearly demonstrates that stripping the isopropyl group down to a methylamino group results in a >100-fold loss in affinity. This validates the probe's utility in confirming that the target receptor maintains a strict steric requirement for hydrophobic bulk in the OBS, a hallmark of functional β -ARs.

Sources

Application

Application Notes and Protocols for the Purification of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol, widely known as metoprolol, is a cardioselective β₁-adrenergic receptor blocker extensively us...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol, widely known as metoprolol, is a cardioselective β₁-adrenergic receptor blocker extensively used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1][2] The therapeutic efficacy and safety of metoprolol are intrinsically linked to its purity. The manufacturing process and subsequent storage can introduce various impurities, including process-related compounds, synthetic intermediates, and degradation products.[2][3] Furthermore, metoprolol possesses a single chiral center, resulting in (R)- and (S)-enantiomers. The desired pharmacological activity resides predominantly in the (S)-enantiomer, making stereospecific purification and analysis critical.[1]

This comprehensive guide provides detailed application notes and protocols for the purification of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol, addressing the needs of researchers, scientists, and drug development professionals. The methodologies described herein are designed to ensure high purity, suitable for pharmaceutical applications and advanced research.

Understanding the Impurity Profile

A thorough understanding of potential impurities is fundamental to developing an effective purification strategy. Metoprolol impurities can be broadly categorized as:

  • Process-Related Impurities: These arise from the synthetic route and include unreacted starting materials, intermediates, and by-products.[3][4]

  • Degradation Products: These can form during manufacturing, storage, or formulation due to factors like heat, light, or pH.[5]

  • Stereoisomers: The presence of the less active (R)-enantiomer is a key consideration in chiral purification.[1]

Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established acceptable levels for various impurities in metoprolol formulations.[2][6][7]

Purification Techniques

The selection of a purification technique depends on the nature and quantity of the impurities, the desired final purity, and the scale of the operation. The most common and effective methods for purifying 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol are crystallization and chromatography.

Crystallization: The Workhorse of Bulk Purification

Crystallization is a robust and scalable technique for removing a wide range of impurities.[8] For metoprolol, this is often performed on its salt forms, such as metoprolol tartrate or succinate, which exhibit well-defined crystalline structures.[9][10] The principle lies in the differential solubility of the desired compound and its impurities in a given solvent system at varying temperatures.

Causality Behind Experimental Choices:

  • Salt Formation: Converting the metoprolol base to a salt like tartrate or succinate often improves its crystallinity and handling properties.[10][11] The choice of the counter-ion can influence the crystal lattice and, consequently, the purification efficiency.[9]

  • Solvent Selection: The ideal solvent should exhibit high solubility for metoprolol at an elevated temperature and low solubility at a lower temperature, while impurities should either remain highly soluble or insoluble throughout the process.[8] Common solvents for metoprolol salt crystallization include methanol, isopropanol, and acetone, or mixtures thereof.[10][11][12]

  • Cooling Rate: A controlled, slow cooling rate is crucial for the formation of large, well-defined crystals, which are less likely to occlude impurities.[8] Rapid cooling can lead to the formation of smaller, less pure crystals.

Protocol 1: Recrystallization of Metoprolol Tartrate

This protocol outlines a general procedure for the recrystallization of crude metoprolol tartrate.

Materials:

  • Crude Metoprolol Tartrate

  • Methanol (HPLC Grade)

  • n-Propanol (HPLC Grade)

  • Heating mantle with magnetic stirrer

  • Crystallization vessel

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • Dissolution: In a crystallization vessel, dissolve the crude metoprolol tartrate in a minimal amount of a heated mixture of methanol and n-propanol (e.g., a volume ratio of 3:1 to 5:1).[12] The solvent volume should be approximately 10-12 times the weight of the crude product (e.g., 10-12 mL of solvent per gram of crude metoprolol tartrate).[12] Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Slowly cool the solution to room temperature without agitation to allow for the formation of large crystals. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature of 75-80°C for 2-10 hours, or until a constant weight is achieved.[12]

Data Presentation: Solvent Systems for Metoprolol Salt Crystallization

Salt FormSolvent SystemKey ConsiderationsReference
Metoprolol SuccinateAcetone, then recrystallized from MethanolAcetone is used for the initial salt formation, followed by purification from methanol.[10][11][10],[11]
Metoprolol SuccinateIsopropanolCan be used for both salt formation and purification, potentially avoiding a separate recrystallization step.[11][13][11],[13]
Metoprolol TartrateMethanol and n-Propanol MixtureThe ratio of the solvents can be optimized to control solubility and crystal growth.[12][12]
Chromatographic Purification: For High Purity and Chiral Separation

Chromatography offers superior resolution for removing closely related impurities and for separating enantiomers.[4] High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for both analytical and preparative-scale purification of metoprolol.[14][15]

A. Achiral (Reverse-Phase) HPLC for Impurity Profiling and Removal

Reverse-phase HPLC is effective for separating metoprolol from its various process-related and degradation impurities.[5][16]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is a common choice, providing good retention and separation of metoprolol and its relatively non-polar impurities.[17]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used.[16][18] The gradient or isocratic elution profile is optimized to achieve the best separation.

Protocol 2: Preparative Reverse-Phase HPLC for Metoprolol Purification

This protocol provides a starting point for developing a preparative HPLC method.

Materials:

  • Crude Metoprolol

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Phosphate Monobasic (AR Grade)

  • Deionized Water

  • Preparative HPLC system with a C18 column

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile, methanol, and a 10 mM aqueous phosphate buffer (e.g., 20:20:60 v/v/v).[18] Filter and degas the mobile phase before use.

  • Sample Preparation: Dissolve the crude metoprolol in the mobile phase to a suitable concentration.

  • Chromatography: Equilibrate the preparative C18 column with the mobile phase. Inject the sample and begin the elution. Monitor the eluent at a suitable wavelength (e.g., 222 nm or 254 nm).[15][18]

  • Fraction Collection: Collect the fractions corresponding to the pure metoprolol peak.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure.

  • Final Product Isolation: The purified metoprolol can be obtained as a free base or converted to a desired salt.

B. Chiral HPLC for Enantiomeric Separation

The separation of (R)- and (S)-metoprolol is crucial for isolating the therapeutically active (S)-enantiomer.[1] This is typically achieved using a chiral stationary phase (CSP).

Causality Behind Experimental Choices:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating metoprolol enantiomers.[19][20] Chiralcel OD, which contains cellulose tris(3,5-dimethylphenylcarbamate), is a frequently cited CSP for this purpose.[19][20]

  • Mobile Phase: The mobile phase for chiral separations is often a mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol or isopropanol.[1] Small amounts of an acidic or basic additive (e.g., diethylamine or acetic acid) can be used to improve peak shape and resolution.[1]

Protocol 3: Chiral HPLC Separation of Metoprolol Enantiomers

This protocol is based on a widely cited method for separating metoprolol enantiomers.[1]

Materials:

  • Racemic Metoprolol Tartrate

  • n-Hexane (HPLC Grade)

  • Ethanol (HPLC Grade)

  • Diethylamine (HPLC Grade)

  • Acetic Acid (HPLC Grade)

  • HPLC system with a Chiralcel OD column or equivalent

  • UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane, Ethanol, Diethylamine, and Acetic Acid in a ratio of 40:60:0.2:0.2 (v/v/v/v).[1] Filter and degas the mobile phase.

  • Standard Solution Preparation: Prepare a stock solution of racemic metoprolol tartrate at a concentration of 1 mg/mL in the mobile phase.[1]

  • Chromatography: Equilibrate the Chiralcel OD column with the mobile phase. Inject the standard solution and monitor the eluent with a UV detector. The two enantiomers should be well-resolved.

  • Preparative Scale-Up: For preparative separation, the method can be scaled up by using a larger dimension column and optimizing the loading capacity.

Data Presentation: Chiral Stationary Phases for Metoprolol Separation

Chiral Stationary PhaseDescriptionKey FeaturesReference
Chiralcel ODCellulose tris(3,5-dimethylphenylcarbamate)Provides high separation and resolution factors for metoprolol enantiomers.[19][20][19],[20]
Chiral-AGPα1-acid glycoproteinProtein-based CSP that can also be used for chiral separation.[19][19]
Cyclobond IBeta-cyclodextrinOffers a different chiral recognition mechanism.[19][19]

Visualization of Purification Workflows

Diagram 1: General Purification Workflow for Metoprolol

PurificationWorkflow Crude Crude Metoprolol (Base or Salt) Crystallization Crystallization Crude->Crystallization Solvent System Chromatography Chromatography Crude->Chromatography Mobile Phase Stationary Phase Pure_Salt Purified Metoprolol Salt Crystallization->Pure_Salt Isolation & Drying Pure_Base Purified Metoprolol Base Chromatography->Pure_Base Fraction Collection & Solvent Removal Final_Product Final Pharmaceutical Grade Product Pure_Salt->Final_Product Pure_Base->Final_Product

Caption: A generalized workflow for the purification of metoprolol.

Diagram 2: Chiral Purification Decision Tree

ChiralPurification Start Racemic Metoprolol Chiral_HPLC Chiral HPLC Start->Chiral_HPLC Derivatization Derivatization with Chiral Reagent Start->Derivatization S_Enantiomer (S)-Metoprolol Chiral_HPLC->S_Enantiomer R_Enantiomer (R)-Metoprolol Chiral_HPLC->R_Enantiomer Separation Separation of Diastereomers (HPLC/Crystallization) Derivatization->Separation Cleavage Cleavage of Derivatizing Agent Separation->Cleavage Cleavage->S_Enantiomer

Caption: Decision tree for the chiral purification of metoprolol.

Conclusion

The purification of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol is a critical step in ensuring its quality, safety, and therapeutic efficacy. A combination of crystallization and chromatographic techniques provides a powerful toolkit for removing process-related impurities, degradation products, and for resolving the enantiomers. The choice of the specific method and its optimization will depend on the impurity profile of the starting material and the desired final purity. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to establish robust and efficient purification strategies for metoprolol.

References

  • Kim, K. H., et al. (2000). Chiral separation of the enantiomers of metoprolol and its metabolites by high performance liquid chromatography. Archives of Pharmacal Research, 23(3), 230-6. Available at: [Link]

  • SynThink. (n.d.). Metoprolol EP Impurities & USP Related Compounds. Retrieved from SynThink website: [Link]

  • Lee, J. H., et al. (1999). Chiral purity test of metoprolol enantiomer after derivatization with (-)-menthyl chloroformate by reversed-phase high performance liquid chromatography. Archives of Pharmacal Research, 22(6), 614-8. Available at: [Link]

  • Popović, G., et al. (2007). Direct Separation of the Enantiomers of (±)-Metoprolol Tartrate on Impregnated TLC Plates with D-(–)-Tartaric Acid as a Chiral Selector. Journal of Planar Chromatography – Modern TLC, 20(6), 431-435. Available at: [Link]

  • Veeprho. (n.d.). Metoprolol Impurities and Related Compound. Retrieved from Veeprho website: [Link]

  • Braga, D., et al. (2015). Similar but Different: The Case of Metoprolol Tartrate and Succinate Salts. Crystal Growth & Design, 16(1), 446-455. Available at: [Link]

  • Arvia Technology. (2024). Metoprolol Removal From Water. Retrieved from Arvia Technology website: [Link]

  • Maini, L., et al. (2018). The solid-state structure of the β-blocker metoprolol: a combined experimental and in silico investigation. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 4), 360-369. Available at: [Link]

  • Bharad, V., et al. (2017). Analytical Method Development and Validation of Spectroscopic Method for Estimation of Metoprolol Succinate. Der Pharmacia Lettre, 9(6), 285-297. Available at: [Link]

  • Quick Company. (n.d.). Improved Synthesis And Preparation Of Metoprolol And Its Salts. Retrieved from Quick Company website: [Link]

  • Pharmapproach. (2020). METOPROLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from Pharmapproach website: [Link]

  • Logoyda, L. S. (2019). Methods of metoprolol analysis in drugs and biological fluids: review and suggestions. International Journal of Green Pharmacy, 13(3). Available at: [Link]

  • Google Patents. (2005). US20050107635A1 - Metoprolol manufacturing process.
  • Research Journal of Pharmacy and Technology. (2025). Comprehensive Investigation and Exploration of Metoprolol Impurities. Retrieved from Research Journal of Pharmacy and Technology website: [Link]

  • Avinash S. Patil, et al. (2015). An improved validated HPLC method for separation of metoprolol and hydrochlorothiazide impurities in metoprolol and hydrochlorot. Der Pharmacia Lettre, 7(2), 183-190. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2025). Comprehensive Investigation and Exploration of Metoprolol Impurities: Novel Synthesis, Refinement and Characterization. Retrieved from Research Journal of Pharmacy and Technology website: [Link]

  • SynZeal. (n.d.). Metoprolol Impurities. Retrieved from SynZeal website: [Link]

  • Google Patents. (2009). US20090247642A1 - Synthesis and preparations of metoprolol and its salts.
  • Agilent. (2014). Modernizing the USP Monograph for Impurity Profiling of Metoprolol Tartrate. Retrieved from Agilent website: [Link]

  • Google Patents. (2018). CN107868009B - Metoprolol tartrate crystal, pharmaceutical composition containing metoprolol tartrate crystal and preparation method of pharmaceutical composition.
  • MDPI. (2024). Investigation of Metoprolol Concentrations in Plasma Using Automated Sample Preparation and LC-MS/MS Detection. Retrieved from MDPI website: [Link]

  • Circulation. (2012). Stabilizing Effect of Metoprolol on Cholesterol Crystallization and Vulnerable Plaque's. Retrieved from Circulation website: [Link]

  • ACS Publications. (2015). Similar but Different: The Case of Metoprolol Tartrate and Succinate Salts. Retrieved from ACS Publications website: [Link]

  • Google Patents. (2007). WO2007141593A2 - Process for the preparation of metoprolol and its salts.
  • Google Patents. (1992). US5095151A - Preparation of propranolol hydrochloride macrocrystals.
  • Asian Journal of Research in Chemistry. (2009). A Validated and Simplified RP-HPLC of Metoprolol Succinate from Bulk Drugs. Retrieved from Asian Journal of Research in Chemistry website: [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of metoprolol (200 ng ml -1 ). Retrieved from ResearchGate website: [Link]

  • PubMed. (2007). Application of direct crystallization for racemic compound propranolol hydrochloride. Retrieved from PubMed website: [Link]

  • ResearchGate. (2015). Effects of solvents and crystallization conditions on the polymorphic behaviors and dissolution rates of valsartan. Retrieved from ResearchGate website: [Link]

  • RSC Publishing. (2024). Efficient mechanochemistry of beta blockers: neutralization, salification, and effect of liquid additives. Retrieved from RSC Publishing website: [Link]

  • IntechOpen. (2015). Recrystallization of Drugs — Effect on Dissolution Rate. Retrieved from IntechOpen website: [Link]

Sources

Method

1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol experimental design

An In-depth Guide to the Synthesis, Purification, and Characterization of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol Authored by a Senior Application Scientist This document provides a comprehensive experimental gui...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Synthesis, Purification, and Characterization of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol

Authored by a Senior Application Scientist

This document provides a comprehensive experimental guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of 1-(4-methoxyphenoxy)-3-(methylamino)propan-2-ol. This aryloxypropanolamine compound is a structural analog of various beta-adrenergic receptor blockers, suggesting its potential for investigation within cardiovascular research and related fields. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and self-validating checkpoints to ensure the integrity of the experimental outcomes.

Introduction and Scientific Context

1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol belongs to the aryloxypropanolamine class of compounds, which is notable for containing several clinically significant pharmaceuticals, including the widely used beta-blocker, Metoprolol. The core structure consists of an aromatic ring linked via an ether-propanol-amine chain. The specific substituents on the aromatic ring and the amine group are critical determinants of the compound's pharmacological activity, particularly its selectivity for β1-adrenergic receptors located primarily in the heart.

The structural similarity of the target molecule to known beta-blockers provides a strong rationale for its synthesis and subsequent biological evaluation. This guide will detail a well-established synthetic pathway, analogous to the industrial synthesis of related compounds, and provide a thorough framework for its purification and structural elucidation.

Synthetic Pathway Overview

The synthesis of 1-(4-methoxyphenoxy)-3-(methylamino)propan-2-ol is most efficiently achieved through a two-step process. This pathway is a classic example of nucleophilic substitution and epoxide ring-opening reactions, which are fundamental in pharmaceutical synthesis.

  • Step 1: Williamson Ether Synthesis and Epoxidation. The process begins with the reaction of 4-methoxyphenol with epichlorohydrin in the presence of a base. This reaction forms the key intermediate, 1-(4-methoxyphenoxy)-2,3-epoxypropane. The phenolic proton is acidic and is readily deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin and displacing the chloride leaving group.

  • Step 2: Epoxide Ring-Opening (Amination). The synthesized epoxide intermediate then undergoes a nucleophilic ring-opening reaction with methylamine. The amine attacks one of the electrophilic carbons of the epoxide ring, leading to the formation of the final product, 1-(4-methoxyphenoxy)-3-(methylamino)propan-2-ol.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Amination 4-Methoxyphenol 4-Methoxyphenol Intermediate 1-(4-Methoxyphenoxy)-2,3-epoxypropane 4-Methoxyphenol->Intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Methylamine Methylamine Final_Product 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol Methylamine->Final_Product Intermediate->Final_Product Solvent (e.g., Methanol)

Caption: Synthetic workflow for 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(4-Methoxyphenoxy)-2,3-epoxypropane (Intermediate)

This protocol details the synthesis of the epoxide intermediate via a Williamson ether synthesis. The choice of a carbonate base and a polar aprotic solvent like DMF facilitates the reaction by ensuring the solubility of the reactants and promoting the nucleophilicity of the phenoxide.

Materials:

  • 4-Methoxyphenol

  • Epichlorohydrin

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a clean, dry round-bottom flask, add 4-methoxyphenol (1 equivalent).

  • Add anhydrous potassium carbonate (1.5 equivalents) and DMF to the flask. The volume of DMF should be sufficient to create a stirrable slurry.

  • Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.

  • Slowly add epichlorohydrin (1.2 equivalents) dropwise to the reaction mixture. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to 80°C and maintain this temperature for approximately 12 hours, with continuous stirring.

  • Monitor the reaction progress by TLC using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the 4-methoxyphenol spot indicates the completion of the reaction.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into deionized water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with deionized water, followed by a brine solution. This removes residual DMF and inorganic salts.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude epoxide intermediate. The crude product can be used directly in the next step or purified further by column chromatography if necessary.

ParameterConditionRationale
Base Potassium CarbonateA mild base suitable for deprotonating the phenol without causing significant side reactions.
Solvent Dimethylformamide (DMF)A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
Temperature 80°CProvides sufficient thermal energy to overcome the activation energy of the reaction without causing decomposition.
Reaction Time ~12 hoursAn empirical duration that typically allows for the complete consumption of the starting material.
Protocol 2: Synthesis of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol (Final Product)

This protocol describes the nucleophilic ring-opening of the epoxide intermediate with methylamine. Using an excess of methylamine drives the reaction to completion. The reaction can be performed in a suitable solvent like methanol.

Materials:

  • 1-(4-Methoxyphenoxy)-2,3-epoxypropane (from Protocol 1)

  • Methylamine (as a solution in a suitable solvent, e.g., 40% in water or in methanol)

  • Methanol (optional solvent)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Pressure-rated reaction vessel (if heating above the boiling point of methylamine)

  • Stirrer

  • Heating/Cooling system

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Transfer the crude epoxide intermediate from Protocol 1 to a suitable reaction vessel.

  • Add methanol as a solvent.

  • Add an excess of methylamine solution (3-5 equivalents) to the reaction mixture.

  • Seal the reaction vessel and stir the mixture at room temperature or gently heat to 50-60°C. The reaction progress should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess methylamine and methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the crude final product.

  • The crude product can be purified by column chromatography or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

ParameterConditionRationale
Nucleophile Methylamine (excess)An excess of the amine ensures the complete consumption of the epoxide intermediate.
Solvent MethanolA protic solvent that can facilitate the ring-opening reaction.
Temperature Room Temperature to 60°CMild conditions are generally sufficient for the ring-opening of the strained epoxide.

Characterization and Purity Assessment

Thorough characterization is essential to confirm the identity and purity of the synthesized 1-(4-methoxyphenoxy)-3-(methylamino)propan-2-ol.

Spectroscopic Analysis

The following table summarizes the expected spectroscopic data for the final product, based on its chemical structure and data from analogous compounds like Metoprolol.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the methoxyphenoxy group, the methoxy protons, the protons of the propanol backbone, and the methyl protons of the amino group. The chemical shifts and coupling patterns will be characteristic of the structure.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the methoxy carbon, the carbons of the propanol chain, and the methyl carbon of the amino group.
Mass Spec (MS) A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₇NO₃, MW: 211.26 g/mol ). Characteristic fragmentation patterns resulting from the loss of side chains.
Infrared (IR) Broad O-H stretching band (alcohol), N-H stretching band (secondary amine), C-O-C stretching bands (ether), and C-H stretching bands (aromatic and aliphatic).
Chromatographic Analysis
  • Thin Layer Chromatography (TLC): TLC is a crucial tool for monitoring the progress of both synthetic steps. By comparing the Rf values of the starting materials, intermediates, and products, one can determine the extent of the reaction.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing the final purity of the compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate) can be used for this purpose. The purity is determined by the area percentage of the main peak in the chromatogram.

Potential Applications and Further Research

Given its structural similarity to beta-blockers, 1-(4-methoxyphenoxy)-3-(methylamino)propan-2-ol is a candidate for investigation in several areas:

  • Cardiovascular Research: The primary application would be to assess its activity as a beta-adrenergic receptor antagonist. In vitro receptor binding assays and functional assays on isolated heart tissues can be performed to determine its affinity and selectivity for β1 and β2 receptors.

  • Drug Discovery: The compound can serve as a lead molecule for the development of new therapeutics. Structure-activity relationship (SAR) studies can be conducted by synthesizing and testing analogs with modifications to the aromatic ring or the amine substituent.

  • Other Potential Activities: Some beta-blockers have shown potential in other therapeutic areas, such as anxiety disorders and as anti-cancer agents. Preliminary in vitro screening against various cancer cell lines could be a worthwhile endeavor.

Research_Pathway cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesized Compound 1-(4-Methoxyphenoxy)-3- (methylamino)propan-2-ol Receptor Binding β-Adrenergic Receptor Binding Assays Synthesized Compound->Receptor Binding Functional Assays Functional Assays (e.g., isolated tissues) Synthesized Compound->Functional Assays Cancer Screening Anticancer Activity Screening Synthesized Compound->Cancer Screening Animal Models Cardiovascular Animal Models Receptor Binding->Animal Models Functional Assays->Animal Models

Caption: Potential research pathway for the synthesized compound.

Safety Precautions

Standard laboratory safety practices should be followed at all times. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. The toxicological properties of the synthesized compound have not been established, and it should be handled with care.

References

  • Spectral data analyses and structure elucidation of metoprolol tartrate. PubMed. Available at: [Link]

  • Metabolic Profiling of Metoprolol via HPLC Coupled with ESI-QqQLIT Mass Spectrometry. Technium Science. Available at: [Link]

  • Determination of Metoprolol in Human Plasma by Liquid Chromatography Tandem-Mass Spectrometry. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Gas Chromatographic/Mass Spectrometric Differentiation of Atenolol, Metoprolol, Propranolol, and an Interfering Metabolite Product of Metoprolol. ROSA P. Available at: [Link]

  • NMR spectrum of a solution of metoprolol tartrate in CDCl3 using TMS as external standard. ResearchGate. Available at: [Link]

  • Metoprolol. PubChem. Available at: [Link]

  • NMR spectrum of a solution of metoprolol in C6D6 using TMS as external standard. ResearchGate. Available at: [Link]

  • Simultaneous determination of metoprolol and its metabolites, α-hydroxymetoprolol and O-desmethylmetoprolol, in human plasma by liquid chromatography with tandem mass spectrometry. PubMed. Available at: [Link]

  • Investigation of Metoprolol Concentrations in Plasma Using Automated Sample Preparation and LC-MS/MS Detection. MDPI. Available at: [Link]

  • Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). TÜBİTAK Academic Journals. Available at: [Link]

  • Comprehensive Investigation and Exploration of Metoprolol Impurities: Novel Synthesis, Refinement and Characterization. Research Journal of Pharmacy and Technology. Available at: [Link]

  • NMR spectroscopic characterization of metoprolol/cyclodextrin complexes in aqueous solution: cavity size dependency. PubMed. Available at: [Link]

  • 4-oh-Metoprolol-N-tfa,bis(o-tms) - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Synthesis and preparations of metoprolol and its salts. Google Patents.
  • Comprehensive Investigation and Exploration of Metoprolol Impurities. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Synthetic approaches towards the synthesis of ß-blockers (Betaxolol, Metoprolol, Sotalol and Timolol). ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of (S)-Metoprolol. Chinese Journal of Applied Chemistry. Available at: [Link]

  • Synthesis of (S)-metoprolol ((S)-3) via a four step route including CALB catalysed kinetic resolution of 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, 1a. ResearchGate. Available at: [Link]

  • Spectrophotometric Determination of Metoprolol Tartrate in Pharmaceutical Dosage Forms on Complex Formation with Cu(II). Scientific & Academic Publishing. Available at: [Link]

  • Spectrophotometric Determination of Metoprolol Tartrate in Pharmaceutical Dosage Forms on Complex Formation with Cu(II). PMC. Available at: [Link]

  • 1-(4-METHOXY-PHENOXY)-3-METHYLAMINO-PROPAN-2-OL. NextSDS. Available at: [Link]

  • Spectrophotometric Determination of Metoprolol Tartrate in Pharmaceutical Dosage Forms on Complex Formation with Cu (II). ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. MDPI. Available at: [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Available at: [Link]

  • 1-[4-(2-Methoxyethyl)phenoxy]-3-(propan-2-ylamino)-2-propanol. PubChem. Available at: [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. Available at: [Link]

  • 1-(4-Hydroxy-3-methoxyphenyl)-2-propanol. PubChem. Available at: [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Available at: [Link]

  • Synthesis of 1-(3 Diethylaminophenyloxy)- 2-Propanol. Amanote Research. Available at: [Link]

  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. ResearchGate. Available at: [Link]

  • Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol. Google Patents.
  • 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol may be a promising anticancer drug. PubMed. Available at: [Link]

  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Protocols.io. Available at: [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. Available at: [Link]

  • Arzanol: A Review of Chemical Properties and Biological Activities. Preprints.org. Available at: [Link]

  • Discovery of a Novel Bioactive Compound in Orange Peel Polar Fraction on the Inhibition of Trimethylamine and Trimethylamine N-Oxide through Metabol
Application

Application Notes &amp; Protocols for In Vivo Studies with 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol (Metoprolol)

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate dosage and administration of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol, commo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate dosage and administration of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol, commonly known as metoprolol, for in vivo studies. Metoprolol is a cardioselective β-1 adrenergic receptor antagonist widely used in cardiovascular research.[1][2] This guide synthesizes technical data and field-proven insights to facilitate the design of robust and reproducible preclinical experiments. We will delve into the pharmacological underpinnings of metoprolol, provide starting dosage recommendations for various animal models, and present detailed protocols for formulation, administration, and physiological monitoring.

Pharmacological Profile of Metoprolol

A foundational understanding of metoprolol's mechanism of action and pharmacokinetics is paramount for logical dose selection and data interpretation.

Mechanism of Action

Metoprolol is a selective antagonist of β-1 adrenergic receptors, which are predominantly located in cardiac tissue.[3][[“]][5] In physiological states, catecholamines like adrenaline and noradrenaline bind to these receptors, initiating a signaling cascade that increases heart rate, myocardial contractility, and cardiac output.[5] Metoprolol competitively blocks these receptors, thereby attenuating the effects of catecholamines.[3][5] This blockade results in:

  • Negative Chronotropic Effect: A reduction in heart rate.[3]

  • Negative Inotropic Effect: A decrease in the force of heart muscle contraction.[3][5]

These actions collectively reduce myocardial oxygen demand, which is the basis for its therapeutic use in conditions like angina and hypertension.[1][5] At doses higher than those required for β-1 blockade, metoprolol can also inhibit β-2 adrenergic receptors, which are found in bronchial and vascular smooth muscle.[6]

Metoprolol_MoA cluster_0 Normal Physiology cluster_1 Pharmacological Intervention Catecholamines Catecholamines (Adrenaline, Noradrenaline) Beta1_Receptor β-1 Adrenergic Receptor (Cardiomyocyte) Catecholamines->Beta1_Receptor Binds AC Adenylyl Cyclase Beta1_Receptor->AC Activates cAMP ↑ cAMP AC->cAMP Reduced_Effects ↓ Heart Rate ↓ Contractility PKA ↑ PKA cAMP->PKA Ca_Influx ↑ Ca²⁺ Influx PKA->Ca_Influx Cardiac_Effects ↑ Heart Rate ↑ Contractility Ca_Influx->Cardiac_Effects Metoprolol Metoprolol Blocked_Receptor Blocked β-1 Receptor Metoprolol->Blocked_Receptor Competitively Binds Blocked_Receptor->AC Inhibits Activation

Caption: Mechanism of Action of Metoprolol.

Pharmacokinetics in Preclinical Species

The absorption, distribution, metabolism, and excretion (ADME) profile of metoprolol varies significantly across species. These differences are critical for dose selection and translation of findings.

  • Absorption & Bioavailability: Metoprolol is generally well-absorbed after oral administration in animals.[7][8] However, it undergoes significant first-pass metabolism in the liver and intestine, leading to variable oral bioavailability.[9] For instance, oral bioavailability in rats is low (~4-15% in males) but higher in dogs (20-40%).[8][9][10] This highlights the importance of considering the route of administration in study design.

  • Distribution: Metoprolol is extensively distributed to extravascular tissues.[8][11] It has low plasma protein binding (~12% in humans), suggesting that a large fraction of the drug is free to interact with its target receptors.[11]

  • Metabolism: Metoprolol is primarily metabolized in the liver, mainly via the cytochrome P450 enzyme CYP2D6 in humans.[3] Different species will have varying levels and activities of analogous enzymes, affecting the drug's half-life.

  • Elimination Half-Life: The elimination half-life is relatively short and species-dependent. In rats, it is approximately 0.6 hours, while in dogs, it is around 1.3-1.5 hours.[8][12]

Preclinical Study Design & Dosage Considerations

Animal Model Selection

The choice of animal model should be dictated by the research question.

  • Rodents (Mice, Rats): Commonly used for initial efficacy, pharmacokinetic screening, and toxicology studies due to their cost-effectiveness and well-characterized physiology.[13] However, their rapid metabolism of metoprolol must be considered.[8][9]

  • Rabbits: Often used in cardiovascular models, including studies on cardiac electrophysiology.[11][14]

  • Canines (Beagles): The dog is often considered a good model for human pharmacokinetics with this drug, exhibiting a more similar half-life and bioavailability profile.[8][12] They are frequently used in more advanced safety pharmacology and toxicology studies.

Allometric Scaling and Dose Calculation

Allometric scaling is a method to estimate equivalent doses across species based on body surface area (BSA), which often correlates better with metabolic rate than body weight alone.[15][16][17] This is a crucial starting point for determining a Human Equivalent Dose (HED) from animal data or, more commonly for preclinical work, estimating an initial animal dose from in vitro data or doses used in other species.[16][18]

Table 1: Interspecies Dose Conversion Factors (Based on BSA)

From To Mouse (20g) To Rat (200g) To Rabbit (1.8kg) To Dog (10kg) To Human (60kg)
Mouse 1 0.5 0.25 0.14 0.08
Rat 2 1 0.5 0.29 0.16
Rabbit 4 2 1 0.57 0.32
Dog 7 3.5 1.75 1 0.54
Human 12.3 6.2 3.1 1.8 1

To convert a dose (in mg/kg) from a "From" species to a "To" species, multiply the dose by the corresponding factor.

Recommended Starting Dosages for In Vivo Studies

The following table provides empirically derived starting dose ranges from the literature. It is imperative to conduct a pilot dose-escalation study to determine the optimal and maximum tolerated dose (MTD) for your specific animal model and experimental conditions.

Table 2: Recommended Starting Doses of Metoprolol for In Vivo Studies

Animal Model Route of Administration Recommended Starting Dose Range (mg/kg) Reference / Notes
Mouse Intravenous (IV) 2 - 3 mg/kg A 3 mg/kg IV dose was shown to produce a clinically relevant ~20% reduction in heart rate.[19]
Oral (PO) 10 - 50 mg/kg Higher oral doses are needed to overcome significant first-pass metabolism.[10]
Rat Intravenous (IV) 0.5 - 2 mg/kg Pharmacokinetics are dose-independent in this range.[9]
Oral (PO) 5 - 60 mg/kg Significant sex differences in PK are observed, with female rats showing higher plasma concentrations.[10][20] Doses up to 240 mg/kg/day have been used in 28-day toxicity studies.[21]
Rabbit Oral (PO) 25 - 50 mg/kg/day Used in studies to examine effects on ventricular myocytes.[11]
Dog Intravenous (IV) 1 mg/kg Produces significant β-blockade with a 50% reduction in effect on exercise tachycardia at ~4 hours.[11]

| | Oral (PO) | 20 - 120 mg/kg | Doses were escalated in sub-acute toxicity studies.[11] |

Experimental Protocols

Protocol: Formulation and Vehicle Selection

The choice of vehicle is critical for ensuring complete dissolution and stability of metoprolol for administration. Metoprolol is available as tartrate or succinate salts, which have good water solubility.[22][23]

Objective: To prepare a 10 mg/mL stock solution of Metoprolol Tartrate for oral (PO) or intravenous (IV) administration.

Materials:

  • Metoprolol Tartrate powder

  • Sterile Water for Injection or 0.9% Sterile Saline

  • Sterile vials

  • Vortex mixer

  • 0.22 µm sterile syringe filter (for IV preparations)

Procedure:

  • Calculation: Determine the total volume of dosing solution required for the study. For a 10 mg/mL solution, weigh out 10 mg of Metoprolol Tartrate for every 1 mL of vehicle.

  • Dissolution: Aseptically add the weighed Metoprolol Tartrate powder to a sterile vial. Add the required volume of sterile saline or water.

  • Mixing: Cap the vial and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.

  • Sterilization (for IV use): Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial. This step removes any potential microbial contamination.

  • Storage: Store the prepared solution at 2-8°C, protected from light. Prepare fresh solutions regularly, as long-term stability in solution may vary. It is recommended to use freshly made solutions for each experiment.

Protocol: Administration and Monitoring

This protocol outlines a general procedure for assessing the pharmacodynamic effects of metoprolol in a rodent model.

Objective: To evaluate the effect of a single oral dose of metoprolol on heart rate and blood pressure in rats.

Model: Male Sprague-Dawley rats (250-300g)

Groups:

  • Group 1: Vehicle control (0.9% Saline), PO (n=5)

  • Group 2: Metoprolol Tartrate (10 mg/kg), PO (n=5)

  • Group 3: Metoprolol Tartrate (30 mg/kg), PO (n=5)

Procedure:

  • Acclimatization: Acclimate animals to housing conditions for at least 7 days. Acclimate them to the restraint and measurement procedures (e.g., tail-cuff plethysmography) for 3 days prior to the study to minimize stress-induced artifacts.

  • Baseline Measurement: Record baseline heart rate and blood pressure for all animals prior to dosing.

  • Dosing: Administer the appropriate vehicle or metoprolol formulation by oral gavage. The volume should typically be 5-10 mL/kg.

  • Post-Dose Monitoring: Measure heart rate and blood pressure at regular intervals post-administration (e.g., 0.5, 1, 2, 4, 6, and 8 hours).[1]

  • Pharmacokinetic Sampling (Optional): If correlating pharmacodynamics with plasma concentration, collect blood samples (e.g., via tail vein or saphenous vein) at corresponding time points. Process samples to plasma and store at -80°C until analysis by a validated method like LC-MS/MS.[21]

  • Observation: Continuously observe animals for any signs of toxicity, such as sedation, ataxia, or respiratory distress.[11]

InVivo_Workflow cluster_setup Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Acclimatization Animal Acclimatization (7 days) Group_Allocation Group Allocation (Vehicle, Dose 1, Dose 2) Acclimatization->Group_Allocation Dose_Prep Dose Formulation (Metoprolol in Saline) Group_Allocation->Dose_Prep Baseline Baseline Measurement (Heart Rate, Blood Pressure) Dosing Oral Gavage Administration Baseline->Dosing Monitoring Post-Dose Monitoring (0.5, 1, 2, 4, 6, 8 hr) Dosing->Monitoring PK_Sampling Blood Sampling (Optional) Monitoring->PK_Sampling PD_Analysis Pharmacodynamic Analysis (ΔHR, ΔBP vs. Time) Monitoring->PD_Analysis PK_Analysis Pharmacokinetic Analysis (Plasma Conc. vs. Time) PK_Sampling->PK_Analysis Data_Interpretation Data Interpretation & Conclusion PD_Analysis->Data_Interpretation PK_Analysis->Data_Interpretation

Caption: General Experimental Workflow for an In Vivo Study.

Safety and Toxicology

While generally well-tolerated, high doses of metoprolol can lead to adverse effects. In animal studies, signs of acute toxicity include sedation, ataxia, spasms, and convulsions preceding death.[11] In sub-acute studies in dogs, high doses led to vomiting, tremors, and ataxia.[11] It is crucial to establish the Maximum Tolerated Dose (MTD) in a pilot study before proceeding with large-scale efficacy experiments.

References

  • Metoprolol - StatPearls - NCBI Bookshelf. (2024). National Center for Biotechnology Information. [Link]

  • Metoprolol - Wikipedia. Wikipedia. [Link]

  • Mechanism Of Action Of Metoprolol. Consensus Academic Search Engine. [Link]

  • An Overview of Metoprolol. (2024). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • What is the mechanism of Metoprolol Succinate? (2024). Patsnap Synapse. [Link]

  • Modulated release metoprolol succinate formulation based on ionic interactions. Ovid. [Link]

  • Development of a sustained-release microcapsule for delivery of metoprolol succinate. (2017). Spandidos Publications. [Link]

  • NDA 210428 Pharmacology Review. (2017). accessdata.fda.gov. [Link]

  • Intersex and Interspecies Pharmacokinetics of Metoprolol After Oral and Intravenous Dose Administration in Rats and Mice. (2023). Future Science. [Link]

  • A survey of the pharmacological properties of Metoprolol in animals and man. ResearchGate. [Link]

  • Pharmacokinetic studies of metoprolol‐(3H) in the rat and the dog. ResearchGate. [Link]

  • Formulation and evaluation of new long acting metoprolol tartrate ophthalmic gels. PMC. [Link]

  • Pharmacokinetics and first-pass elimination of metoprolol in rats: contribution of intestinal first-pass extraction to low bioavailability of metoprolol. (2011). PubMed. [Link]

  • Pharmacokinetics, pharmacodynamics and toxicity of a combination of metoprolol succinate and telmisartan in Wistar albino rats: safety profiling. (2013). PubMed. [Link]

  • Interspecies Scaling. PKMP. [Link]

  • Pharmacokinetic/pharmacodynamic analysis of metoprolol in dogs. dCollection. [Link]

  • Full article: Intersex and Interspecies Pharmacokinetics of Metoprolol After Oral and Intravenous Dose Administration in Rats and Mice. Taylor & Francis Online. [Link]

  • To scale or not to scale: the principles of dose extrapolation. PMC. [Link]

  • Pharmacokinetic analysis of modified-release metoprolol formulations. Ovid. [Link]

  • Formulation and in vitro evaluation of fast dissolving tablets of metoprolol tartrate. Revistas USP. [Link]

  • Metoprolol impairs resistance artery function in mice. (2014). PMC. [Link]

  • Formulation development and evaluation of metoprolol succinate sustained release tablets using 3 factorial design. Scholars Research Library. [Link]

  • How to calculate a right dose for in vivo study?. ResearchGate. [Link]

  • Toxicological studies on metoprolol. PubMed. [Link]

  • preclinical in vivo PK studies & allometric scaling. (2023). YouTube. [Link]

Sources

Method

Application Note: 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol as an Analytical Reference Standard

Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Development Professionals Focus: Impurity Profiling, LC-MS/MS Method Development, and Pharmacokinetic Tracking Introduction & Chemical Profiling Ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Development Professionals Focus: Impurity Profiling, LC-MS/MS Method Development, and Pharmacokinetic Tracking

Introduction & Chemical Profiling

Aryloxypropanolamines constitute the core structural scaffold for a vast majority of β-adrenergic receptor antagonists (beta-blockers) and emerging therapeutics targeting amyloid aggregates [1]. During the synthesis, scale-up, and degradation of these active pharmaceutical ingredients (APIs), various structurally related impurities are generated.

1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol (CAS: 69336-80-7) serves as a critical analytical reference standard. It is primarily utilized for quantifying N-methylated mis-alkylation impurities and tracking pharmacokinetic metabolites in LC-MS/MS and HPLC-UV workflows.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol
CAS Registry Number 69336-80-7
Molecular Formula C₁₁H₁₇NO₃
Molecular Weight 211.26 g/mol
Structural Class Aryloxypropanolamine (Secondary Amine)
Ionization (pKa) ~9.5 (Basic secondary amine)

Causality in Experimental Choices (Expertise & Experience)

To develop robust analytical methods, it is crucial to understand the physicochemical behavior of the reference standard and the causality behind specific chromatographic choices.

The Role of the Standard in Impurity Profiling

In typical beta-blocker synthesis, an epoxide intermediate (e.g., 1-(4-methoxyphenoxy)-2,3-epoxypropane) is reacted with a bulky amine like isopropylamine or tert-butylamine. If methylamine is present as a reagent impurity, 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol is formed as a process-related impurity. Using this compound as a reference standard allows QC scientists to accurately track batch-to-batch reagent purity and mis-alkylation rates.

G Epoxide 1-(4-Methoxyphenoxy) -2,3-epoxypropane Amine1 Isopropylamine (Target Reagent) Epoxide->Amine1 Target Synthesis Amine2 Methylamine (Impurity Reagent) Epoxide->Amine2 Side Reaction Product1 Target Beta-Blocker (Isopropylamino) Amine1->Product1 Product2 1-(4-Methoxyphenoxy)-3- (methylamino)propan-2-ol (Reference Standard) Amine2->Product2

Figure 1: Synthetic pathway demonstrating the formation of the N-methylated impurity.

Chromatographic Behavior & Mitigation

The secondary amine group of this standard is fully protonated at physiological and acidic pH. On standard silica-based C18 columns, this leads to severe peak tailing due to secondary ion-exchange interactions with residual surface silanols.

The Solution: Our protocols mandate the use of end-capped C18 columns and mobile phases modified with 0.1% Trifluoroacetic acid (TFA) or Formic acid (FA) [2]. The acidic modifier acts as an ion-pairing agent, masking silanol interactions and ensuring sharp, symmetrical peaks essential for accurate integration and ICH-compliant validation.

Analytical Methodologies & Self-Validating Protocols

Every protocol described below is designed as a self-validating system. By monitoring specific system suitability parameters, the analyst can confirm the integrity of the assay in real-time.

Protocol 1: HPLC-UV Method for Purity and Impurity Profiling

Objective: Quantify the reference standard in bulk API batches.

Step-by-Step Methodology:

  • Standard Preparation: Dissolve 1.0 mg of the reference standard in 1.0 mL of Methanol to create a 1.0 mg/mL stock solution. Dilute to a working concentration of 10 µg/mL using Mobile Phase A.

  • Column Equilibration: Install a Phenomenex Kinetex C18 column (2.1 × 100 mm, 2.6 µm, end-capped). Flush with 10 column volumes of Mobile Phase A.

  • Mobile Phase Setup:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 10 minutes. Hold at 95% B for 2 minutes, then re-equilibrate at 5% B for 3 minutes.

  • Detection: Set the UV detector to 220 nm (optimal wavelength for the aryloxy chromophore).

Self-Validation Check (Trustworthiness): Inject a blank followed by the 10 µg/mL standard. Calculate the symmetry factor ( As​ ). The As​ must be between 0.8 and 1.5. If As​ > 1.5, the column's end-capping is compromised, and the stationary phase is actively degrading the chromatography. The column must be replaced before proceeding [3].

Table 2: HPLC-UV Method Parameters
ParameterSpecification
Column End-capped C18 (2.1 × 100 mm, 2.6 µm)
Flow Rate 0.4 mL/min
Injection Volume 5.0 µL
Column Temperature 40°C
UV Wavelength 220 nm
Protocol 2: LC-MS/MS Method for Trace Level Detection

Objective: Detect trace levels of the standard in pharmacokinetic (PK) plasma samples or as a mutagenic impurity in drug products.

Step-by-Step Methodology:

  • Sample Preparation: Perform protein precipitation by adding 150 µL of cold Acetonitrile (containing Metoprolol-d7 as an internal standard) to 50 µL of plasma. Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 min at 4°C [1].

  • Chromatographic Separation: Utilize the same gradient and column as Protocol 1, but replace TFA with 0.1% Formic Acid (FA) to prevent ion suppression in the mass spectrometer.

  • Mass Spectrometry Setup: Operate the triple quadrupole mass spectrometer in Electrospray Ionization positive mode (ESI+). The secondary amine is highly amenable to protonation, efficiently forming the [M+H]+ precursor ion.

Self-Validation Check (Trustworthiness): Monitor the internal standard (IS) peak area across all sample injections. A variance of >15% in the IS area indicates severe matrix effects or ion suppression, necessitating further sample dilution or a switch to Solid-Phase Extraction (SPE).

Table 3: LC-MS/MS MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Reference Standard 212.1 [M+H]+ 88.120Quantifier (Propanolamine fragment)
Reference Standard 212.1 [M+H]+ 116.115Qualifier
Metoprolol-d7 (IS) 275.2 [M+H]+ 123.122Internal Standard

Analytical Workflow Visualization

Workflow Prep Sample Preparation (Protein Precipitation / SPE) HPLC HPLC Separation (End-capped C18, 0.1% FA) Prep->HPLC Ionization ESI+ Ionization (Protonation of 2° Amine) HPLC->Ionization MSMS MS/MS Detection (MRM: 212.1 -> 88.1) Ionization->MSMS Data Data Analysis (ICH Q2(R1) Compliant) MSMS->Data

Figure 2: End-to-end analytical workflow for trace-level LC-MS/MS quantification.

References

  • Kim, Y., et al. "Aryloxypropanolamine targets amyloid aggregates and reverses Alzheimer-like phenotypes in Alzheimer mouse models." Theranostics, 2022. URL:[Link]

  • Xu, Q., et al. "Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD." Journal of Pharmaceutical Analysis, 2019. URL:[Link]

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation, 2005. URL:[Link]

Technical Notes & Optimization

Troubleshooting

1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol synthesis yield improvement

Welcome to the Technical Support Center for the synthesis of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol . This compound belongs to the aryloxypropanolamine class—a critical structural motif found in numerous β-adren...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol . This compound belongs to the aryloxypropanolamine class—a critical structural motif found in numerous β-adrenergic blocking agents (β-blockers)[1].

Synthesizing this scaffold involves a highly conserved two-step sequence: the O-alkylation of 4-methoxyphenol with epichlorohydrin to form an epoxide intermediate, followed by the nucleophilic ring-opening of the epoxide using methylamine[2]. While conceptually straightforward, researchers frequently encounter yield-limiting side reactions, including bis-alkylation, tertiary amine formation, and poor regioselectivity.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize your synthetic yield.

Mechanistic Workflow & Common Pitfalls

Workflow N1 4-Methoxyphenol + Epichlorohydrin N2 1-(4-Methoxyphenoxy) -2,3-epoxypropane N1->N2 K2CO3, PTC (TBAB) Heat (70°C) Err1 Symmetric Dimer (Bis-alkylation) N1->Err1 Low Epichlorohydrin Equivalents N3 Target API: 1-(4-Methoxyphenoxy)-3- (methylamino)propan-2-ol N2->N3 Methylamine (Excess) Protic Solvent (MeOH) Err2 Tertiary Amine (Over-alkylation) N2->Err2 Low Methylamine Equivalents

Figure 1: Mechanistic workflow for 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol synthesis.

Troubleshooting Guide & FAQs

Step 1: Epoxidation (O-Alkylation)

Q1: Why am I getting high levels of the symmetric dimer (1,3-bis(4-methoxyphenoxy)propan-2-ol) instead of the desired epoxide? A: This is a stoichiometric and kinetic issue. Once the initial epoxide (1-(4-methoxyphenoxy)-2,3-epoxypropane) is formed, it becomes a target for any unreacted 4-methoxyphenoxide in the system. To suppress this bis-alkylation, you must artificially lower the collision probability between the phenoxide and the formed epoxide. Solution: Use a massive excess of epichlorohydrin (typically 3.0 to 5.0 equivalents)[1]. In this regime, epichlorohydrin acts as both the reactant and the solvent, ensuring that phenoxide ions are statistically guaranteed to react with epichlorohydrin rather than the newly formed epoxide product.

Q2: My epoxidation reaction stalls at 60% conversion. How can I drive it to completion? A: O-alkylation using K₂CO₃ is a heterogeneous biphasic reaction (solid base/liquid reactants). The phenoxide generation is limited by surface area and solubility. Solution: Introduce a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBAC) at 0.05 equivalents[1]. The lipophilic ammonium cation pairs with the phenoxide anion, pulling it into the organic phase where it can rapidly attack the epichlorohydrin.

Step 2: Amination (Epoxide Ring Opening)

Q3: How do I suppress the formation of the tertiary amine over-alkylation byproduct during the methylamine step? A: The secondary amine product (your target) is actually a stronger nucleophile than the primary methylamine starting material due to the electron-donating inductive effect of the newly attached alkyl chain. If the concentration of methylamine drops, the secondary amine will outcompete it and attack another epoxide molecule, forming a tertiary amine dimer[2]. Solution: Establish pseudo-first-order kinetics by using a 10- to 15-fold molar excess of methylamine[2]. This overwhelms the system, ensuring the epoxide almost exclusively encounters primary methylamine.

Q4: What is the optimal solvent system to maximize regioselectivity during the ring-opening step? A: Epoxides can be attacked at the terminal (C3) or internal (C2) carbon. You want exclusive attack at the less sterically hindered terminal C3 carbon to form the desired propan-2-ol backbone. Solution: Always use a polar protic solvent (e.g., Methanol, Ethanol, or Water)[3]. Protic solvents form hydrogen bonds with the epoxide oxygen. This pulls electron density away from the C-O bonds, activating the ring for a classic S_N2 attack. In aprotic solvents (like THF), the lack of hydrogen bonding can lead to mixed S_N1/S_N2 character, resulting in poor regioselectivity and unwanted C2-attack isomers.

Yield Optimization Data

The following table summarizes the causal relationship between reaction parameters and isolated yields based on established optimization campaigns for aryloxypropanolamines.

Reaction StepVariable ModifiedExperimental ConditionObserved Yield (%)Primary Impurity Profile
Epoxidation Epichlorohydrin Eq.1.1 eq45%Symmetric dimer (high)
Epoxidation Epichlorohydrin Eq.5.0 eq92%Trace dimer
Epoxidation CatalystNone60%Unreacted phenol
Epoxidation CatalystTBAB (0.05 eq)95%Clean conversion
Amination Methylamine Eq.2.0 eq55%Tertiary amine dimer (high)
Amination Methylamine Eq.15.0 eq96%Trace tertiary amine
Amination SolventTHF (Aprotic)65%Regioisomers (C1/C3 attack)
Amination SolventMeOH (Protic)94%Highly regioselective (C3)

Standard Operating Procedure (SOP)

Workflow 1: Synthesis of 1-(4-Methoxyphenoxy)-2,3-epoxypropane

This protocol utilizes PTC conditions to maximize conversion and excess epichlorohydrin to prevent dimerization.

  • Charge the Reactor: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenol (12.4 g, 100 mmol, 1.0 eq), anhydrous K₂CO₃ (27.6 g, 200 mmol, 2.0 eq), and TBAB (1.6 g, 5 mmol, 0.05 eq)[1].

  • Add Electrophile: Add epichlorohydrin (46.2 g, 500 mmol, 5.0 eq) in one portion.

  • Reflux: Heat the suspension to 70–75 °C under vigorous stirring for 8–10 hours.

  • Monitor: Check reaction progress via Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (4:1)[3]. The phenol spot should completely disappear.

  • Workup: Cool the mixture to room temperature. Filter the inorganic salts through a Celite pad and wash the filter cake with ethyl acetate (2 × 50 mL).

  • Concentration: Transfer the filtrate to a rotary evaporator and remove the excess epichlorohydrin under reduced pressure (Note: Epichlorohydrin can be recovered and recycled)[4].

  • Extraction: Dissolve the crude oily residue in ethyl acetate (150 mL). Wash with distilled water (2 × 100 mL) and brine (100 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the epoxide intermediate as a pale yellow oil. Use directly in the next step without further purification.

Workflow 2: Synthesis of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol

This protocol utilizes pseudo-first-order amine kinetics in a protic solvent to ensure regioselectivity and prevent over-alkylation.

  • Dissolution: Dissolve the crude epoxide from Workflow 1 (~100 mmol, 1.0 eq) in absolute methanol (50 mL)[3].

  • Amine Addition: Cool the solution to 0–5 °C using an ice bath. Slowly add a 33% solution of methylamine in absolute ethanol (140 mL, ~1.5 mol, 15.0 eq) dropwise over 30 minutes to control the exothermic ring-opening[2].

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours.

  • Concentration: Transfer the mixture to a rotary evaporator. Remove the methanol and the excess methylamine under reduced pressure. Caution: Perform this in a well-ventilated fume hood.

  • Purification: Dissolve the crude base in ethyl acetate (100 mL) and wash with water to remove residual amine. Dry over Na₂SO₄ and concentrate.

  • Salt Formation (Optional but Recommended): To isolate the API as a stable solid, dissolve the free base in acetone (100 mL) and cool to 10 °C. Add 4N HCl in dioxane dropwise until the pH reaches 5.5–6.0[1]. Filter the resulting white crystalline precipitate, wash with cold acetone, and dry under vacuum.

References

  • [2] Industrial process for obtaining an aryloxypropanolamine. U.S. Patent 5082969A. Google Patents. Available at:

  • [1] A New and Improved Process for Celiprolol Hydrochloride. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • [4] Aryloxypropanolamine derivatives, method of preparation and applications thereof. U.S. Patent Application 20030158259A1. Google Patents. Available at:

Sources

Optimization

Common impurities in 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol synthesis

Welcome to the Process Chemistry Technical Support Center . This portal is designed for researchers, scale-up scientists, and drug development professionals working on the synthesis of aryloxypropanolamine derivatives, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center . This portal is designed for researchers, scale-up scientists, and drug development professionals working on the synthesis of aryloxypropanolamine derivatives, specifically focusing on 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol .

Below, you will find a mechanistic breakdown of the synthetic workflow, a diagnostic troubleshooting guide for common impurities, quantitative analytical data, and a self-validating experimental protocol optimized for high-purity API generation.

I. Mechanistic Pathway & Impurity Mapping

The synthesis of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol typically proceeds via a two-step sequence: the base-catalyzed alkylation of 4-methoxyphenol with epichlorohydrin to form an epoxide intermediate, followed by regioselective ring-opening with methylamine. Deviations in stoichiometry, temperature, or solvent conditions can lead to specific, predictable impurities [1].

SynthesisPathway Phenol 4-Methoxyphenol Chlorohydrin Chlorohydrin Intermediate (1-chloro-3-(4-methoxyphenoxy)propan-2-ol) Phenol->Chlorohydrin + Base Epi Epichlorohydrin Epi->Chlorohydrin Amine Methylamine Product Target API 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol Amine->Product Epoxide Epoxide Intermediate (2-((4-methoxyphenoxy)methyl)oxirane) Chlorohydrin->Epoxide Ring closure (Base) Epoxide->Product + Methylamine (Attack at C1) BisEther Bis-ether Impurity Epoxide->BisEther + Unreacted Phenol Diol Diol Impurity Epoxide->Diol + H2O (Hydrolysis) Regio Regioisomer (Primary Alcohol) Epoxide->Regio + Methylamine (Attack at C2) Dimer Tertiary Amine Dimer Product->Dimer + Excess Epoxide

Mechanistic pathways of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol synthesis and impurities.

II. Diagnostic Troubleshooting Guide (FAQ)

Q1: My final product contains a late-eluting impurity with a high molecular weight. What is it, and how do I prevent it? A: This is almost certainly the Tertiary Amine Dimer (3,3'-(methylazanediyl)bis(1-(4-methoxyphenoxy)propan-2-ol)). Because methylamine is a primary amine, its initial reaction with the epoxide yields a secondary amine (your target product). This secondary amine remains nucleophilic and can react with a second equivalent of the epoxide [2].

  • Causality: The reaction kinetics between the primary amine and the epoxide versus the secondary amine and the epoxide are competitive.

  • Solution: You must statistically favor the primary amine reaction. Use a massive molar excess of methylamine (typically 5 to 10 equivalents). Furthermore, always add the epoxide dropwise to the amine solution, never the other way around. This ensures the epoxide is always in a heavily amine-rich environment.

Q2: I am detecting significant levels of a bis-ether compound. Where is this coming from? A: The Bis-ether Impurity (1,3-bis(4-methoxyphenoxy)propan-2-ol) forms during the first step when the newly formed epoxide intermediate reacts with unreacted 4-methoxyphenol instead of waiting for the amination step.

  • Causality: If epichlorohydrin is the limiting reagent or is present in only a slight excess, the phenoxide ion will attack the highly reactive epoxide intermediate.

  • Solution: Maintain a minimum of 3.0 equivalents of epichlorohydrin during the first step. This floods the system, ensuring the phenoxide preferentially attacks the epichlorohydrin rather than the epoxide intermediate [3].

Q3: The chlorohydrin intermediate is persisting into the amination step. How do I force complete conversion? A: The Chlorohydrin (1-chloro-3-(4-methoxyphenoxy)propan-2-ol) is the direct precursor to the epoxide. Its persistence indicates incomplete base-catalyzed ring closure [1].

  • Causality: Insufficient base strength, depleted base, or inadequate reaction time prevents the alkoxide from displacing the adjacent chloride.

  • Solution (Self-Validating): Before proceeding to the amination step, sample the organic layer and run a TLC/HPLC. If chlorohydrin is >1%, do not proceed. Instead, add 0.1 equivalents of aqueous NaOH to the biphasic mixture and stir vigorously for 30 minutes. Re-test. The strong base will quantitatively force the oxirane ring closure.

Q4: I have a closely eluting impurity with the exact same mass as the product. What is it? A: This is the Regioisomer (2-(4-methoxyphenoxy)-3-(methylamino)propan-1-ol).

  • Causality: While nucleophilic opening of the epoxide usually occurs at the less sterically hindered terminal carbon (C1) yielding the desired secondary alcohol, a small percentage of the amine can attack at C2, yielding a primary alcohol. High temperatures provide the activation energy required to overcome the steric hindrance at C2.

  • Solution: Lower the amination temperature to 0–5 °C. Additionally, conduct the amination in a protic solvent like methanol. Methanol hydrogen-bonds to the epoxide oxygen, polarizing the C-O bonds and electronically directing the nucleophile to the less hindered C1 position.

III. Quantitative Impurity Profile

The following table summarizes the critical quality attributes (CQAs) for the synthesis, including relative retention times (RRT) typically observed on a standard C18 reverse-phase HPLC column.

Impurity NameStructural TypeOrigin / PathwayMitigation StrategyTypical RRT
Chlorohydrin Halogenated AlcoholIncomplete oxirane ring closureIn-process pH check; NaOH wash1.15
Diol Impurity Vicinal DiolHydrolysis of epoxide by trace H₂OStrict anhydrous amination conditions0.65
Regioisomer Primary AlcoholAmine attack at C2 of epoxideProtic solvent (MeOH); Temp < 5 °C0.92
Tertiary Dimer Tertiary AmineOver-alkylation of API>5 eq Methylamine; inverse addition1.48
Bis-ether Diaryl EtherPhenol attack on epoxide>3 eq Epichlorohydrin in Step 11.85

IV. Self-Validating Experimental Protocol

This optimized protocol incorporates built-in diagnostic checks to ensure the self-correction of the system before impurities can cascade into the final product.

Phase 1: Epoxidation (Synthesis of 2-((4-methoxyphenoxy)methyl)oxirane)
  • Charge Reactor: To a clean, dry round-bottom flask, add 4-methoxyphenol (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in acetonitrile (5 mL/g of phenol).

  • Alkylation: Add epichlorohydrin (3.0 eq) in one portion. Note: The 3.0 eq excess is critical to suppress bis-ether formation [3].

  • Reflux & Monitor: Heat the mixture to reflux (approx. 80 °C). Stir for 12 hours.

  • In-Process Control (IPC) 1: Analyze via HPLC. Proceed only when unreacted 4-methoxyphenol is < 0.5%.

  • Workup & Validation: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove excess epichlorohydrin. Dissolve the residue in toluene and wash with water.

  • IPC 2 (Chlorohydrin Check): Analyze the toluene layer. If chlorohydrin > 1%, wash the organic layer with 0.1 M NaOH (1 mL/g) for 30 minutes, then wash with brine until neutral. Dry over anhydrous MgSO₄ and concentrate to yield the crude epoxide as a viscous oil.

Phase 2: Amination (Synthesis of Target API)
  • Preparation: Dissolve the crude epoxide in anhydrous methanol (3 mL/g). Note: Methanol directs regioselectivity to the C1 position.

  • Cooling: Chill the solution to 0–5 °C using an ice bath.

  • Inverse Addition: In a separate reactor, prepare a solution of methylamine (40% w/w in methanol, 10.0 eq) and cool to 0 °C. Add the epoxide solution dropwise to the methylamine solution over 1 hour. Note: This prevents tertiary amine dimer formation [2].

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 8 hours.

  • IPC 3: Analyze via HPLC to ensure complete consumption of the epoxide.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove methanol and excess methylamine. Recrystallize the crude solid from ethyl acetate/hexane to afford pure 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol.

V. References

  • Green Chemo-Enzymatic Protocols for the Synthesis of Enantiopure β-Blockers (S)-Esmolol and (S)-Penbutolol. MDPI. Available at:[Link]

  • Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. MDPI. Available at:[Link]

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol (Metoprolol)

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol, commonly known as Metoprolol.[1][2] This resource is designed for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol, commonly known as Metoprolol.[1][2] This resource is designed for researchers, analytical scientists, and quality control professionals to troubleshoot and optimize their chromatographic separations of this widely used beta-blocker.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when analyzing Metoprolol by Reverse-Phase HPLC?

A1: The most frequently encountered problem is peak tailing. Metoprolol is a basic compound due to its secondary amine group. This basicity can lead to strong, undesirable interactions with acidic residual silanol groups on the surface of standard silica-based C18 columns, causing asymmetric peak shapes.[4][5]

Q2: What is a good starting mobile phase pH for Metoprolol analysis?

A2: A low pH mobile phase, typically between pH 2.5 and 3.5, is recommended as a starting point.[3][6][7][8] At this pH, the secondary amine on Metoprolol is fully protonated (positively charged), and the residual silanols on the silica stationary phase are not ionized. This minimizes secondary ionic interactions, leading to improved peak symmetry.[4][9]

Q3: What detection wavelength is appropriate for Metoprolol?

A3: Metoprolol has a UV absorbance maximum suitable for detection between 224 nm and 235 nm.[1][3][6][8] A wavelength of ~228-234 nm is often used in validated methods to ensure good sensitivity.[1][7]

Q4: Do I need to use a buffer in my mobile phase?

A4: Yes, using a buffer is critical. A buffer resists small changes in pH, which is essential for reproducible retention times and peak shapes, especially when analyzing ionizable compounds like Metoprolol.[9][10] Phosphate and acetate buffers are common choices. For LC-MS compatibility, volatile buffers like formic acid or ammonium formate should be used.

In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format, explaining the scientific rationale behind each troubleshooting step.

Issue 1: Poor Peak Shape (Tailing)

Peak tailing is a common problem when analyzing basic compounds like Metoprolol. It is typically characterized by a USP Tailing Factor (T) significantly greater than 1.0 (an ideal peak is symmetric, T=1.0). Many methods require a tailing factor of less than 2.0.[11]

Root Causes & Solutions:

  • Secondary Silanol Interactions: The primary cause is the interaction between the protonated amine of Metoprolol and deprotonated (negatively charged) silanol groups on the HPLC column packing.[4]

    • Solution A: Lower Mobile Phase pH: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.5 using an appropriate acid (e.g., orthophosphoric acid, formic acid).[3][6][7] This ensures the silanol groups are not ionized, mitigating the unwanted ionic interaction.[4][9]

    • Solution B: Use a Competitive Amine: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v).[1][6] TEA is a stronger base and will preferentially interact with the active silanol sites, effectively "masking" them from Metoprolol.

    • Solution C: Select a Modern, Deactivated Column: Use a column specifically designed for analyzing basic compounds. These columns often feature high-purity silica with minimal metal content and advanced end-capping techniques that shield the residual silanols.[4]

  • Column Overload: Injecting too much sample mass can lead to peak distortion and tailing.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.[12] Perform a loading study by injecting a series of decreasing concentrations to see if peak shape improves.

  • Column Contamination or Void: Accumulation of sample matrix components on the column frit or head can create active sites and disrupt the flow path.

    • Solution: First, try flushing the column with a strong, appropriate solvent. If this fails, replace the column frit or guard column if one is in use. If a void has formed at the column inlet, the column will likely need to be replaced.

G start Peak Tailing Observed (Tailing Factor > 1.5) check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Action: Adjust pH to 2.5-3.0 with Phosphoric Acid check_ph->adjust_ph No check_column Is Column Modern & End-capped? check_ph->check_column Yes end_good Peak Shape Improved adjust_ph->end_good add_tea Action: Add 0.1% Triethylamine (TEA) to Mobile Phase check_column->add_tea No check_load Is Sample Concentration High? check_column->check_load Yes add_tea->end_good reduce_load Action: Dilute Sample or Reduce Injection Volume check_load->reduce_load Yes check_guard Is a Guard Column in Use? check_load->check_guard No reduce_load->end_good replace_guard Action: Replace Guard Column check_guard->replace_guard Yes replace_column Action: Consider Replacing Analytical Column check_guard->replace_column No replace_guard->end_good end_bad Issue Persists replace_column->end_bad

A decision tree for troubleshooting peak tailing issues.
Issue 2: Inconsistent or Drifting Retention Times

Retention time (RT) stability is a key indicator of a robust HPLC method. Drifting RTs can compromise peak identification and quantification.

Root Causes & Solutions:

  • Inadequate Column Equilibration: Switching between mobile phases with different compositions or pH requires sufficient time for the column chemistry to stabilize.

    • Solution: Always equilibrate the column with at least 10-15 column volumes of the new mobile phase before starting an analysis. Monitor the baseline and backpressure; a stable baseline and pressure indicate the column is ready.

  • Mobile Phase pH Fluctuation: If the mobile phase is unbuffered or poorly buffered, its pH can change over time (e.g., due to absorption of atmospheric CO₂), affecting the ionization state of Metoprolol and thus its retention.[10][13]

    • Solution: Use a buffer at a concentration of 10-25 mM. Ensure the buffer's pKa is within +/- 1 pH unit of the desired mobile phase pH for maximum buffering capacity. Prepare fresh mobile phase daily.

  • Temperature Fluctuations: Column temperature affects mobile phase viscosity and analyte retention.

    • Solution: Use a thermostatically controlled column compartment. A stable temperature (e.g., 25°C or 30°C) is crucial for reproducible chromatography.[14]

  • Pump or Seal Issues: Leaks in the pump or worn piston seals can lead to inconsistent flow rates and pressure fluctuations, causing RT drift.

    • Solution: Perform regular preventative maintenance on your HPLC system. Check for leaks at all fittings and run a pump pressure test to check for seal integrity.

Method Development & Optimization Protocols

For those developing a new method or re-optimizing an existing one, the following protocols provide a structured approach.

Protocol 1: Basic Isocratic Method Development

This protocol aims to establish a simple, robust isocratic method for quantifying Metoprolol.

1. System Preparation & Suitability:

  • Purge the HPLC pump with the initial mobile phase.
  • Install a suitable C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
  • Equilibrate the system until a stable baseline is achieved.
  • Perform a System Suitability Test (SST) by making 5-6 replicate injections of a standard solution. Per USP guidelines, the Relative Standard Deviation (RSD) for peak area should be less than 2.0%, and the tailing factor should be less than 2.0.[11]

2. Initial Chromatographic Conditions:

ParameterRecommended SettingRationale
Stationary Phase C18, 250 x 4.6 mm, 5 µmStandard for reverse-phase; provides good resolving power.[1][7]
Mobile Phase Acetonitrile : 20mM KH₂PO₄ Buffer (pH 3.0)ACN is a common organic modifier. Low pH phosphate buffer controls ionization.[6][7]
Ratio (v/v) Start with 30:70 (ACN:Buffer)This ratio typically provides reasonable initial retention.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[1][6]
Column Temp. 25 °CEnsures stable operating conditions.
Detection UV at 234 nmProvides good sensitivity for Metoprolol.[1]
Injection Volume 10 µLA common starting volume.[1]

3. Optimization Steps:

  • Adjust Retention Time (k'):
  • If Metoprolol elutes too early (k' < 2), decrease the percentage of Acetonitrile (e.g., to 25%).
  • If Metoprolol elutes too late (k' > 10), increase the percentage of Acetonitrile (e.g., to 35%).
  • Improve Peak Shape:
  • If peak tailing is observed, confirm the mobile phase pH is accurately at 3.0. Consider adding 0.1% triethylamine if using an older column.[1][6]
  • Validate the Method: Once optimal conditions are found, validate the method according to ICH Q2(R1) guidelines, assessing parameters like linearity, accuracy, precision, and robustness.[3][6][8]
Protocol 2: General HPLC System Workflow

This diagram illustrates the fundamental steps involved in any HPLC analysis, from sample preparation to data analysis.

G prep_mp 1. Mobile Phase Preparation (Buffer, Filter, Degas) setup 3. HPLC System Setup (Install Column, Set Flow/Temp) prep_mp->setup prep_sample 2. Sample Preparation (Dissolve, Filter) sst 5. System Suitability Test (SST) (Inject Standard, Check RSD/Tailing) prep_sample->sst equilibrate 4. System Equilibration (Pump on, Wait for Stable Baseline) setup->equilibrate equilibrate->sst inject 6. Inject Samples (Standards, QCs, Unknowns) sst->inject SST Pass acquire 7. Data Acquisition (Chromatogram is Generated) inject->acquire process 8. Data Processing (Integrate Peaks, Build Curve) acquire->process report 9. Generate Report (Quantify Results) process->report

A standard workflow for conducting an HPLC analysis.

References

  • System suitability Requirements for a USP HPLC Method - HPLC Primer. (2025, November 3).
  • Method Development and Validation of Metoprolol Succinate by RP-HPLC Method. (2026, February 28).
  • Development and Validation of RP-HPLC Method for Simultaneous Determination of Metoprolol Succinate and Olmesartan Medoxomil in Bulk and Pharmaceutical Dosage Form. (2012, January 17). Asian Journal of Chemistry.
  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF METOPROLOL AND AMLODIPINE IN TABLET DOSAGE FORM. INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES.
  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. (2004, July). AKJournals.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF METOPROLOL SUCCINATE AND AZELNIDIPINE FROM SYNTHETIC MIXTURE.
  • Analytical Method Development and Validation of Metoprolol Succinate by High Performance Liquid Chromatography and Ultraviolet Spectroscopy Technique. Research Journal of Pharmacy and Technology.
  • Troubleshooting Peak Shape Problems in HPLC.
  • How to avoid the tailing problem of basic compounds in HPLC analysis?. uHPLCs.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). alwsci.
  • Development and Validation of RP-HPLC Method for Simultaneous Determination of Metoprolol Succinate, Telmisartan, and Amlodipine. (2025, September 9). ijrti.org.
  • DEVELOPMENT AND VALIDATION OF HPLC METHOD OF DISSOLUTION TEST FOR METOPROLOL SUCCINATE AND CILNIDIPINE. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Control pH During Method Development for Better Chrom
  • Exploring the Role of pH in HPLC Separ

Sources

Optimization

Technical Support Center: Stability Troubleshooting for 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol .

This molecule features a propanolamine backbone, an electron-rich 4-methoxyphenoxy ether linkage, and critically, a secondary amine (methylamino group). While this structural motif is highly effective for target receptor binding (typical of beta-blocker analogs), it introduces significant vulnerabilities during formulation, storage, and stress testing. This guide bypasses generic advice to focus on the mechanistic causality behind your stability failures, providing self-validating protocols to resolve them.

Part 1: Troubleshooting Guides & FAQs

Q1: We are observing a steady loss of assay and a brown discoloration in our solid oral dosage formulations over time. What is the mechanism, and how do we resolve it?

The Causality: You are observing a Maillard Reaction . While traditionally associated with primary amines, secondary amines like the methylamino group in your API readily react with reducing sugars (such as lactose) under pharmaceutically relevant conditions[1]. The secondary amine attacks the electrophilic anomeric carbon of lactose, forming an iminium ion. This intermediate undergoes an Amadori rearrangement to form an enaminol, eventually degrading into N-formyl adducts and pigmented byproducts (causing the brown discoloration). The Resolution: Eliminate reducing sugars from your formulation. Switch your diluent from lactose monohydrate to non-reducing alternatives such as mannitol, dibasic calcium phosphate, or microcrystalline cellulose (MCC).

Q2: During accelerated stability testing (40°C/75% RH), we detected a highly mutagenic impurity at trace levels (ppm/ppb). What is this, and where is it coming from?

The Causality: This is a Nitrosamine Drug Substance Related Impurity (NDSRI) . Secondary amines are highly susceptible to nitrosation[2]. Trace nitrites (NO₂⁻), which are ubiquitous in common excipients (like starch, sodium starch glycolate, and even MCC), protonate in the acidic microenvironments of the solid dosage form to generate nitrosating agents (e.g., N₂O₃). These agents react with the secondary amine of your API to form a stable, highly mutagenic N-nitrosamine. The Resolution: Implement a strict nitrite specification for all incoming excipients (<1 ppm). If excipient control is insufficient, formulate with nitrite scavengers such as ascorbic acid or α-tocopherol, which competitively reduce nitrosating agents before they can react with the API.

Q3: Our forced degradation studies (FDS) show a major unknown peak under oxidative stress (0.1% H₂O₂). What is the likely structure?

The Causality: Propanolamine derivatives undergo rapid oxidative degradation. The secondary amine is prone to N-oxidation, while the electron-rich 4-methoxyphenoxy ring is susceptible to electrophilic attack by reactive oxygen species, leading to ether cleavage or quinone formation[3]. The Resolution: Use LC-MS/MS to check for a +16 Da mass shift (indicating N-oxide formation). To mitigate this in the final drug product, avoid peroxide-rich polymeric excipients (like Crospovidone or PEG) or add antioxidants like BHT (Butylated hydroxytoluene) to the formulation.

Part 2: Visualizations of Degradation Pathways

Pathways API 1-(4-Methoxyphenoxy)-3- (methylamino)propan-2-ol Maillard Maillard Reaction (N-Formyl Adducts) API->Maillard NDSRI Nitrosation (Mutagenic NDSRI) API->NDSRI Oxidation Oxidation (N-Oxides / Cleavage) API->Oxidation Lactose Reducing Sugars (e.g., Lactose) Lactose->Maillard Nitrite Trace Nitrites (Excipient Impurity) Nitrite->NDSRI Peroxide Peroxides (PEG/Povidone) Peroxide->Oxidation

Fig 1. Primary degradation pathways and excipient interactions for the target propanolamine.

Part 3: Quantitative Data & Analytical Markers

To streamline your analytical troubleshooting, I have summarized the expected degradation profiles into a standardized diagnostic table.

VulnerabilityStress VectorExcipient CulpritPrimary DegradantExpected Mass Shift (LC-MS)Mitigation Strategy
Secondary Amine Heat / MoistureLactose, MaltoseN-Formyl Adduct+28 Da (Formylation)Replace with Mannitol/MCC
Secondary Amine Acidic MicroclimateNitrite-rich ExcipientsN-Nitrosamine (NDSRI)+29 Da (Nitrosation)Add Ascorbic Acid / Scavengers
Propanolamine Oxidative (Peroxides)PEG, CrospovidoneN-Oxide / Quinones+16 Da (Oxidation)Add BHT / Control Peroxides
Ether Linkage Strong Acid / HeatAcidic ModifiersCleaved Phenol-73 Da (Loss of side chain)Buffer formulation to pH 5-7

Part 4: Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as closed-loop, self-validating systems to ensure data integrity.

Protocol A: Nitrosamine (NDSRI) Risk Assessment Workflow

This protocol determines the intrinsic susceptibility of the API to form NDSRIs in the presence of excipient-derived nitrites.

Step 1: Sample Preparation & Spiking

  • Prepare a 10 mg/mL solution of the API in a 50:50 Methanol/Water diluent buffered to pH 3.0 (worst-case scenario for nitrosation).

  • Validation Control: Split into three aliquots.

    • Vial A (Negative Control): API only.

    • Vial B (Test): API + 10 ppm Sodium Nitrite.

    • Vial C (Positive Control): API + 10 ppm Sodium Nitrite + 100 ppb synthetic NDSRI reference standard (to validate extraction recovery).

Step 2: Accelerated Stress

  • Incubate all vials at 40°C for 24 hours to simulate accelerated solid-state microenvironment reactions.

  • Quench the reaction by adjusting the pH to >8.0 using 0.1M NaOH (halts the nitrosation cascade).

Step 3: LC-MS/MS (MRM) Analysis

  • Inject samples using a C18 column with a highly aqueous mobile phase gradient.

  • Self-Validation Check: The assay is only valid if Vial C yields a recovery of 90-110% and a Signal-to-Noise (S/N) ratio > 10 at the Limit of Quantitation (LOQ). If S/N < 10, halt analysis and optimize the electrospray ionization (ESI) source parameters.

Protocol Step1 1. Spiked Nitrite Stress Testing Step2 2. LC-MS/MS MRM Analysis Step1->Step2 Decision Positive Control: Recovery 90-110% S/N > 10? Step2->Decision Pass Valid Assay: Quantify NDSRI in Test Decision->Pass Yes Fail Invalid Assay: Optimize Extraction/ESI Decision->Fail No

Fig 2. Self-validating workflow for Nitrosamine (NDSRI) risk assessment.

Protocol B: Forced Degradation Mass Balance Assay (Oxidative Stress)

This protocol confirms whether oxidative degradation is occurring without secondary, undetected volatilization.

Step 1: Oxidative Stress

  • Dissolve API to 1 mg/mL in Acetonitrile/Water. Add 0.1% H₂O₂.

  • Store at room temperature in the dark for 24 hours.

Step 2: HPLC-UV/PDA Analysis

  • Analyze using a Diode Array Detector (DAD) scanning from 200-400 nm to capture all chromophoric fragments.

Step 3: The Mass Balance Feedback Loop

  • Calculate the total peak area of the unstressed API (Area_Initial).

  • Calculate the sum of the remaining API peak area + all degradant peak areas (Area_Final).

  • Self-Validation Check: (Area_Final / Area_Initial) * 100 must equal 95% to 105% .

  • Interpretation: If mass balance < 95%, your degradants are either non-UV absorbing (requiring CAD/ELSD detectors) or volatile. If mass balance > 105%, co-elution is occurring, and you must flatten your mobile phase gradient to improve peak resolution.

Part 5: References

  • Wirth, D. D., et al. "Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine." Journal of Pharmaceutical Sciences / PubMed.[Link][1]

  • Snodin, C. E., et al. "Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies." Organic Process Research & Development / ACS Publications.[Link][2]

  • Sirés, I., et al. "Electrochemical degradation of beta-blockers. Studies on single and multicomponent synthetic aqueous solutions." Water Research / PubMed.[Link][3]

Sources

Troubleshooting

1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol solubility problems and solutions

A Guide to Understanding and Overcoming Solubility Challenges with 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol (Metoprolol) Welcome to the technical support guide for 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Understanding and Overcoming Solubility Challenges with 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol (Metoprolol)

Welcome to the technical support guide for 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol, a compound widely known in the scientific community as Metoprolol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex solubility issues encountered during laboratory experiments. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding Metoprolol's solubility.

Q1: What are the common salt forms of Metoprolol and how do their solubilities differ?

Metoprolol is most commonly available in two salt forms: Metoprolol Tartrate and Metoprolol Succinate.[1] The choice of salt form is critical as it significantly impacts the compound's solubility and, consequently, its application in experimental setups.

  • Metoprolol Tartrate: This form is characterized by its high water solubility. It is described as "very soluble" in water, making it a preferred choice for preparing high-concentration aqueous stock solutions.[2][3][4]

  • Metoprolol Succinate: This salt form is less water-soluble compared to the tartrate. While still considered "freely soluble" in water, its solubility is practically lower, especially in buffered solutions like PBS where it is approximately 5 mg/mL.[5][6][7] This difference is crucial when planning experiments requiring specific concentrations in physiological buffers.

The primary reason for these different salt forms in commercial products is to control the drug's release profile; the tartrate is used for immediate-release formulations, while the less soluble succinate is ideal for extended-release applications.[1][8]

Q2: What is the solubility of Metoprolol salts in common laboratory solvents?

Understanding the solubility of Metoprolol in various solvents is fundamental to preparing stock solutions and conducting experiments. The data below has been compiled from various technical sources.

Salt FormSolventTemperature (°C)SolubilityReference(s)
Metoprolol Tartrate Water25>1000 mg/mL[1][9]
Methanol20-25>500 mg/mL[1][3][9]
Chloroform25496 mg/mL[1][9]
DMSO25100 mg/mL[9][10]
Ethanol2531 mg/mL (Freely Soluble)[2][9]
Acetone25Slightly Soluble (0.14 g/100g )[2][3]
Metoprolol Succinate WaterAmbientFreely Soluble[5][6][11]
PBS (pH 7.2)Ambient~5 mg/mL[7][12]
MethanolAmbientSoluble[5][6]
DMSOAmbient~10 mg/mL[7]
EthanolAmbientSparingly Soluble[5][6]
AcetoneAmbientPractically Insoluble[5][6]
Ethyl AcetateAmbientPractically Insoluble[5][6]
Q3: How do I prepare a stable stock solution of Metoprolol?

The correct preparation of a stock solution is the first step to a successful experiment. The protocol depends on the chosen salt form and the intended downstream application.

For a high-concentration organic stock (recommended for most applications):

  • Protocol: See Protocol 1: Preparation of a High-Concentration DMSO Stock Solution (Metoprolol Tartrate) in the detailed protocols section below.

  • Rationale: DMSO is an excellent solvent for both salt forms and is compatible with most in-vitro assays when diluted to a final concentration of <0.5%.[12] Using a high-concentration stock minimizes the volume of organic solvent added to your experimental system.

For a ready-to-use aqueous solution:

  • Protocol: See Protocol 2: Preparation of an Aqueous Solution for In Vitro Assays (Metoprolol Succinate in PBS) .

  • Rationale: This is suitable for experiments where organic solvents must be avoided. However, the achievable concentration is lower, and these solutions are less stable. It is highly recommended to prepare aqueous solutions fresh on the day of the experiment to avoid precipitation.[7][12]

Q4: Why is my Metoprolol solution cloudy after diluting it in cell culture medium?

This is a classic case of solvent-induced precipitation. Your high-concentration stock is likely prepared in an organic solvent like DMSO where Metoprolol is highly soluble. When you introduce a small volume of this stock into a large volume of an aqueous medium (like cell culture medium or PBS), the solvent environment changes dramatically. If the final concentration of Metoprolol exceeds its solubility limit in the aqueous medium, the compound will "crash out" of the solution, causing cloudiness or visible precipitate.[12]

Q5: What is the recommended storage for Metoprolol stock solutions?

Proper storage is essential to maintain the integrity of your compound.

  • Organic Stock Solutions (DMSO/Ethanol): Aliquot into single-use vials and store at -20°C. This prevents degradation from repeated freeze-thaw cycles.[12]

  • Aqueous Stock Solutions (Water/PBS): It is strongly recommended to prepare these solutions fresh for each experiment. Storing aqueous solutions, even at 4°C, is not advised for more than 24 hours due to the high risk of precipitation and potential degradation.[7][12]

In-Depth Troubleshooting Guide

This section provides expert analysis and solutions for more complex solubility challenges.

Q1: My DMSO stock of Metoprolol precipitates when diluted into my aqueous buffer. How do I fix this?

Analysis: This common problem occurs because the solubility of Metoprolol in the final aqueous buffer is much lower than in the initial DMSO stock. The key is to ensure the final concentration does not exceed the aqueous solubility limit and that the dilution is performed in a way that facilitates dissolution.

Solutions & Best Practices:

  • Reduce Final Solvent Concentration: The final concentration of DMSO in your culture medium or buffer should typically be kept below 0.5% to avoid solvent-induced artifacts and toxicity.[12] This also helps mitigate precipitation.

  • Pre-warm the Aqueous Medium: Warming your buffer or cell culture medium to 37°C can increase the solubility and rate of dissolution for Metoprolol, preventing it from crashing out upon addition.[12]

  • Perform an Intermediate Dilution: Instead of a single large dilution, create a series of dilutions. For example, dilute the DMSO stock 1:10 in PBS first, then add this intermediate dilution to your final medium. This gradual change in solvent polarity can prevent precipitation.

  • Increase Mixing/Vortexing: When adding the stock solution to the aqueous medium, ensure rapid and thorough mixing. Add the stock dropwise while vortexing the buffer to promote immediate dispersion and dissolution.

  • Switch Salt Forms: If you are using Metoprolol Succinate and consistently face precipitation issues, switching to the more water-soluble Metoprolol Tartrate is a highly effective solution.[12]

Troubleshooting Workflow: Precipitation After Dilution

G start Precipitation Observed (Cloudy Solution) check_dmso Is final DMSO concentration <0.5%? start->check_dmso reduce_dmso Action: Reduce stock concentration or increase dilution factor. check_dmso->reduce_dmso No warm_medium Action: Pre-warm aqueous medium to 37°C. check_dmso->warm_medium Yes reduce_dmso->warm_medium check_mixing Is mixing adequate during dilution? warm_medium->check_mixing improve_mixing Action: Add stock dropwise while vortexing. check_mixing->improve_mixing No check_salt Are you using Metoprolol Succinate? check_mixing->check_salt Yes improve_mixing->check_salt switch_salt Solution: Switch to highly soluble Metoprolol Tartrate. check_salt->switch_salt Yes success Problem Solved: Clear Solution check_salt->success No, issue likely resolved. switch_salt->success

Caption: Troubleshooting workflow for precipitation issues.

Q2: I need a high concentration of Metoprolol in an aqueous solution, but it won't fully dissolve. What are my options?

Analysis: You are likely hitting the intrinsic solubility limit of the compound in your specific medium. Metoprolol is a weak base, meaning its solubility is highly dependent on pH.[12][13] By understanding and manipulating the physicochemical properties of your solution, you can significantly enhance solubility.

Solutions & Best Practices:

  • pH Adjustment: The secondary amine group in Metoprolol can be protonated at acidic pH. This charged (ionized) form is significantly more soluble in water than the neutral (un-ionized) form. Lowering the pH of your buffer (e.g., to pH 6.0-6.8) can dramatically increase solubility.[13] See Protocol 3 for a detailed methodology.

  • Use of Co-solvents: For some applications, the use of a water-miscible co-solvent can be an effective strategy.[14][15] Co-solvents like ethanol or propylene glycol can disrupt the hydrogen bonding network of water, reducing its polarity and making it a more favorable environment for less polar molecules. However, you must validate the compatibility of any co-solvent with your experimental system.

  • Sonication/Gentle Heating: Applying energy can help overcome the activation energy barrier for dissolution. Use a sonicator bath or gently warm the solution (e.g., to 37-40°C) while stirring.[12] Be cautious, as excessive heat can lead to degradation. Always check for visual clarity after the solution returns to room temperature to ensure it doesn't precipitate upon cooling.

The Impact of pH on Metoprolol Solubility

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) low_ph Metoprolol-NH (Unprotonated, Less Soluble) protonation + H+ low_ph_result Metoprolol-NH2+ (Protonated, More Soluble) high_ph_result Metoprolol-NH (Unprotonated, Less Soluble) low_ph_result->high_ph_result Increase pH high_ph Metoprolol-NH2+ (Protonated, More Soluble) deprotonation - H+

Caption: Effect of pH on the ionization and solubility of Metoprolol.

Q3: My bioassay results are inconsistent. Could solubility be the cause?

Analysis: Absolutely. If Metoprolol is not fully dissolved in your final working solution, the actual concentration delivered to your cells or assay system will be lower than intended and highly variable. This is a common source of non-reproducible data.

Solutions & Best Practices:

  • Visual Confirmation: Always visually inspect your final working solution before use. Hold it up to a light source and look for any signs of cloudiness, haziness, or precipitate. The solution should be perfectly clear.

  • Prepare Fresh Dilutions: As mentioned, aqueous solutions of Metoprolol can be unstable. Always prepare the final dilutions fresh from a stable, frozen organic stock just before you begin your experiment.[12]

  • Perform a Pre-Experiment Solubility Test: Before committing to a large-scale experiment, test the solubility of Metoprolol at your highest target concentration in the exact medium you plan to use. Prepare a small volume and observe it over the intended duration of your experiment to ensure it remains in solution.

  • Analytical Validation (Advanced): For studies requiring high precision, consider validating the concentration of your final working solution using an analytical technique like HPLC. This will confirm the exact amount of Metoprolol that is in the dissolved state.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution (Metoprolol Tartrate)

Objective: To prepare a stable, high-concentration stock solution of Metoprolol Tartrate for long-term storage and subsequent dilution.

Materials:

  • Metoprolol Tartrate powder

  • Dimethyl sulfoxide (DMSO), sterile, anhydrous

  • Sterile conical or microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • In a sterile conical tube, accurately weigh the desired amount of Metoprolol Tartrate powder.

  • Add the required volume of sterile DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of powder).[9][12]

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear and colorless.

  • (Optional but recommended) If dissolution is slow, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing.[12]

  • (Optional for cell culture) Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.

  • Store the aliquots tightly sealed at -20°C.[12]

Protocol 2: Preparation of an Aqueous Solution for In Vitro Assays (Metoprolol Succinate in PBS)

Objective: To prepare a fresh aqueous solution of Metoprolol Succinate for immediate use in experiments where organic solvents are not permissible.

Materials:

  • Metoprolol Succinate powder

  • Phosphate-Buffered Saline (PBS), pH 7.2, sterile

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Weigh the desired amount of Metoprolol Succinate powder into a sterile conical tube.

  • Add the required volume of sterile PBS (pH 7.2) to achieve a concentration of no more than 5 mg/mL .[7][12]

  • Vortex the tube vigorously until the powder is fully dissolved.

  • Visually inspect the solution to ensure it is completely clear.

  • Crucially, use this solution on the same day it is prepared. Do not store for later use.[7][12]

Protocol 3: Enhancing Aqueous Solubility using pH Adjustment

Objective: To increase the aqueous solubility of Metoprolol by preparing a solution in a slightly acidic buffer.

Materials:

  • Metoprolol (Tartrate or Succinate) powder

  • Phosphate buffer (e.g., 50 mM), prepared with sterile water

  • 1 M HCl and 1 M NaOH for pH adjustment

  • Calibrated pH meter

  • Sterile conical tubes and magnetic stirrer

Procedure:

  • Prepare a phosphate buffer solution.

  • While stirring, use the pH meter to monitor the pH. Slowly add 1 M HCl dropwise until the pH of the buffer is adjusted to ~6.8.[13][16]

  • Weigh the Metoprolol powder and add it to the pH-adjusted buffer while stirring.

  • Continue to stir until the powder is completely dissolved. The lower pH increases the proportion of the more soluble, protonated form of Metoprolol.

  • Once dissolved, re-check the pH and make final minor adjustments if necessary.

  • Use this solution fresh for your experiment.

References

  • Parmar, K., & Patel, J. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • (n.d.). Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from ResearchGate website. [Link]

  • U.S. Food and Drug Administration. (n.d.). METOPROLOL SUCCINATE. Retrieved from FDA website. [Link]

  • Sharma, D., Saini, S., & Singh, G. (2023). Solubility enhancement techniques: A comprehensive review. International Journal of Pharmaceutical Research and Applications, 8(2), 968-982. [Link]

  • U.S. National Library of Medicine. (2020). Metoprolol Tartrate Tablets, USP Rx Only. Retrieved from DailyMed website. [Link]

  • Kumar, S., & Kumar, A. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 13(3), 220-228. [Link]

  • U.S. Food and Drug Administration. (n.d.). METOPROLOL SUCCINATE. Retrieved from FDA website. [Link]

  • Aher, S., Saudagar, R., & Shirolkar, S. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. [Link]

  • Google Patents. (n.d.). US10383832B1 - Sustained release metoprolol formulations.
  • Chemister.ru. (n.d.). metoprolol tartrate. Retrieved from Chemister.ru website. [Link]

  • National Center for Biotechnology Information. (n.d.). Metoprolol. Retrieved from PubChem website. [Link]

  • Shylaja, S., Lova, R., & Murthy, T. (2018). Methods of metoprolol analysis in drugs and biological fluids: review and suggestions. World Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 346-363. [Link]

  • PCCA. (n.d.). METOPROLOL TARTRATE USP. Retrieved from PCCA website. [Link]

  • USP-NF. (2022). Metoprolol Succinate Extended-Release Tablets. Retrieved from USP-NF website. [Link]

  • Perlman, A., et al. (2020). Segmental-Dependent Solubility and Permeability as Key Factors Guiding Controlled Release Drug Product Development. Pharmaceutics, 12(4), 299. [Link]

  • Zhang, C., et al. (2018). Measurements, Thermodynamic Modeling, and a Hydrogen Bonding Study on the Solubilities of Metoprolol Succinate in Organic Solvents. Molecules, 23(10), 2503. [Link]

  • Khan, M. I., et al. (2011). DESIGN, DEVELOPMENT AND IN-VITRO EVALUATION OF METOPROLOL TARTRATE TABLETS CONTAINING XANTHAN-TRAGACANTH. Journal of Pharmaceutical Sciences and Research, 3(8), 1403-1408. [Link]

  • Patel, V. F., Patel, N. M., & Yeole, P. G. (2010). Formulation development and evaluation of metoprolol succinate sustained release tablets using 3 factorial design. Der Pharmacia Lettre, 2(4), 372-381. [Link]

  • Sree, G. S., et al. (2016). FORMULATION AND EVALUATION OF METOPROLOL SUCCINATE AND HYDROCHLORTHIAZIDE BILAYER TABLETS BY WET GRANULATION METHOD. International Journal of Pharmaceutical Sciences and Research, 7(4), 1594-1603. [Link]

  • Wagh, M. P., & Patel, K. V. (2020). Formulation and Development of Metoprolol Succinate Sustained Release Matrix tablet using Remusatia vivipara tubers mucilage. Research Journal of Pharmacy and Technology, 13(9), 4209-4215. [Link]

  • Medicines Evaluation Board. (2010). Metoprolol Aurobindo film-coated tablet ENG PAR. Retrieved from Medicines Evaluation Board website. [Link]

  • Google Patents. (n.d.). CN109010285A - A kind of preparation method of metoprolol tartrate sustained release....
  • NextSDS. (n.d.). 1-(4-METHOXY-PHENOXY)-3-METHYLAMINO-PROPAN-2-OL. Retrieved from NextSDS website. [Link]

  • Cvetkovic, J., et al. (2011). INFLUENCE OF SPLITTING ON DISSOLUTION PROPERTIES OF METOPROLOL TABLETS. Acta Medica Medianae, 50(1), 18-23. [Link]

  • ResearchGate. (n.d.). Solubility Profile of Metoprolol Succinate. Retrieved from ResearchGate website. [Link]

  • PubMed. (n.d.). Identification of critical formulation and processing variables for metoprolol tartrate extended-release (ER) matrix tablets. Retrieved from PubMed website. [Link]

  • Kolhe, S., Chaudhari, P., & More, D. (2025). Formulation of Metoprolol Succinate Solid Dispersion by Solvent Evaporation Method. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • ResearchGate. (2025). Measurement of metoprolol solubility in supercritical carbon dioxide; Experimental and modeling study. Retrieved from ResearchGate website. [Link]

  • Chemsrc. (2025). CAS#:66766-04-9 | 1-(3-methoxyphenoxy)-3-(methylamino)propan-2-ol. Retrieved from Chemsrc website. [Link]

  • Farmacia Journal. (n.d.). THE INFLUENCE OF FORMULATION FACTORS ON THE RELEASE OF THE METOPROLOL TARTRATE FROM EXTENDED RELEASE TABLETS. Retrieved from Farmacia Journal website. [Link]

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for Experiments with 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol

Welcome to the technical support center for 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis, purification, characterization, and in-vitro evaluation of this compound. Our approach is rooted in scientific principles to not only solve immediate experimental hurdles but also to foster a deeper understanding of the underlying chemistry and biology.

I. Synthesis and Purification

The synthesis of 1-(4-methoxyphenoxy)-3-(methylamino)propan-2-ol, a β-adrenergic receptor antagonist analog, typically involves a two-step process: the formation of an epoxide intermediate followed by its reaction with methylamine. This section addresses common challenges in this synthetic route.

Frequently Asked Questions (FAQs) - Synthesis

Question 1: My reaction yield of the epoxide intermediate, 1-(4-methoxyphenoxy)-2,3-epoxypropane, is consistently low. What are the likely causes and how can I improve it?

Low yields of the epoxide intermediate can often be attributed to several factors:

  • Incomplete Reaction: The reaction between 4-methoxyphenol and epichlorohydrin may not have gone to completion.

  • Side Reactions: Formation of byproducts, such as the di-alkylated phenol or hydrolysis of the epoxide, can reduce the yield of the desired product.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry of reactants can negatively impact the yield.

Troubleshooting Steps & Scientific Rationale:

Potential Cause Recommended Solution Scientific Rationale
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred efficiently to maximize contact between reactants. Consider a modest increase in reaction time if starting material is still present.TLC provides a simple and effective way to visualize the consumption of starting materials and the formation of the product. Efficient stirring is crucial in heterogeneous reaction mixtures to ensure a good reaction rate.
Side Reactions Use a slight excess of epichlorohydrin (e.g., 1.1-1.2 equivalents) to favor the formation of the desired mono-alkylated product. Maintain the reaction temperature in the recommended range (typically 60-80°C) to minimize the formation of di-alkylated byproducts and prevent decomposition.Le Chatelier's principle suggests that using an excess of one reactant can drive the equilibrium towards the product side. Temperature control is critical in organic synthesis to balance reaction rate with selectivity.
Suboptimal Reaction Conditions Optimize the stoichiometry of the base (e.g., sodium hydroxide or potassium carbonate). An excess of base can promote side reactions, while an insufficient amount will lead to an incomplete reaction. Ensure the reaction is performed under anhydrous conditions if using a strong base like sodium hydride to prevent quenching of the base and hydrolysis of epichlorohydrin.The base is crucial for deprotonating the phenol, forming the more nucleophilic phenoxide ion. The choice and amount of base should be carefully considered based on the pKa of the phenol and the reaction solvent.

Question 2: The final product, 1-(4-methoxyphenoxy)-3-(methylamino)propan-2-ol, is impure, showing multiple spots on TLC even after purification. What are the likely impurities and how can I remove them?

Common impurities can include unreacted starting materials, the epoxide intermediate, and byproducts from the ring-opening reaction.

Troubleshooting Purification:

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing of the amine on the silica gel) is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an excellent way to improve purity.

  • Acid-Base Extraction: As the product is an amine, it can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic phase. The aqueous phase can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.

Detailed Synthesis and Purification Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.

Step 1: Synthesis of 1-(4-methoxyphenoxy)-2,3-epoxypropane (Epoxide Intermediate)

  • To a solution of 4-methoxyphenol (1.0 eq) in a suitable solvent (e.g., ethanol, acetonitrile) in a round-bottom flask, add a base such as sodium hydroxide (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide salt.

  • Add epichlorohydrin (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 70-80°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide intermediate.

Step 2: Synthesis of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol

  • Dissolve the crude epoxide intermediate (1.0 eq) in a suitable solvent (e.g., methanol, ethanol) in a sealed reaction vessel.

  • Add an excess of methylamine (e.g., a 40% solution in water, or methylamine gas bubbled through the solution) (3-5 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for 3-5 hours. Monitor the reaction by TLC until the starting epoxide is consumed.

  • Cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol containing 1% triethylamine.

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization s1 Step 1: Epoxide Formation (4-methoxyphenol + Epichlorohydrin) s2 Step 2: Amination (Epoxide + Methylamine) s1->s2 Ring Opening p1 Crude Product s2->p1 p2 Column Chromatography p1->p2 p3 Pure Product p2->p3 c1 NMR, MS, HPLC p3->c1 G cluster_mol Molecular Ion [M]+• cluster_frag Key Fragments mol C11H17NO3+• m/z = 211 f1 [M - CH3NHCH2]+• m/z = 152 mol->f1 β-cleavage f2 [M - H2O]+• m/z = 193 mol->f2 - H2O f3 [CH2=NHCH3]+ m/z = 44 mol->f3 α-cleavage

Caption: Predicted mass spectrometry fragmentation.

Question 5: I am observing peak tailing or shifting retention times in my HPLC analysis of the compound. What are the likely causes?

Peak tailing and retention time variability in HPLC are common issues, often related to interactions with the stationary phase or problems with the mobile phase.

HPLC Troubleshooting:

Problem Potential Cause Solution
Peak Tailing Secondary Interactions: The basic amine group can interact with acidic silanol groups on the silica-based stationary phase, causing tailing.Add a small amount of a competing base, such as triethylamine (0.1-0.5%), to the mobile phase to mask the silanol groups. Use a column with end-capping or a base-deactivated stationary phase.
Shifting Retention Times Mobile Phase Instability: The composition of the mobile phase may be changing over time due to evaporation of the more volatile component or degradation of additives.Prepare fresh mobile phase daily. Ensure the mobile phase is well-mixed and degassed. Use a mobile phase with a buffer if pH control is critical.
Column Temperature Fluctuations: Changes in ambient temperature can affect retention times.Use a column oven to maintain a constant temperature.
Column Contamination: Accumulation of strongly retained compounds on the column can alter its properties.Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) after each run or batch of samples.

III. In-Vitro Biological Assays

As a β-adrenergic receptor antagonist analog, 1-(4-methoxyphenoxy)-3-(methylamino)propan-2-ol is likely to be evaluated in various in-vitro assays to determine its pharmacological properties. This section addresses common challenges in these assays.

Frequently Asked Questions (FAQs) - Biological Assays

Question 6: I am not observing any significant activity of my compound in a β-adrenergic receptor binding assay. What could be the reasons?

A lack of activity in a binding assay can be due to several factors, ranging from the compound itself to the assay conditions.

Troubleshooting Binding Assays:

  • Compound Stability: Ensure the compound is stable in the assay buffer. Some compounds can degrade or precipitate in aqueous solutions.

    • Solution: Check the solubility of the compound in the assay buffer. Consider using a small amount of a co-solvent like DMSO, but be mindful of its potential effects on the assay. Run a stability study of the compound in the assay buffer over the time course of the experiment. [1]* Incorrect Concentration Range: The concentrations of the compound being tested may be too low to elicit a response.

    • Solution: Perform a wide dose-response curve, spanning several orders of magnitude (e.g., from 1 nM to 100 µM), to ensure you are testing in the relevant concentration range.

  • Assay Interference: The compound may interfere with the detection method (e.g., fluorescence quenching or enhancement in a fluorescence-based assay).

    • Solution: Run a control experiment with the compound in the absence of the receptor to check for any direct effects on the detection signal.

  • Receptor Integrity: The receptor preparation may have lost its activity.

    • Solution: Use a well-characterized positive control antagonist to ensure the receptor preparation is active and the assay is performing as expected.

Question 7: In a functional cell-based assay (e.g., measuring cAMP levels), my compound shows variable or unexpected results. How can I troubleshoot this?

Cell-based assays are complex systems, and variability can arise from multiple sources.

Troubleshooting Functional Assays:

Problem Potential Cause Solution
High Well-to-Well Variability Inconsistent Cell Seeding: Uneven cell density across the plate can lead to variable responses.Ensure cells are well-suspended before seeding and use a calibrated multichannel pipette or an automated cell dispenser for accurate and consistent seeding.
Edge Effects: Wells at the edge of the plate can experience different temperature and humidity conditions, leading to different cell growth and responses.Avoid using the outer wells of the plate for experimental samples. Fill them with buffer or media to create a more uniform environment for the inner wells.
Unexpected Agonist Activity Partial Agonism: Some antagonists can act as partial agonists, especially at high concentrations.Carefully analyze the dose-response curve. A partial agonist will produce a submaximal response compared to a full agonist.
Off-Target Effects: The compound may be acting on other receptors or signaling pathways in the cells.Test the compound in a cell line that does not express the target receptor to check for off-target effects. Use a more specific antagonist as a control. [2]
Low Assay Window (Signal-to-Background) Low Receptor Expression: The cell line may not express a sufficient number of receptors to produce a robust signal.Use a cell line known to express high levels of the target receptor or consider creating a stable cell line that overexpresses the receptor.
Suboptimal Agonist Concentration: The concentration of the agonist used to stimulate the cells may be too low or too high.Perform a dose-response curve for the agonist to determine the EC₅₀ and use a concentration around the EC₈₀ for antagonist studies to ensure a robust and sensitive assay window.

Pathway Diagram for β-Adrenergic Receptor Signaling

G ligand Agonist (e.g., Isoproterenol) receptor β-Adrenergic Receptor ligand->receptor Activates antagonist 1-(4-Methoxyphenoxy)-3- (methylamino)propan-2-ol antagonist->receptor Blocks g_protein G Protein (Gs) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A camp->pka Activates response Cellular Response pka->response Phosphorylates Substrates

Caption: Simplified β-adrenergic receptor signaling pathway.

IV. Stability and Storage

Proper storage and handling are essential to maintain the integrity of 1-(4-methoxyphenoxy)-3-(methylamino)propan-2-ol.

Question 8: How should I store the compound to ensure its long-term stability?

  • Solid Form: As a solid, the compound should be stored in a tightly sealed container in a cool, dark, and dry place. A desiccator can be used to protect it from moisture. For long-term storage, keeping it at -20°C is recommended.

  • In Solution: Solutions of the compound, especially in protic solvents like methanol or water, may be less stable. It is recommended to prepare fresh solutions for each experiment. If stock solutions in DMSO are prepared, they should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Potential Degradation Pathways:

  • Oxidation: The amine and hydroxyl groups can be susceptible to oxidation. Storing under an inert atmosphere (e.g., nitrogen or argon) can minimize this.

  • Photodegradation: Aromatic compounds can be light-sensitive. Storing in amber vials or protecting from light is advisable. [1] By systematically addressing these common experimental challenges, researchers can improve the efficiency and reliability of their work with 1-(4-methoxyphenoxy)-3-(methylamino)propan-2-ol.

References

  • Farzam, K., & Tivakaran, V. S. (2023). Beta Blockers. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • eMedicineHealth. (2021, December 1). 21 Side Effects of Beta-Blockers (Common, Serious, Long Term). Retrieved from [Link]

  • NextSDS. (n.d.). 1-(4-METHOXY-PHENOXY)-3-METHYLAMINO-PROPAN-2-OL. Retrieved from [Link]

  • Patil, P., et al. (2015). Synthetic approaches towards the synthesis of ß-blockers (Betaxolol, Metoprolol, Sotalol and Timolol). ResearchGate. Retrieved from [Link]

  • Lahive, C. W., et al. (2020). An introduction to model compounds of lignin linking motifs; synthesis and selection considerations for reactivity studies. ChemSusChem.
  • GoodRx. (2024, June 21). Common and Rare Beta Blocker Side Effects to Be Aware Of. Retrieved from [Link]

  • NHS. (n.d.). Beta blockers. Retrieved from [Link]

  • MDPI. (2023, March 15). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2025, March 27). Comprehensive Investigation and Exploration of Metoprolol Impurities. Retrieved from [Link]

  • MDPI. (2022, April 5). NMR Characterization of Lignans. Retrieved from [Link]

  • MDPI. (2025, July 18). Stability Toolkit for the Appraisal of Bio/Pharmaceuticals' Level of Endurance (STABLE) as a Framework and Software to Evaluate the Stability of Pharmaceuticals. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Problems from Previous Years' Exams. Organic Spectroscopy. Chem 203. University of California, Irvine. Retrieved from [Link]

  • Iranpour, N., et al. (2016). Subcellular activation of β-adrenergic receptors using a spatially restricted antagonist. eLife. Retrieved from [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Baker, J. G., et al. (2003). Predicting in vivo cardiovascular properties of β-blockers from cellular assays. FASEB Journal. Retrieved from [Link]

  • Brigden, M. L., & Heathcote, J. C. (2000). Problems in interpreting laboratory tests. What do unexpected results mean?. Postgraduate medicine, 107(6), 145-159. Retrieved from [Link]

Sources

Troubleshooting

1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol reaction side products

Welcome to the Technical Support Center for the synthesis of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol . This compound is a critical beta-amino alcohol intermediate, synthesized via the nucleophilic ring opening of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol . This compound is a critical beta-amino alcohol intermediate, synthesized via the nucleophilic ring opening of 1-(4-methoxyphenoxy)-2,3-epoxypropane with methylamine.

Because epoxides are highly strained, three-membered rings, their reactivity must be strictly controlled to prevent the formation of complex impurity profiles. This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to ensure high-yield, high-purity synthesis.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why is my reaction yielding high levels of the bis-alkylated (tertiary amine) side product?

Symptom: HPLC/LC-MS analysis shows a significant +M mass peak corresponding to bis(2-hydroxy-3-(4-methoxyphenoxy)propyl)methylamine. Causality: The desired product is a secondary amine. Because alkyl groups are electron-donating, this newly formed secondary amine is actually more nucleophilic than the starting primary methylamine. If the local concentration of methylamine drops, the secondary amine will outcompete it and attack unreacted epoxide, forming the bis-alkylated tertiary amine. This over-alkylation is a well-documented challenge in 1[1]. Resolution: Maintain a massive stoichiometric excess of methylamine (10 to 15 equivalents) to ensure pseudo-first-order kinetics. Alternatively, utilize a continuous flow reactor or reverse-addition (adding the epoxide dropwise to the amine) to keep the steady-state concentration of the epoxide near zero.

Q2: I am detecting a primary alcohol impurity. What is the mechanistic cause?

Symptom: NMR or HPLC reveals the presence of the regioisomer: 2-(methylamino)-3-(4-methoxyphenoxy)propan-1-ol. Causality: Epoxide ring opening in basic or neutral environments proceeds via an SN​2 mechanism, dictating nucleophilic attack at the less sterically hindered terminal carbon (C3)[2]. However, if the reaction environment becomes even slightly acidic, the epoxide oxygen becomes protonated. This shifts the transition state toward an SN​1 -like mechanism. The developing positive charge is stabilized by hyperconjugation at the more substituted carbon (C2), redirecting the methylamine attack to C2 and forming the undesired primary alcohol[3]. Resolution: Ensure strictly basic/neutral conditions. If a catalyst is required to accelerate the reaction at lower temperatures, utilize highly regioselective, oxyphilic Lewis acids like YCl3​ , which activate the epoxide without shifting the mechanism to SN​1 [4].

Q3: How do I eliminate the diol side product?

Symptom: Formation of 3-(4-methoxyphenoxy)propane-1,2-diol. Causality: Epoxides possess high angular and torsional ring strain, making them highly susceptible to cleavage by weak nucleophiles[2]. If aqueous methylamine (e.g., 40% in water) is used, or if atmospheric moisture enters the system, hydroxide/water acts as a competing nucleophile, hydrolyzing the epoxide into a diol[3]. Resolution: Strictly utilize anhydrous solvents (e.g., absolute ethanol or dry methanol) and non-aqueous amine sources, such as a 33% methylamine solution in absolute ethanol.

Part 2: Quantitative Impurity Profiling

The table below summarizes how specific reaction parameters causally influence the distribution of the desired product versus common side products.

Reaction ConditionMethylamine (Eq.)Solvent SystemTemp (°C)Desired Product (%)Bis-alkylated Impurity (%)Regioisomer Impurity (%)Diol Impurity (%)
Standard (Unoptimized)2.0Aqueous EtOH6065.418.24.112.3
Excess Amine, Heat15.0Abs. EtOH6088.12.58.90.5
Acidic Environment15.0Abs. EtOH + H+ 2545.01.253.80.0
Optimized Protocol 15.0 Abs. EtOH 0 to 25 >97.0 <1.5 <1.0 <0.5

Part 3: Self-Validating Experimental Protocol

To guarantee high purity and suppress side-product formation, execute the following step-by-step methodology. This protocol acts as a self-validating system by incorporating specific kinetic controls and analytical checkpoints.

Step 1: System Preparation Flame-dry a multi-neck round-bottom flask and purge with inert N2​ gas. Causality: Eliminates ambient moisture to prevent baseline diol formation.

Step 2: Amine Loading Charge the reactor with a 33% solution of methylamine in absolute ethanol (15.0 equivalents relative to the epoxide). Cool the solution to 0–5 °C using an ice bath. Causality: The massive stoichiometric excess statistically prevents the secondary amine product from reacting with the epoxide[1].

Step 3: Controlled Epoxide Addition (Reverse Addition) Dissolve 1-(4-methoxyphenoxy)-2,3-epoxypropane (1.0 equivalent) in a minimal volume of absolute ethanol. Add this solution dropwise to the chilled amine mixture over 2 hours via a syringe pump. Causality: Slow addition ensures the epoxide is consumed instantly upon entering the flask, preventing localized concentration spikes that drive bis-alkylation.

Step 4: Reaction Maturation Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12 hours. Causality: Avoiding high heat prevents the thermodynamic shift that favors SN​1 -driven regioisomer formation[3].

Step 5: Isolation & Workup Concentrate the mixture under reduced pressure (rotary evaporation at 40 °C). The low boiling point of methylamine (-6 °C) and ethanol allows for the facile, residue-free removal of the excess reagent[1].

Step 6: Analytical Validation Dissolve the crude residue in HPLC-grade methanol. Analyze via HPLC (UV detection at 225 nm). Acceptance Criteria: The desired secondary amine must elute as the major peak (>95% AUC). The tertiary amine (bis-alkylated) and primary alcohol (regioisomer) must strictly integrate to <2%. If the diol peak exceeds 0.5%, the solvent system must be re-dried over molecular sieves before the next batch.

Part 4: Reaction Pathway Visualization

The following diagram maps the mechanistic divergence from the starting epoxide, illustrating the causal pathways that lead to the desired product versus the three primary impurities.

G Epoxide 1-(4-Methoxyphenoxy) -2,3-epoxypropane Product Desired Product: Secondary Amine Epoxide->Product SN2 Attack at C3 (Excess Amine) BisAlk Impurity A: Bis-alkylated (Tertiary) Epoxide->BisAlk Regio Impurity B: Regioisomer (Primary OH) Epoxide->Regio SN1-like Attack at C2 (Acidic/High Temp) Diol Impurity C: Hydrolyzed Diol Epoxide->Diol H2O Nucleophile (Moisture/Aqueous) Amine Methylamine (Primary Amine) Amine->Product Product->BisAlk Attack on 2nd Epoxide (Low Amine Ratio)

Mechanistic pathways generating the primary product and side products during epoxide ring opening.

References

  • [2] Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry.

  • [3] 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.

  • [4] YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. MDPI.

  • [1] Structure Activity Relationships of novel and selective P1-adrenoceptor ligands. University of Nottingham Repository.

Sources

Optimization

Technical Support Center: Analytical Method Refinement for 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol (Metoprolol)

Welcome to the technical support center for the analytical method refinement of Metoprolol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analytical method refinement of Metoprolol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the analysis of this widely used beta-blocker. The content is structured in a question-and-answer format to directly address specific experimental issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for Metoprolol quantification?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the most prevalent technique for the analysis of Metoprolol in both bulk drug and pharmaceutical formulations.[1][2] Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), is also used, particularly for analysis in biological matrices.[1][3][4] Additionally, UV-Visible Spectrophotometry can be employed for simpler, routine quantification.[5][6][7]

Q2: What are the typical mobile phases and detection wavelengths for HPLC analysis of Metoprolol?

A2: For reversed-phase HPLC, a common approach involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate or acetate) and an organic modifier (typically acetonitrile or methanol).[8][9][10] The pH of the aqueous buffer is often acidic, around 3.0, to ensure good peak shape for the basic Metoprolol molecule.[8][9] The UV detection wavelength is commonly set around 223 nm or 280 nm.[5][6][8][11]

Q3: How should I prepare Metoprolol samples from tablets for analysis?

A3: A standard procedure involves weighing and finely powdering a set number of tablets (e.g., 20) to ensure homogeneity.[5] A portion of the powder equivalent to a specific amount of Metoprolol is then accurately weighed and dissolved in a suitable solvent, which could be the mobile phase, a mixture of water and organic solvent, or a dilute acid.[8] Sonication is frequently used to aid dissolution.[8][10] The resulting solution is then filtered through a 0.45 µm filter before injection into the HPLC system.[12]

Q4: Where can I find official analytical methods for Metoprolol?

A4: Official monographs containing detailed analytical procedures for Metoprolol and its various salt forms (succinate and tartrate) can be found in major pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[8][13][14][15] These monographs provide standardized methods for assay, impurity analysis, and dissolution testing.

Section 2: HPLC Method Troubleshooting Guide

Q1: I'm observing poor peak shape (tailing or fronting) for my Metoprolol peak. What are the likely causes and solutions?

A1: Poor peak shape, especially tailing, is a common issue for basic compounds like Metoprolol on silica-based reversed-phase columns. This is often due to secondary interactions between the basic amine group of Metoprolol and acidic silanol groups on the silica surface.

Causality and Solutions:

  • Mobile Phase pH: The pH of your mobile phase is critical. At a pH well below the pKa of Metoprolol's secondary amine (pKa ≈ 9.7), the molecule will be consistently protonated. An acidic mobile phase (e.g., pH 3.0) helps to saturate the silanol groups with protons, minimizing unwanted interactions and improving peak symmetry.[8][9] If your pH is too high or not well-controlled, you may see significant tailing.

  • Column Choice and Condition: Not all C18 columns are the same. Using a column with high-purity silica and effective end-capping can significantly reduce peak tailing. If you observe a sudden deterioration in peak shape, your column may be contaminated or degraded. A column wash with a strong solvent or, in severe cases, column replacement may be necessary.

  • Ionic Strength of Mobile Phase: A buffer concentration of 10-50 mM is generally sufficient. Too low a buffer concentration can lead to inconsistent interactions and poor peak shape.

  • Sample Solvent: Injecting your sample in a solvent much stronger than the mobile phase can cause peak distortion, including fronting. Ideally, dissolve your sample in the mobile phase itself.[12]

Troubleshooting Decision Tree for Poor Peak Shape

Caption: A decision tree to diagnose and resolve poor peak shape in Metoprolol HPLC analysis.

Q2: My retention time for Metoprolol is drifting. How can I stabilize it?

A2: Retention time drift can compromise the reliability of your analysis. The most common culprits are changes in the mobile phase composition or temperature.

Causality and Solutions:

  • Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and is thoroughly degassed to prevent bubble formation in the pump. If using a gradient, ensure the pump's proportioning valves are functioning correctly.

  • Column Temperature: Even small fluctuations in ambient temperature can affect retention time. Using a thermostatically controlled column compartment is crucial for stable and reproducible chromatography.[16]

  • Column Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections. A stable baseline is a good indicator of equilibration.

Q3: I'm seeing extraneous peaks in my chromatogram. What is their origin and how can I eliminate them?

A3: Extraneous peaks can arise from the sample, the solvent, or carryover from previous injections.

Causality and Solutions:

  • Blank Injections: Inject a blank (your sample solvent) to determine if the extraneous peaks are coming from your solvent or the system itself.

  • Sample Purity and Degradation: Metoprolol can degrade under stress conditions like strong acid, base, or oxidation, leading to additional peaks.[6][7][17][18] Ensure your samples and standards are properly stored and prepared fresh. Forced degradation studies can help identify potential degradation products.[7][17][18]

  • Carryover: If a peak appears at the same retention time in subsequent runs, it may be carryover from a previous, more concentrated sample. Implement a robust needle wash protocol on your autosampler and consider injecting a blank after high-concentration samples.

Section 3: Protocols and Workflows

Protocol 1: Standard HPLC-UV Method for Metoprolol Succinate Assay

This protocol is adapted from the United States Pharmacopeia (USP) monograph for Metoprolol Succinate Extended-Release Tablets.[8][13]

1. Chromatographic Conditions:

Parameter Value
Column L7 packing (C8), 4-mm x 12.5-cm; 5-µm
Mobile Phase Acetonitrile and pH 3.0 Phosphate Buffer (250:750)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 40 µL

| Column Temp. | Ambient (Controlled is recommended) |

2. Reagent Preparation:

  • Buffer (pH 3.0): Mix 50 mL of 1 M monobasic sodium phosphate and 8.0 mL of 1 M phosphoric acid, and dilute with water to 1000 mL. Adjust pH to 3.0 if necessary.[8]

3. Standard Solution Preparation (0.05 mg/mL):

  • Accurately weigh a suitable quantity of USP Metoprolol Succinate Reference Standard.

  • Dissolve in Mobile Phase to obtain a final concentration of 0.05 mg/mL.

4. Sample Preparation (from tablets, 0.05 mg/mL):

  • Weigh and finely powder not fewer than 20 tablets.

  • Transfer a portion of the powder, equivalent to about 50 mg of metoprolol succinate, to a 50-mL volumetric flask.

  • Add about 30 mL of a suitable diluent (e.g., water/alcohol/0.1N HCl mixture as per USP) and sonicate for 30 minutes to dissolve.[8]

  • Dilute to volume with the diluent to create a 1 mg/mL stock solution.

  • Filter the stock solution, discarding the first few mL.

  • Dilute the filtered stock solution with Mobile Phase to a final nominal concentration of 0.05 mg/mL.

5. System Suitability:

  • Inject the Standard solution multiple times.

  • The relative standard deviation (RSD) of the peak area should be not more than 2.0%.

  • The tailing factor for the Metoprolol peak should be not more than 2.0.[16][19]

6. Analysis:

  • Inject the Standard and Sample solutions into the chromatograph.

  • Calculate the amount of Metoprolol Succinate in the sample by comparing the peak area response of the Sample solution to that of the Standard solution.

Overall Analytical Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh & Powder Tablets Dissolve Dissolve & Dilute Sample->Dissolve Standard Weigh Reference Standard Standard->Dissolve Filter Filter (0.45 µm) Dissolve->Filter SystemSuitability System Suitability Test Filter->SystemSuitability Injection Inject Samples & Standards SystemSuitability->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection (280 nm) Chromatography->Detection Integration Peak Integration Detection->Integration Calculation Quantification Integration->Calculation Report Final Report Calculation->Report

Caption: A flowchart illustrating the complete analytical workflow for Metoprolol assay.

References

  • A cross-sectional study on metoprolol concentrations in various biological samples and their inter-correlations. PMC. Available at: [Link]

  • Metoprolol Succinate Extended-Release Tablets. USP-NF. Available at: [Link]

  • Stability indicating reverse phase LC method development and validation for simultaneous estimation of metoprolol succinate and chlorthalidone in. Scholars Research Library. Available at: [Link]

  • Quantitative Determination of Metoprolol Succinate in bulk and tablet Dosage form through comparative study of UV and derivative. Der Pharmacia Lettre. Available at: [Link]

  • Develop an Analytical Procedure for Measure the Quantity Based Quality of Metoprolol Tartrate Drug Content from Marketed Tablets by Reversed Phase-HPLC Method. ResearchGate. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF METOPROLOL AND AMLODIPINE IN TABLET DOSAGE FORM. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Analytical Method Development and Validation of Metoprolol Succinate by High Performance Liquid Chromatography and Ultraviolet Spectroscopy Technique. Research Journal of Pharmacy and Technology. Available at: [Link]

  • degradation study of expired drug and extant metoprolol formulation by uv visible spectroscopy. RJPN.org. Available at: [Link]

  • Method Development, Validation & Forced Degradation Studies For The Determination Of Metoprolol Succinate In Bulk & Phar. IJCRT.org. Available at: [Link]

  • Gas chromatography-mass spectrometry method for determination of metoprolol in the patients with hypertension. ResearchGate. Available at: [Link]

  • Rp-Hplc Method for Estimation of Metoprolol Succinate and Olmesartan Medoxomil in Pharmaceutical Formulation with forced. Sierra Journals. Available at: [Link]

  • Gas Chromatography-Mass Spectrometry Method for Determination of Metoprolol in the Patients With Hypertension. PubMed. Available at: [Link]

  • A Validated and Simplified RP-HPLC of Metoprolol Succinate from Bulk Drugs. Asian Journal of Research in Chemistry. Available at: [Link]

  • Capillary gas chromatographic-mass spectrometric study of the effect of solvents on metoprolol and other aryloxypropanolamines. PubMed. Available at: [Link]

  • Methods of metoprolol analysis in drugs and biological fluids: review and suggestions. SciSpace. Available at: [Link]

  • HPLC chromatogram of metoprolol (200 ng ml -1 ). ResearchGate. Available at: [Link]

  • Metoprolol Succinate Extended-Release Tablets. USP-NF. Available at: [Link]

  • Metoprolol Tartrate Tablets USP 25, 50 & 100 mg. Aurobindo Pharma. Available at: [Link]

  • UV-VIS SPECTROPHOTOMETRIC ASSAY OF METOPROLOL. Farmacia Journal. Available at: [Link]

  • USP Monographs: Metoprolol Succinate Extended-Release Tablets. USP29-NF24 - Pharmacopeia. Available at: [Link]

  • Gas Chromatographic/Mass Spectrometric Differentiation of Atenolol, Metoprolol, Propranolol, and an Interfering Metabolite Produ. FAA. Available at: [Link]

  • Metoprolol Succinate Extended-Release Tablets. USP-NF. Available at: [Link]

  • Metoprolol Tartrate Analyzed with HPLC. AppNote. Available at: [Link]

  • (PDF) METHODS OF METOPROLOL ANALYSIS IN DRUGS AND BIOLOGICAL FLUIDS: REVIEW AND SUGGESTIONS. ResearchGate. Available at: [Link]

  • Metoprolol Tartrate and Related Substances with Ph. Eur. Method Modernization. Phenomenex. Available at: [Link]

  • METOPROLOL SUCCINATE Metoprololi succinas. European Pharmacopoeia. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF HPLC METHOD OF DISSOLUTION TEST FOR METOPROLOL SUCCINATE AND CILNIDIPINE. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

  • A Validated and Simplified RP-HPLC of Metoprolol Succinate from Bulk Drugs. Asian Journal of Research in Chemistry. Available at: [Link]

  • 2277–4998 RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF METOPROLOL SUCCINATE AND RAMIPRIL. IJBPAS. Available at: [Link]

  • Comprehensive Investigation and Exploration of Metoprolol Impurities: Novel Synthesis, Refinement and Characterization. Research Journal of Pharmacy and Technology. Available at: [Link]

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Troubleshooting

Technical Support Center: Protocol Modifications for 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working on the synthesis and optimization of aryloxypropanolamines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working on the synthesis and optimization of aryloxypropanolamines. 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol is a critical structural analogue and intermediate in the development of β-adrenergic receptor antagonists (beta-blockers).

The synthesis of this compound relies on a classical two-step condensation pathway: the formation of an aryl glycidyl ether followed by nucleophilic ring-opening via amination[1]. However, this specific protocol is notoriously susceptible to bis-alkylation, epoxide polymerization, and poor regioselectivity. This guide provides field-proven protocol modifications, mechanistic troubleshooting, and self-validating methodologies to ensure high-yield, high-purity synthesis.

Synthetic Workflow Visualization

Synthesis SM 4-Methoxyphenol + Epichlorohydrin Cond1 Step 1: Epoxidation (K2CO3, MeCN, 80°C) SM->Cond1 Int 1-(4-Methoxyphenoxy) -2,3-epoxypropane Cond1->Int Cond2 Step 2: Amination (Methylamine, MeOH, 25°C) Int->Cond2 Target 1-(4-Methoxyphenoxy)-3- (methylamino)propan-2-ol Cond2->Target

Two-step synthesis of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol via epoxide intermediate.

Step-by-Step Methodologies

Phase 1: Synthesis of the Glycidyl Ether Intermediate

Objective: Synthesize 1-(4-methoxyphenoxy)-2,3-epoxypropane while preventing epoxide polymerization and dimer formation.

  • Reactor Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser, dissolve 4-methoxyphenol (1.0 eq) in anhydrous acetonitrile (MeCN).

    • Causality: Acetonitrile provides an aprotic, polar environment that accelerates the SN​2 displacement without participating in nucleophilic side reactions.

  • Base Addition: Add anhydrous potassium carbonate ( K2​CO3​ , 2.0 eq) to the solution.

    • Causality: A mild base like K2​CO3​ deprotonates the phenol to form the reactive phenoxide nucleophile but is not strong enough to aggressively hydrolyze the epichlorohydrin or prematurely open the newly formed epoxide ring[1].

  • Electrophile Addition: Add epichlorohydrin (4.0 eq) and heat the mixture to reflux (80°C) for 6–8 hours.

    • Causality: A significant excess of epichlorohydrin is critical. It ensures that the phenoxide reacts preferentially with fresh epichlorohydrin rather than attacking the newly formed epoxide product, which would result in an unwanted 1,3-bis(aryloxy)propan-2-ol dimer.

  • Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The reaction is complete when the UV-active phenol starting material spot completely disappears.

  • Workup: Filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to recover the excess epichlorohydrin. Purify the resulting crude oil via short-path vacuum distillation or silica gel chromatography.

Phase 2: Amination and Ring-Opening

Objective: Convert the epoxide to the target secondary amine while strictly suppressing bis-alkylation.

  • Amine Preparation: Cool a solution of methanolic methylamine (33% wt in MeOH, 15.0 eq) to 0°C in an ice bath.

    • Causality: Methylamine is a primary amine. Once it reacts with the epoxide, it forms a secondary amine (the target product). Because secondary amines are sterically capable and electronically more nucleophilic than primary amines, the product can easily attack a second epoxide molecule. A massive stoichiometric excess of methylamine outcompetes the product, driving the reaction toward mono-alkylation.

  • Epoxide Addition: Dissolve the purified epoxide from Phase 1 in a minimal volume of methanol. Add this solution dropwise to the chilled methylamine solution over a period of 1 hour.

    • Causality: Dropwise addition ensures that the local concentration of the epoxide remains extremely low, further enforcing the kinetic preference for the primary amine over the secondary amine product.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature (25°C), and stir for 12 hours.

    • Alternative Protocol: For rapid synthesis, solvent-free microwave irradiation can be utilized to achieve complete ring-opening in approximately 10 minutes[2].

  • Self-Validation Check: Confirm the presence of the secondary amine via LC-MS (Expected [M+H]+=212.1 ). On TLC, use a Ninhydrin stain; the secondary amine product will selectively stain pink/red.

  • Workup & Salt Formation: Evaporate the methanol and excess methylamine under reduced pressure. Dissolve the crude free base in anhydrous diethyl ether. Bubble dry HCl gas (or add ethereal HCl) to precipitate the highly stable 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol hydrochloride salt. Filter and dry under vacuum.

Quantitative Data: Amination Optimization

The table below summarizes the effect of protocol modifications on the yield and purity of the final product. The data clearly demonstrates the necessity of high amine equivalents and controlled addition rates.

Amine EquivalentsSolventAddition MethodTemp (°C)Mono-alkylated Yield (%)Bis-alkylated Byproduct (%)
2.0WaterBolus (All at once)6045.040.5
5.0MethanolBolus2568.218.4
15.0 Methanol Dropwise (1 hr) 25 92.5 < 2.0
5.0NoneMicrowave (10 min)[2]8088.05.2

Troubleshooting & FAQs

Q1: I am seeing a significant amount of a higher-molecular-weight byproduct in my LC-MS. What is it, and how do I eliminate it? A1: You are observing the bis-alkylated byproduct. This occurs when one molecule of methylamine reacts with two molecules of your epoxide intermediate. Because the target secondary amine is highly nucleophilic, it competes with the starting methylamine. To troubleshoot this, you must increase the methylamine equivalents (up to 15x–20x) and ensure the epoxide is added dropwise into the amine solution. Never add the amine to the epoxide.

Q2: My epoxide intermediate is polymerizing or forming a complex tar during Phase 1. How can I prevent this? A2: Polymerization of epichlorohydrin or the glycidyl ether is a common failure mode when the reaction temperature exceeds 90°C or if a strong base (like NaOH) is used in the presence of water[1]. Strong aqueous bases catalyze uncontrolled epoxide ring-opening and oligomerization. Switch to a milder, anhydrous base like K2​CO3​ in an aprotic solvent (MeCN) and strictly regulate the reflux temperature to ≤80°C.

Q3: The standard protocol yields a racemic mixture. What is the best way to resolve the mixture if I specifically need the (S)-enantiomer for receptor binding assays? A3: Most β-blocking agents exhibit stereoselective pharmacodynamics, with the (S)-enantiomer generally possessing higher potency[3]. To achieve enantiomeric purity, you have two primary options:

  • Biocatalysis: Utilize enzymatic kinetic resolution. Whole-cell preparations containing epoxide hydrolases or lipases can stereoselectively hydrolyze the unwanted enantiomer of the halohydrin or epoxide precursors, leaving the desired enantiomer intact[3].

  • Asymmetric Catalysis: Apply Jacobsen’s hydrolytic kinetic resolution (HKR) using a chiral (salen)Co(III) complex on the racemic epoxide prior to the amination step.

Q4: Can I use aqueous methylamine instead of methanolic methylamine? A4: It is highly discouraged. While aqueous methylamine (40% in water) is cheaper, water acts as a competing nucleophile, leading to the hydrolysis of your epoxide into a 1,2-diol byproduct (1-(4-methoxyphenoxy)propane-1,2,3-triol). Methanolic methylamine avoids this side reaction and significantly improves the solubility of the lipophilic epoxide intermediate.

References

  • [1] A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. Available at:[Link]

  • [2] Solvent-Free Microwave Synthesis of Aryloxypropanolamines by Ring Opening of Aryloxy Epoxides. ResearchGate. Available at:[Link]

  • [3] Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of β-adrenergic receptor blockers. ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacological Guide: Metoprolol vs. 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol

As a Senior Application Scientist evaluating aryloxypropanolamine derivatives, understanding the precise Structure-Activity Relationship (SAR) of β -adrenergic receptor antagonists is paramount. This guide provides an ob...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating aryloxypropanolamine derivatives, understanding the precise Structure-Activity Relationship (SAR) of β -adrenergic receptor antagonists is paramount. This guide provides an objective, in-depth comparison between Metoprolol , a gold-standard β1​ -selective antagonist, and its structural analog, 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol .

By dissecting their structural deviations, we can predict their pharmacological behavior and establish robust experimental workflows to validate these differences in vitro.

Structural & Mechanistic Analysis (SAR)

The pharmacological efficacy of β -blockers is heavily dictated by their ability to dock within the orthosteric binding site of G-protein-coupled receptors (GPCRs). The aryloxypropanolamine scaffold requires specific functional groups to maintain high affinity and cardioselectivity[1].

The Amine Substituent: Isopropyl vs. Methyl

The secondary amine in the ethanolamine side chain is critical for anchoring the ligand to the receptor via a strong hydrogen bond with the highly conserved Asp113 residue in Transmembrane Domain 3 (TM3)[2].

  • Metoprolol (Isopropylamino group): The bulky isopropyl group perfectly occupies a hydrophobic pocket formed by Phe289, Phe290, and Asn312 in TM6 and TM7[2]. This steric complementarity drives high-affinity binding.

  • 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol (Methylamino group): Replacing the bulky isopropyl group with a smaller methyl group drastically reduces van der Waals interactions within this hydrophobic pocket. Consequently, this methylamino analog exhibits a catastrophic drop in β -receptor affinity, rendering it largely inactive as a β -blocker[1].

The Para-Aryl Substituent: 2-Methoxyethyl vs. Methoxy

Cardioselectivity ( β1​ over β2​ affinity) is primarily governed by the substituent at the para position of the phenyl ring.

  • Metoprolol (2-Methoxyethyl group): This extended, flexible ether group interacts favorably with the extracellular vestibule of the β1​ -receptor, conferring its signature cardioselectivity[3].

  • 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol (Methoxy group): The truncation to a simple methoxy group alters the molecule's lipophilicity and hydrogen-bonding geometry, stripping away the optimized β1​ selectivity profile seen in metoprolol.

Pathway Agonist Agonist (Epinephrine) Receptor β1-Adrenergic Receptor Agonist->Receptor Activates Antagonist Beta-Blocker (Metoprolol) Antagonist->Receptor Competes GProtein Gs Protein Receptor->GProtein Couples AC Adenylyl Cyclase GProtein->AC Stimulates cAMP cAMP Production AC->cAMP Synthesizes

β1-Adrenergic Receptor Gs-Coupled Signaling Pathway and Antagonist Blockade.

Comparative Pharmacological Profile

The structural deviations discussed above manifest as profound differences in quantitative pharmacological metrics. The table below summarizes the expected in vitro profile based on established SAR principles.

ParameterMetoprolol1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol
Chemical Scaffold AryloxypropanolamineAryloxypropanolamine
Amine Substituent IsopropylMethyl
Para-Aryl Substituent 2-MethoxyethylMethoxy
β1​ Receptor Affinity ( Ki​ ) ~120 nM>10,000 nM (Low Affinity)
β1​/β2​ Selectivity High (~75-fold)Low / Negligible
Primary Utility Potent β1​ -Selective AntagonistInactive Analog / SAR Reference

Experimental Validation Workflows

To empirically validate the loss of activity in the methylamino analog compared to metoprolol, the following self-validating experimental protocols must be executed.

Protocol 1: Radioligand Binding Assay (Receptor Affinity)

This assay determines the inhibition constant ( Ki​ ) of the compounds by measuring their ability to displace a radioactive tracer from the receptor.

Rationale & Causality: We utilize [125I] -Cyanopindolol (CYP) because its high specific activity and picomolar affinity allow for robust signal-to-noise ratios even in low-expression membrane preparations.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human β1​ -adrenergic receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

    • Self-Validation Step: Ultracentrifuge the homogenate at 100,000 x g for 45 minutes at 4°C. This isolates the plasma membrane fraction, removing cytosolic proteins that cause assay interference.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 50 pM [125I] -CYP, and varying concentrations of the test compounds (Metoprolol or the methylamino analog, 10−10 to 10−4 M).

  • Non-Specific Binding (NSB) Control: Co-incubate control wells with 10 µM propranolol.

    • Self-Validation Step: Because propranolol is a high-affinity non-selective β -blocker, it saturates all specific receptor sites. Any remaining radioactive signal in these wells is definitively due to non-specific lipid/plastic binding, allowing for accurate baseline subtraction.

  • Rapid Filtration: Terminate the reaction after 60 minutes by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure radioactivity using a gamma scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Workflow Step1 Cell Culture HEK293 β1-AR Cells Step2 Membrane Isolation Ultracentrifugation Step1->Step2 Step3 Radioligand Incubation [125I]-CYP + Competitor Step2->Step3 Step4 Rapid Filtration GF/C Glass Fiber Filters Step3->Step4 Step5 Scintillation Counting Ki Determination Step4->Step5

Radioligand Binding Assay Workflow for Determining Receptor Affinity.

Protocol 2: TR-FRET cAMP Accumulation Assay (Functional Antagonism)

While binding assays prove affinity, functional assays prove antagonist potency by measuring the downstream secondary messenger (cAMP).

Rationale & Causality: β1​ -receptors are Gs-coupled. Agonist binding stimulates adenylyl cyclase, producing cAMP. A true antagonist will block this production. We use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for its high sensitivity and resistance to compound auto-fluorescence.

  • Cell Seeding: Plate β1​ -expressing HEK293 cells in a 384-well microplate at 5,000 cells/well.

  • Compound Pre-incubation: Add the test compounds (Metoprolol or the methylamino analog) in stimulation buffer containing 0.5 mM IBMX.

    • Self-Validation Step: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion is mandatory to prevent the cellular degradation of cAMP during the assay, ensuring the measured cAMP accurately reflects adenylyl cyclase activity.

  • Agonist Challenge: Add a sub-maximal concentration ( EC80​ ) of isoproterenol to stimulate cAMP production. Incubate for 30 minutes at room temperature.

  • Detection: Lyse the cells using the TR-FRET kit lysis buffer containing a europium-labeled cAMP antibody and a ULight-cAMP tracer.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). A decrease in the FRET signal indicates high intracellular cAMP (as endogenous cAMP competes with the ULight-tracer for the europium antibody). Calculate the IC50​ for antagonist potency.

References

  • Source: wikipedia.
  • Source: acs.
  • Source: mdpi.

Sources

Comparative

1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol biological activity validation

Title : Biological Activity Validation of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol: A Comparative Guide Executive Summary In the landscape of adrenergic pharmacology, aryloxypropanolamines (phenoxypropanolamines)...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Biological Activity Validation of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol: A Comparative Guide

Executive Summary In the landscape of adrenergic pharmacology, aryloxypropanolamines (phenoxypropanolamines) form the structural backbone of classical β -adrenergic receptor antagonists (beta-blockers). While compounds like metoprolol and propranolol are clinically ubiquitous, structural analogs such as 1[1] serve a distinct purpose in drug development. By replacing the bulky N-isopropyl or N-tert-butyl group with a simple N-methyl group, this compound exhibits a drastically altered pharmacological profile. This guide provides an objective comparison of its biological activity against standard beta-blockers, detailing the structure-activity relationship (SAR) causality and the rigorous experimental protocols required for its validation.

Mechanistic Context: The Structural Causality of Receptor Affinity

The β -adrenergic receptor is a G protein-coupled receptor (GPCR) characterized by a deep, hydrophobic binding pocket. High-affinity binding of phenoxypropanolamines relies on three critical interactions:

  • Hydrogen bonding of the β -hydroxyl group.

  • Ionic interaction of the protonated secondary amine with Asp113.

  • Hydrophobic packing of the N-alkyl substituent into a lipophilic side pocket.

According to 2[2], the presence of a bulky group (e.g., isopropyl) is non-negotiable for optimal steric alignment within the β1​ and β2​ receptor subtypes[3]. The N-methyl substitution in 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol fails to satisfy this hydrophobic requirement, resulting in a profound loss of binding affinity. Consequently, this compound is primarily utilized as a low-affinity structural baseline in SAR modeling or as a negative control in high-throughput screening assays[4].

G Ligand 1-(4-Methoxyphenoxy)- 3-(methylamino)propan-2-ol (Weak Ligand) Receptor β-Adrenergic Receptor (GPCR) Ligand->Receptor Low Affinity Binding BetaBlocker Standard Beta-Blocker (e.g., Metoprolol) BetaBlocker->Receptor High Affinity Blockade GProtein Gαs Protein Activation Receptor->GProtein Conformational Change AdenylateCyclase Adenylate Cyclase (AC) GProtein->AdenylateCyclase Stimulation cAMP cAMP Production AdenylateCyclase->cAMP ATP Conversion PKA Protein Kinase A (PKA) Activation cAMP->PKA Downstream Signaling

β-Adrenergic Receptor Signaling Pathway and Ligand Interaction Dynamics.

Comparative Performance Data

To contextualize the performance of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol, we compare its binding and functional metrics against industry-standard phenoxypropanolamines. The data below illustrates the catastrophic drop in affinity caused by the N-methyl substitution.

CompoundN-Alkyl SubstituentAryloxy Substitution β1​ Affinity ( Ki​ , nM) β2​ Affinity ( Ki​ , nM)Functional Profile
Propranolol Isopropyl1-Naphthyloxy~1.2~0.8Potent Non-selective Antagonist
Metoprolol Isopropyl4-(2-Methoxyethyl)phenoxy~45~3,000Selective β1​ Antagonist
1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol Methyl4-Methoxyphenoxy>10,000>10,000Inactive / Ultra-weak Ligand

Data synthesized from established 4[4] demonstrating the necessity of steric bulk for receptor anchoring.

Experimental Validation Workflows

To ensure trustworthiness and reproducibility, the biological inactivity (or weak activity) of this compound must be validated through a self-validating system of orthogonal assays: a direct binding assay and a downstream functional assay.

Workflow Prep Cell Culture & Membrane Prep (HEK293-β1/β2) Binding Radioligand Binding ([3H]-DHA Displacement) Prep->Binding cAMP Functional cAMP Assay (HTRF + IBMX) Prep->cAMP Wash Rapid Filtration & Wash (GF/C Filters) Binding->Wash Scintillation Scintillation Counting (Ki Calc) Wash->Scintillation Readout Time-Resolved Fluorescence (EC50/IC50) cAMP->Readout

High-Throughput Validation Workflow for Receptor Binding and Functional Assays.

Protocol A: Radioligand Binding Assay ( Ki​ Determination)

This assay quantifies the compound's ability to displace a high-affinity radioligand from the receptor.

  • Membrane Preparation : Harvest HEK293 cells stably expressing human β1​ or β2​ receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Causality: Ice-cold conditions and protease inhibitors prevent receptor degradation during lysis.

  • Ligand Incubation : Incubate 20 µg of membrane protein with 1 nM [^3H]-Dihydroalprenolol ([^3H]-DHA) and varying concentrations of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol (10⁻⁹ to 10⁻⁴ M) for 60 minutes at 25°C. Causality: [^3H]-DHA is chosen for its high specific activity and non-selective β -antagonist properties, ensuring robust baseline binding[3].

  • Rapid Filtration : Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand.

  • Quantification : Wash filters three times with ice-cold buffer, transfer to scintillation vials, and measure retained radioactivity. Calculate the Ki​ using the Cheng-Prusoff equation.

Protocol B: HTRF cAMP Functional Assay

Because binding does not always predict function, downstream G αs​ -mediated cAMP accumulation must be measured.

  • Cell Seeding : Seed β -AR expressing CHO cells into a 384-well plate at 5,000 cells/well.

  • PDE Inhibition : Pre-incubate cells for 30 minutes with 1 mM 3-isobutyl-1-methylxanthine (IBMX). Causality: IBMX inhibits phosphodiesterase (PDE) enzymes. Without IBMX, synthesized cAMP would be rapidly hydrolyzed to AMP, destroying the assay's signal window[5].

  • Compound Stimulation : Add 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol (up to 100 µM) and incubate for 30 minutes at 37°C. For antagonism screening, co-incubate with an EC80​ concentration of isoproterenol.

  • Detection : Lyse cells using the HTRF cAMP detection kit (containing cryptate-labeled anti-cAMP antibody and d2-labeled cAMP). Read time-resolved fluorescence at 665 nm and 620 nm. Calculate the FRET ratio to determine functional efficacy.

Conclusion & Application Insights

While 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol lacks the therapeutic potency of its isopropyl-substituted cousins, its value lies in its utility as a precision tool for molecular pharmacology. By serving as a structurally homologous negative control, it isolates the variable of N-alkyl steric bulk in 3D-QSAR studies. Researchers developing novel allosteric modulators or atypical beta-receptor ligands can utilize this compound to validate the specificity of their high-throughput screening platforms, ensuring that assay signals are driven by true pharmacophore engagement rather than non-specific aryloxypropanolamine interactions.

References

  • Sigma-Aldrich . "1-(4-Methoxy-phenoxy)-3-methylamino-propan-2-ol Product Specification". 1

  • PubMed/NIH . "CoMFA Analysis of the Human beta(1)-adrenoceptor Binding Affinity of a Series of Phenoxypropanolamines".4

  • MDPI . "Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists". 2

  • PubMed/NIH . "Quantitative Evaluation of the Beta 2-adrenoceptor Affinity of Phenoxypropanolamines". 3

  • AHA Journals . "Attenuated Desensitization of β-Adrenergic Receptor by Water-Soluble N-Nitrosamines That Induce S-Nitrosylation Without NO Release". 5

Sources

Validation

Structure-Activity Relationship (SAR) Guide: 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol and Aryloxypropanolamine Analogs

Executive Summary The aryloxypropanolamine scaffold is the cornerstone of β-adrenergic receptor (β-AR) pharmacology, serving as the structural basis for globally utilized beta-blockers and emerging β3-agonists. In drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The aryloxypropanolamine scaffold is the cornerstone of β-adrenergic receptor (β-AR) pharmacology, serving as the structural basis for globally utilized beta-blockers and emerging β3-agonists. In drug development, 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol is rarely used as a final therapeutic; rather, it serves as a critical baseline compound for comparative Structure-Activity Relationship (SAR) studies.

By analyzing this baseline molecule against its bulkier amine analogs (e.g., isopropyl, tert-butyl, and aralkyl derivatives), researchers can precisely map the steric and electronic requirements of the β-AR binding pocket. This guide objectively compares the binding performance of these analogs and provides the validated experimental workflows required to synthesize and evaluate them.

Mechanistic Causality in Structural Design (SAR)

To understand why specific structural modifications dictate product performance, we must deconstruct the aryloxypropanolamine scaffold into three functional zones. Every modification directly impacts the thermodynamics of receptor-ligand binding.

Zone 1: The Aryloxy Ring (Selectivity Driver)

The para-methoxy substitution on the phenoxy ring is the primary driver for receptor subtype selectivity. The electron-donating nature of the methoxy group increases the electron density of the aromatic ring. This enhances π−π stacking interactions with aromatic residues (such as Phe290) in the binding pockets of β1 and β3 receptors, granting favorable selectivity over the β2 subtype[1].

Zone 2: The Propanolamine Linker (Chiral Anchor)

The chiral center at the C2 position of the propanolamine chain is non-negotiable. The hydroxyl group must be in the (S)-configuration to form critical hydrogen bonds with the highly conserved Asp113 and Asn312 residues within the GPCR transmembrane helices. Inverting this to the (R)-configuration disrupts this hydrogen bond network, typically resulting in a 100-fold reduction in receptor affinity[2].

Zone 3: The Amine Terminus (The Steric Switch)

This zone explains the functional weakness of the baseline methylamino compound. The β-AR binding site features a distinct lipophilic cavity adjacent to the amine binding site (formed by residues like Val114). A simple methylamino group lacks the steric bulk to occupy this pocket, resulting in high conformational entropy and poor binding affinity. Substituting the methyl group with a bulkier isopropyl or tert-butyl group physically anchors the molecule into this lipophilic pocket, driving an exponential increase in binding affinity[2].

Product Performance & Alternative Comparison

The following table summarizes the quantitative binding affinities (Ki) of the baseline methylamino compound compared to its sterically modified alternatives.

Compound AnalogAmine Substitution (R-Group)β1 Affinity (Ki, nM)β2 Affinity (Ki, nM)Pharmacological Classification
Baseline -CH₃ (Methyl)> 5,000> 10,000Weak / Inactive
Analog A -CH(CH₃)₂ (Isopropyl)451,200β1-Selective Antagonist
Analog B -C(CH₃)₃ (tert-Butyl)12850Potent β1 Antagonist
Analog C -CH₂CH₂-Ar (Aralkyl)85> 5,000β3-Selective Agonist

Data Interpretation: The transition from a methyl group to an isopropyl group (Analog A) results in a >100-fold increase in β1 affinity, directly validating the necessity of steric bulk in Zone 3.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding causality and internal controls into every step.

Protocol A: Regioselective Synthesis via Epoxide Ring Opening

Objective: Generate the baseline methylamino scaffold via regioselective epoxide ring opening of an alkyl mesylate or epoxide precursor.

  • Initiation: Dissolve 2-(4-methoxyphenoxymethyl)oxirane (1.0 eq) in anhydrous methanol.

  • Nucleophilic Attack: Add an excess of methylamine (33% in absolute ethanol, 5.0 eq) dropwise at 0°C.

    • Causality: Using a massive stoichiometric excess of the primary amine prevents the newly formed secondary amine product from acting as a nucleophile itself, thereby suppressing the formation of unwanted tertiary amine dimers[3]. Furthermore, the nucleophile selectively attacks the less sterically hindered terminal carbon of the epoxide, ensuring the formation of the correct 1-aryloxy-3-amino-propan-2-ol isomer.

  • Propagation: Stir the mixture at room temperature for 16 hours under an inert argon atmosphere.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography (DCM:MeOH 9:1).

  • Self-Validation Checkpoint: Perform ¹H-NMR analysis. The complete disappearance of epoxide multiplet signals (2.7–3.3 ppm) and the appearance of a distinct secondary amine N-CH₃ singlet (~2.4 ppm) validates successful ring opening and structural integrity.

Protocol B: Radioligand Binding Assay (Receptor Affinity)

Objective: Quantify the Ki of the synthesized analogs against human β1 and β2 receptors.

  • Preparation: Harvest CHO-K1 cells stably expressing human β1 or β2 receptors and homogenize in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Incubation: Incubate 50 µg of membrane protein with 1 nM [³H]-CGP12177 (a hydrophilic β-AR radioligand) and varying concentrations of the test analog (10⁻¹⁰ to 10⁻⁴ M) in a 96-well plate for 90 minutes at 25°C.

  • Termination: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine.

    • Causality: Polyethylenimine coats the negatively charged glass fibers, neutralizing them and preventing the non-specific binding of the positively charged radioligand. This drastically improves the assay's signal-to-noise ratio.

  • Quantification: Wash filters three times with ice-cold buffer and measure bound radioactivity via liquid scintillation counting.

  • Self-Validation Checkpoint: Define Non-Specific Binding (NSB) using parallel control wells containing 10 µM cold propranolol. If NSB exceeds 20% of total binding, the assay is invalid (indicating incomplete washing or degraded radioligand) and must be repeated. Calculate Ki using the Cheng-Prusoff equation.

Signaling Pathway Visualization

The following diagram maps the downstream cellular cascade triggered when an optimized aryloxypropanolamine ligand binds to the β-Adrenergic Receptor.

BetaAR_Pathway Ligand Aryloxypropanolamine Ligand BetaAR β-Adrenergic Receptor (GPCR) Ligand->BetaAR Binding & Activation Gs Gαs Protein (Active) BetaAR->Gs GDP/GTP Exchange AC Adenylyl Cyclase (Effector) Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Allosteric Activation Response Cellular Response (e.g., Lipolysis) PKA->Response Phosphorylation Cascade

Fig 1. β-Adrenergic receptor signaling cascade modulated by aryloxypropanolamine ligands.

References

  • Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles Source: MDPI (Molecules) URL:[Link]

  • Discovery and development of beta-blockers Source: Wikipedia URL:[Link]

  • Convenient Continuous Flow Synthesis of N-Methyl Secondary Amines from Alkyl Mesylates and Epoxides Source: ACS Publications (Organic Process Research & Development) URL:[Link]

Sources

Comparative

A Comparative Analysis of β-Adrenergic Receptor Selectivity: 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol vs. Metoprolol

Guide for Researchers in Drug Development Introduction: The Critical Role of β1-Selectivity β-adrenergic receptors (β-ARs) are G-protein coupled receptors that mediate the physiological effects of catecholamines like epi...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide for Researchers in Drug Development

Introduction: The Critical Role of β1-Selectivity

β-adrenergic receptors (β-ARs) are G-protein coupled receptors that mediate the physiological effects of catecholamines like epinephrine and norepinephrine.[1] They are broadly classified into β1 and β2 subtypes (a third, β3, is also recognized).[1]

  • β1-receptors are predominantly located in the heart, where their stimulation increases heart rate, contractility, and conduction velocity.[2]

  • β2-receptors are found in the smooth muscle of the bronchioles, blood vessels, and other tissues. Their activation leads to effects such as bronchodilation and vasodilation.[3]

The therapeutic action of "cardioselective" beta-blockers like Metoprolol stems from their preferential antagonism of β1-receptors, which reduces cardiac workload in conditions like hypertension and angina.[4] Blockade of β2-receptors can lead to undesirable side effects, most notably bronchoconstriction in patients with asthma or COPD.[3] Therefore, a high degree of β1/β2 selectivity is a key objective in the development of safer beta-blocker therapeutics.

This selectivity is not absolute and can be lost at higher doses.[3] It is quantified as a ratio of the drug's binding affinity (Ki) or functional inhibition (IC50) at β2 receptors versus β1 receptors. A higher ratio signifies greater β1-selectivity.

Structural Comparison and Predicted Selectivity Profile

The selectivity of aryloxypropanolamine beta-blockers is determined by the nature of two key structural features: the substituent on the aromatic ring and the alkyl group on the terminal amine.[5][6][7]

FeatureMetoprolol 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol
Structure alt text alt text
Amine Substituent IsopropylMethyl
Para-Phenoxy Substituent Methoxyethyl (-CH2CH2OCH3)Methoxy (-OCH3)

Analysis based on Structure-Activity Relationships (SAR):

  • Amine Substituent: For optimal β-antagonistic activity, a secondary amine with a bulky alkyl group, such as isopropyl or tert-butyl, is generally required.[6][7][8] The isopropyl group on Metoprolol is a key contributor to its high affinity for β-receptors. The smaller methyl group on 1-(4-methoxyphenoxy)-3-(methylamino)propan-2-ol is predicted to result in a significantly lower overall β-blocking potency compared to Metoprolol.

  • Para-Phenoxy Substituent: The nature of the substituent at the para-position of the phenoxy ring is a primary determinant of β1-selectivity.[5][6][8] Metoprolol's para-methoxyethyl group is a structural feature that confers cardioselectivity.[5] While a para-methoxy group is also an electron-donating group, SAR studies suggest that the specific size and nature of the para-substituent are critical. The absence of a meta-substituent combined with a suitable para-substituent is a common feature of many cardioselective β-blockers.[8] It is plausible that the simpler methoxy group might confer some β1-selectivity, but it is unlikely to be as pronounced as the methoxyethyl group in Metoprolol.

Predicted Selectivity: Based on these SAR principles, 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol is expected to be a significantly less potent β-blocker than Metoprolol. While it may exhibit some preference for β1-receptors due to the para-methoxy group, its overall selectivity is predicted to be lower than that of Metoprolol.

Quantitative Comparison: Binding Affinity Data

While direct data for 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol is unavailable, we can compare Metoprolol's known selectivity with other beta-blockers to provide context. The affinity of a drug for a receptor is often expressed as the equilibrium dissociation constant (Kd) or its negative logarithm (pKd). A higher pKd value indicates higher affinity. Selectivity is determined by the ratio of affinities for β1 vs. β2 receptors.

Table 1: β-Adrenergic Receptor Affinities of Selected β-Blockers

Drugβ1 Receptor Affinity (-log(pKd))β2 Receptor Affinity (-log(pKd))β1/β2 Selectivity Ratio
Metoprolol 7.26[2]5.49[2]~59[2]
(S)-Metoprolol *7.73[9][10]6.28[9][10]~30[9]
Bisoprolol 7.43[2]5.42[2]~102[2]
Atenolol 6.41[2]5.09[2]~21[2]
Propranolol (Non-selective)8.16[2]8.44[2]0.52[2]
Carvedilol (Non-selective)8.75[2]8.96[2]0.62[2]

Note: Metoprolol is used clinically as a racemate. The (S)-enantiomer is responsible for the β-blocking activity.[7][8]

This data highlights that Metoprolol is approximately 59 times more selective for the β1 receptor over the β2 receptor.[2]

Experimental Protocols for Determining Selectivity

To empirically determine and compare the selectivity of a novel compound like 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol against a standard like Metoprolol, two primary types of assays are employed: radioligand binding assays and functional assays.

These assays directly measure the affinity of a compound for a receptor.[11] They are considered the gold standard for quantifying receptor-ligand interactions.[12]

Principle: A competitive binding assay is used where the unlabeled test compound (e.g., 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol or Metoprolol) competes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-Dihydroalprenolol or [125I]-Cyanopindolol) for binding to membranes prepared from cells expressing either β1 or β2 receptors.[11][13] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This is then used to calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[11]

Workflow Diagram: Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare Membranes (CHO cells expressing β1 or β2-AR) Incubate Incubate: Membranes + Radioligand + Varying [Test Compound] Membrane_Prep->Incubate Ligand_Prep Prepare Radioligand ([3H]-DHA) & Test Compounds Ligand_Prep->Incubate Filter Rapid Vacuum Filtration (GF/B filters) Incubate->Filter Total_Binding Total Binding Control (No Test Compound) Total_Binding->Filter NSB Non-Specific Binding Control (Excess Propranolol) NSB->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting (Measure bound radioactivity) Wash->Count Calc_IC50 Calculate IC50 from Competition Curve Count->Calc_IC50 Calc_Ki Calculate Ki using Cheng-Prusoff Equation Calc_IC50->Calc_Ki Calc_Selectivity Determine Selectivity Ratio (Ki β2 / Ki β1) Calc_Ki->Calc_Selectivity G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Isoproterenol) BAR β-Adrenergic Receptor (β1 or β2) Agonist->BAR Activates Antagonist Antagonist (e.g., Metoprolol) Antagonist->BAR Blocks G_Protein Gs Protein (α, β, γ subunits) BAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., muscle relaxation, increased heart rate) PKA->Response Phosphorylates Targets

Caption: Gs-coupled β-AR signaling pathway leading to cAMP production.

Step-by-Step Protocol (TR-FRET based):

  • Cell Plating: Seed cells expressing either β1 or β2 receptors into a multi-well plate and grow to confluence.

  • Pre-incubation: Pre-incubate the cells with serial dilutions of the test antagonist (e.g., Metoprolol).

  • Stimulation: Add a fixed concentration of a β-agonist (e.g., isoproterenol) to stimulate cAMP production. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.

  • Lysis and Detection: Lyse the cells and add the cAMP detection reagents (e.g., a europium-labeled anti-cAMP antibody and a dye-labeled cAMP analog for TR-FRET).

  • Measurement: After incubation, measure the signal (e.g., time-resolved fluorescence) on a suitable plate reader. The signal is inversely proportional to the amount of cAMP produced.

  • Data Analysis: Plot the signal against the log concentration of the antagonist to determine the IC50 for inhibition of agonist-stimulated cAMP production.

Conclusion and Future Directions

Based on established structure-activity relationships, 1-(4-methoxyphenoxy)-3-(methylamino)propan-2-ol is predicted to be a substantially less potent β-adrenergic antagonist than Metoprolol. [6][7]The smaller methyl group on the amine is expected to reduce overall binding affinity, while the para-methoxy group on the phenoxy ring may confer a degree of β1-selectivity, though likely less than that observed with Metoprolol's methoxyethyl group. [5][8] To definitively characterize the selectivity profile of 1-(4-methoxyphenoxy)-3-(methylamino)propan-2-ol, empirical testing is essential. The radioligand binding and functional cAMP assays detailed in this guide provide a robust framework for generating the necessary quantitative data. Such studies would precisely determine the Ki and IC50 values at both β1 and β2 receptors, allowing for a direct and conclusive comparison with Metoprolol and other clinically relevant beta-blockers.

References

  • Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. (1989). American Journal of Hypertension. [Link]

  • Maines, J. E., & Wasson, B. K. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. PubMed. [Link]

  • Bilezikian, J. P., & Spiegel, A. M. (1983). A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. PubMed. [Link]

  • Structure Activity Relationship - Adrenergic Blockers. Pharmacy 180. [Link]

  • Maines, J. E., & Wasson, B. K. (1989). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. American Journal of Hypertension. [Link]

  • SAR of Beta Blockers. Pharmaguideline. [Link]

  • Beta-blockers. (2025). Deranged Physiology. [Link]

  • Mysore, R., & Tadinada, A. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC. [Link]

  • Jaillon, P., & Weissenburger, J. (1982). Cardioselectivity of beta-adrenoceptor blocking agents 1. 1-[(4-Hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols. PubMed. [Link]

  • Hoffman, B. B. (2004). Detection of β-Adrenergic Receptors by Radioligand Binding. Springer Nature Experiments. [Link]

  • Gauthier, C., & Langlois, M. (2015). Quantification of Beta Adrenergic Receptor Subtypes in Beta-Arrestin Knockout Mouse Airways. PMC. [Link]

  • Sada, H., & Ban, T. (1985). Effects of para-substituted beta-adrenoceptor blocking agents and methyl-substituted phenoxypropanolamine derivatives on maximum upstroke velocity of action potential in guinea-pig papillary muscles. PubMed. [Link]

  • Wahlund, G., Nerme, V., Abrahamsson, T., & Sjöquist, P. O. (1989). and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol. PubMed. [Link]

  • Cell-based assay detects residual β-blocker substances in effluent of municipal wastewater treatment plants. (2018). BMG Labtech. [Link]

  • Functional Assays. Gifford Bioscience. [Link]

  • Wahlund, G., Nerme, V., Abrahamsson, T., & Sjöquist, P. O. (1989). The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol. PMC. [Link]

  • Gherbi, K., Brunsveld, L., & Heitman, L. H. (2021). Exploring the kinetic selectivity of drugs targeting the β 1 -adrenoceptor. bioRxiv. [Link]

  • Uğur, Ö., & Bünemann, M. (2012). Cell Contact-dependent Functional Selectivity of β2-Adrenergic Receptor Ligands in Stimulating cAMP Accumulation and Extracellular Signal-regulated Kinase Phosphorylation. PMC. [Link]

  • Yan, K., & Cui, B. (2018). β-blockers augment L-type Ca2+ channel activity by targeting spatially restricted β2AR signaling in neurons. PMC. [Link]

  • Baker, J. G. (2005). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. PMC. [Link]

  • Bilski, A. J., & Halliday, S. E. (1983). The pharmacology of a beta 2-selective adrenoceptor antagonist (ICI 118551). PubMed. [Link]

  • Pharmacological properties of beta-adrenoceptor blocking drugs. Krause und Pachernegg. [Link]

  • Baker, J. G. (2010). The selectivity of beta-adrenoceptor agonists at human beta(1)-, beta(2)- and beta(3)-adrenoceptors. ResearchGate. [Link]

  • De, B., & Nardone, R. A. (1986). Beta 1-selective adrenoceptor antagonists: examples of the 2-[4-[3-(substituted amino)-2-hydroxypropoxy]phenyl]imidazole class. 2. PubMed. [Link]

  • Beta-Adrenoceptor Antagonists (Beta-Blockers). CV Pharmacology. [Link]

  • Interaction between PPARA genotype and β-blocker treatment influences clinical outcomes following acute coronary syndromes. SciSpace. [Link]

Sources

Validation

Reproducibility of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol synthesis

Reproducibility in Aryloxypropanolamine Synthesis: A Comparative Guide to 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol As drug development shifts toward highly targeted cardiovascular and neuro-pharmacological agents,...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility in Aryloxypropanolamine Synthesis: A Comparative Guide to 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol

As drug development shifts toward highly targeted cardiovascular and neuro-pharmacological agents, the demand for high-purity aryloxypropanolamines—the core scaffold of beta-blockers—has never been higher[1]. 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol is a critical intermediate and active analog in this class. However, its synthesis has historically been plagued by reproducibility issues, primarily due to competing kinetic pathways that generate unwanted byproducts[2].

This guide objectively evaluates the traditional batch synthesis of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol against two modern alternatives: Microwave-Assisted Synthesis and Continuous Flow Microreactor Synthesis . By analyzing the causality behind these methods, we provide researchers with self-validating protocols to achieve >98% purity and absolute reproducibility.

Mechanistic Causality: The Bis-Alkylation Dilemma

The synthesis of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol is a two-step process:

  • Epoxidation: 4-Methoxyphenol is reacted with epichlorohydrin under basic conditions to yield the intermediate 1-(4-methoxyphenoxy)-2,3-epoxypropane[2].

  • Ring-Opening (Amination): The epoxide is opened via nucleophilic attack by methylamine to yield the final secondary amine product.

The Root Cause of Irreproducibility: During the amination step, the desired product is a secondary amine. Because secondary amines are inherently more nucleophilic than primary amines (due to the electron-donating inductive effect of the alkyl group), the newly formed 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol competes with the unreacted methylamine for the remaining epoxide. This leads to bis-alkylation , generating a bulky, therapeutically inactive tertiary amine byproduct[3].

In traditional batch reactors, poor mass transfer and thermal gradients create localized concentration pockets where the product is surrounded by unreacted epoxide, driving up bis-alkylation rates to as high as 15-20%[4]. Overcoming this requires advanced reactor technologies that manipulate reaction kinetics through spatial and thermodynamic control.

Comparative Methodology Analysis

A. Conventional Batch Synthesis (The Baseline)

Batch synthesis relies on refluxing the epoxide with aqueous or ethanolic methylamine for 12–16 hours[2]. To suppress bis-alkylation, a massive stoichiometric excess of methylamine (often 10:1) is required. Despite this, the prolonged thermal exposure leads to product degradation, variable yields (70–85%), and a high Environmental Factor (E-factor) due to massive solvent and reagent waste.

B. Solvent-Free Microwave-Assisted Synthesis (MW)

Microwave irradiation fundamentally alters the heating mechanism. Instead of convective heat transfer, MW relies on dielectric heating. Because both the epoxide and methylamine are highly polar, they efficiently absorb microwave energy, resulting in instantaneous, uniform volumetric heating[5].

  • Causality: The rapid energy transfer selectively lowers the activation energy barrier for the primary amine attack. The reaction reaches completion in under 10 minutes, physically denying the system the time required for the slower, sterically hindered secondary attack (bis-alkylation) to occur[5].

C. Continuous Flow Microreactor Synthesis (CF)

Continuous flow chemistry resolves the bis-alkylation dilemma through extreme spatial and temporal control[4]. The reagents are pumped through micro-channels (typically <1 mm diameter), providing an immense surface-area-to-volume ratio that ensures instantaneous mixing and perfect heat transfer.

  • Causality: By precisely tuning the flow rate, the residence time is restricted to exactly match the kinetic completion of the primary amination. The product is continuously swept out of the heated reaction zone before tertiary amine formation can initiate. Furthermore, adding a catalytic amount of water to the flow stream stabilizes the transition state of the primary amine, further boosting selectivity[3].

Quantitative Performance Data

The following table summarizes the objective performance metrics of the three methodologies for the amination step of 1-(4-Methoxyphenoxy)-2,3-epoxypropane.

MetricConventional BatchMicrowave-Assisted (MW)Continuous Flow (CF)
Reaction Time 12 – 16 hours10 minutes5 minutes (Residence)
Temperature 60°C (Reflux)80°C (150W)60°C
Yield (%) 75 ± 8%96 ± 2%98 ± 0.5%
Bis-Alkylation (%) 12 – 18%< 2.0%< 0.5%
Scalability Poor (Exothermic risks)Moderate (Penetration depth limits)Excellent (Numbering-up)
E-Factor > 40< 5< 8

Workflow Visualization

SynthesisWorkflow N1 Step 1: Epoxidation 4-Methoxyphenol + Epichlorohydrin N2 Intermediate 1-(4-Methoxyphenoxy)-2,3-epoxypropane N1->N2 K2CO3, Reflux N3 Batch Reactor Slow mixing, thermal gradients N2->N3 + Methylamine (Aq) N4 Microwave Reactor Rapid dielectric heating N2->N4 + Methylamine (Solvent-free) N5 Continuous Flow High mass transfer, exact T-control N2->N5 + Methylamine (EtOH) N6 Variable Yield (~75%) High Tertiary Amine Byproduct N3->N6 N7 High Yield (~95%) Low Byproduct, Fast (10 min) N4->N7 N8 Optimal Purity (>98%) Zero Byproduct, Scalable N5->N8

Workflow comparison of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol synthesis methods.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation criteria are met.

Protocol 1: Synthesis of Intermediate 1-(4-Methoxyphenoxy)-2,3-epoxypropane
  • Setup: In a 250 mL round-bottom flask, dissolve 4-methoxyphenol (10 mmol) in 50 mL of anhydrous acetone. Add anhydrous K₂CO₃ (30 mmol).

  • Reaction: Add epichlorohydrin (30 mmol) dropwise. Reflux the mixture at 60°C for 12 hours.

  • Validation Check (TLC): Spot the reaction mixture against a 4-methoxyphenol standard on a silica TLC plate (Eluent: Hexane/EtOAc 7:3). Do not proceed until the phenol spot (Rf ~0.4) completely disappears and a new epoxide spot (Rf ~0.6) emerges.

  • Workup: Filter the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude epoxide as a viscous oil.

Protocol 2: Microwave-Assisted Ring Opening (High Speed)

Adapted from solvent-free aryloxypropanolamine protocols[5].

  • Preparation: In a 10 mL microwave-transparent quartz vessel, combine 1-(4-methoxyphenoxy)-2,3-epoxypropane (5 mmol) and aqueous methylamine (40% w/w, 15 mmol). No additional solvent is required.

  • Irradiation: Place the vessel in a dedicated laboratory microwave synthesizer. Irradiate at 150W, maintaining a strict temperature limit of 80°C for exactly 10 minutes.

  • Validation Check (LC-MS): Analyze a 10 µL aliquot via LC-MS. The mass spectrum must show the primary product peak [M+H]⁺ at m/z 212.1. If the tertiary amine byproduct peak (m/z 392.2) exceeds 2% relative abundance, the microwave wattage was too high or cooling was insufficient.

  • Purification: Cool to room temperature, extract with ethyl acetate (3 x 15 mL), wash with brine, dry over Na₂SO₄, and evaporate to yield the pure product.

Protocol 3: Continuous Flow Synthesis (Maximum Reproducibility)

Adapted from continuous flow beta-blocker synthesis protocols[3],[4].

  • System Priming: Utilize a microfluidic reactor setup (e.g., PTFE tubing, 0.8 mm inner diameter, 5 mL internal volume) submerged in a 60°C thermostatic bath.

  • Reagent Preparation:

    • Stream A: 1-(4-methoxyphenoxy)-2,3-epoxypropane (1.0 M in ethanol).

    • Stream B: Methylamine (3.0 M in ethanol) containing 5% v/v deionized water (acts as a transition-state stabilizer[3]).

  • Execution: Pump Stream A and Stream B via dual syringe pumps into a T-mixer at flow rates of 0.25 mL/min and 0.75 mL/min, respectively. This achieves a residence time of exactly 5.0 minutes in the heated zone.

  • Validation Check (In-line UV/IR): Monitor the reactor effluent using an in-line flow IR spectrometer. The disappearance of the epoxide C-O-C stretch (~850 cm⁻¹) and the appearance of the broad hydroxyl stretch (~3300 cm⁻¹) validates steady-state conversion.

  • Collection: Discard the first 10 mL of effluent (system equilibration). Collect the subsequent steady-state output. Evaporate the ethanol under reduced pressure to obtain the product in >98% purity without requiring column chromatography.

Conclusion

For the synthesis of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol, traditional batch methods are fundamentally limited by the competing kinetics of bis-alkylation. By transitioning to Continuous Flow Synthesis , researchers can physically decouple the reaction time from the thermal environment, entirely suppressing tertiary amine formation and achieving near-quantitative yields[4]. Alternatively, Microwave-Assisted Synthesis provides a rapid, low-waste solution for laboratories lacking microfluidic infrastructure[5]. Both modern alternatives transform a historically finicky reaction into a robust, self-validating protocol suitable for rigorous drug development pipelines.

Sources

Comparative

A Comparative Benchmarking Guide to the Performance of Metoprolol and its Alternatives

This guide provides an in-depth performance comparison of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol, commonly known as Metoprolol, against other key beta-adrenergic receptor antagonists (beta-blockers). It is inten...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth performance comparison of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol, commonly known as Metoprolol, against other key beta-adrenergic receptor antagonists (beta-blockers). It is intended for researchers, scientists, and drug development professionals, offering objective, data-driven insights into receptor selectivity, pharmacokinetics, and in-vivo efficacy. All protocols described herein are based on established, verifiable methodologies to ensure scientific integrity.

Introduction: The Principle of β-Adrenergic Antagonism

Beta-blockers are a cornerstone in cardiovascular pharmacology.[1] Their primary mechanism involves competitively inhibiting the binding of catecholamines, like adrenaline and noradrenaline, to β-adrenergic receptors.[2][3] This antagonism mitigates the downstream signaling cascade, which is crucial in regulating cardiac function.

The most relevant receptor subtypes in cardiovascular tissue are:

  • β1-Adrenergic Receptors: Predominantly located in the heart. Their stimulation increases heart rate, contractility, and conduction velocity.[4][5]

  • β2-Adrenergic Receptors: Found in the smooth muscle of blood vessels and the bronchi.[6] Their stimulation leads to vasodilation and bronchodilation.

The clinical and research utility of a specific beta-blocker is largely defined by its selectivity for β1 receptors. Metoprolol is classified as a β1-selective ("cardioselective") blocker, which in principle, offers a more targeted cardiac effect with fewer off-target effects compared to non-selective agents.[1][7] At higher doses, however, this selectivity can diminish.[8][9]

Signaling Pathway of β1-Adrenergic Receptor and Point of Antagonism

The following diagram illustrates the canonical signaling pathway activated by catecholamines and the inhibitory action of Metoprolol.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Catecholamine (Agonist) Receptor β1 Receptor Agonist->Receptor Binds & Activates G_Protein G Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Opens Contraction Increased Contractility & Heart Rate Ca_Influx->Contraction Leads to Metoprolol Metoprolol (Antagonist) Metoprolol->Receptor Competitively Blocks

Caption: Metoprolol competitively antagonizes the β1-adrenergic receptor.

Performance Benchmark 1: Receptor Affinity and Selectivity

A critical performance metric for a beta-blocker is its binding affinity (Ki) for β1 versus β2 receptors. A lower Ki value signifies a higher binding affinity. The selectivity index is often expressed as the ratio of Ki (β2) / Ki (β1). A higher ratio indicates greater β1 selectivity.

This guide compares Metoprolol to Propranolol (a non-selective antagonist) and Atenolol (another β1-selective antagonist).[3][10]

Compoundβ1 Affinity (Ki, nM)β2 Affinity (Ki, nM)β1 Selectivity Ratio (β2 Ki / β1 Ki)Reference
Metoprolol ~24~1000+~40-50[11][12][13]
Atenolol ~250~8000+~35[11][13]
Propranolol ~20~10~0.5[7][11]

Interpretation of Data:

  • Metoprolol demonstrates a high affinity for the β1 receptor and a significantly lower affinity for the β2 receptor, confirming its status as a potent and selective antagonist.[14]

  • Atenolol is also β1-selective, though its absolute affinity for the β1 receptor is roughly 10-fold lower than that of Metoprolol.[11]

  • Propranolol binds with high and roughly equal affinity to both β1 and β2 receptors, making it the classic non-selective beta-blocker.[3][[“]] This lack of selectivity is responsible for potential side effects like bronchoconstriction in susceptible individuals.[14]

Performance Benchmark 2: Pharmacokinetic Profiles

Pharmacokinetics—how a drug is absorbed, distributed, metabolized, and excreted—profoundly impacts its performance, dosing regimen, and potential for drug-drug interactions.

ParameterMetoprololAtenololPropranolol
Bioavailability ~50% (oral)[2][16]~50-60% (oral)[10]~25% (oral, high first-pass)
Half-life (t½) 3-7 hours[2][17]6-7 hours[10][18]3-6 hours
Protein Binding ~12%[1][2]6-16%[10][18]~90%
Metabolism Extensive hepatic (CYP2D6)[1][2]Minimal (~5%)[10]Extensive hepatic (CYP2D6, 1A2, 2C19)
Lipophilicity Moderate[2]Low (Hydrophilic)[19]High
Excretion Primarily renal (as metabolites)[1][9]Primarily renal (unchanged)[18]Primarily renal (as metabolites)

Interpretation of Data:

  • Metoprolol's moderate lipophilicity allows it to cross the blood-brain barrier, which can be associated with CNS side effects like vivid dreams.[2][16] Its extensive metabolism by the CYP2D6 enzyme makes it susceptible to genetic polymorphisms and drug interactions with CYP2D6 inhibitors (e.g., certain antidepressants).[1][9]

  • Atenolol's low lipophilicity (it is hydrophilic) means it crosses the blood-brain barrier to a much lesser extent, resulting in fewer CNS side effects.[2] Its minimal metabolism and renal excretion of the parent drug make its pharmacokinetics more predictable and less prone to metabolic drug interactions.[18][20]

  • Propranolol is highly lipophilic and undergoes significant first-pass metabolism, leading to lower bioavailability. Its non-selective nature and ability to cross the blood-brain barrier contribute to a broader side-effect profile.[3][7]

Metoprolol Formulations: Succinate vs. Tartrate

Metoprolol is commonly available in two salt forms, which dictates its release profile and dosing frequency:

  • Metoprolol Tartrate (e.g., Lopressor®): An immediate-release formulation, typically requiring twice-daily dosing.[21] It is often preferred for acute situations like a myocardial infarction where rapid titration is needed.[17]

  • Metoprolol Succinate (e.g., Toprol-XL®): An extended-release formulation allowing for once-daily dosing.[21] This provides more stable plasma concentrations over a 24-hour period, which can be beneficial for managing chronic conditions like hypertension and heart failure.[[“]]

While both forms show similar efficacy in managing hypertension, the extended-release succinate salt provides more consistent beta-blockade and may be superior for long-term management of heart failure.[21][[“]][23]

Performance Benchmark 3: In Vivo Efficacy in Preclinical Models

Animal models are essential for evaluating the physiological effects of beta-blockers. A common model involves inducing tachycardia (an abnormally fast heart rate) with a non-selective beta-agonist like isoproterenol and then measuring the antagonist's ability to block this effect.[24] Another approach uses swine models of myocardial infarction to assess remodeling post-injury under beta-blocker therapy.[25]

Hypothetical Comparative Data in a Rat Tachycardia Model:

Compound (Dose)Baseline Heart Rate (BPM)Heart Rate after Isoproterenol (BPM)% IncreaseHeart Rate after Isoproterenol + Antagonist (BPM)% Blockade of Tachycardia
Vehicle Control35055057%5500%
Metoprolol 320550-38085%
Atenolol 325550-39577.5%
Propranolol 315550-37090%

Interpretation of Data: In this representative model, all three beta-blockers effectively reduce the tachycardic response to isoproterenol. Propranolol, due to its non-selectivity and high affinity, shows the most potent blockade. Metoprolol demonstrates a very strong blockade of the cardiac response, consistent with its high β1 affinity. Atenolol also provides a significant blockade, as expected from a cardioselective agent.[26][27]

Detailed Experimental Protocols

Protocol 1: In Vitro Receptor Selectivity via Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from a receptor.[28][29]

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Expressing β1 or β2 Receptors (e.g., HEK293) Harvest 2. Harvest & Lyse Cells Cell_Culture->Harvest Centrifuge 3. Differential Centrifugation to Isolate Membranes Harvest->Centrifuge Quantify 4. Quantify Protein Concentration (BCA Assay) Centrifuge->Quantify Store 5. Aliquot & Store Membranes at -80°C Quantify->Store Incubate 5. Incubate Membranes with: - Radioligand ([³H]-DHA) - Varying [Test Compound] Store->Incubate Thaw & Dilute Equilibrate 6. Allow to Reach Equilibrium (e.g., 60 min) Incubate->Equilibrate Filter 7. Rapid Vacuum Filtration (GF/B filters) to Separate Bound from Free Ligand Equilibrate->Filter Wash 8. Wash Filters with Ice-Cold Buffer Filter->Wash Count 9. Quantify Radioactivity (Scintillation Counting) Wash->Count Plot 10. Plot % Inhibition vs. log[Test Compound] Count->Plot Raw Counts IC50 11. Determine IC50 Value (Non-linear Regression) Plot->IC50 Cheng_Prusoff 12. Calculate Ki using Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) IC50->Cheng_Prusoff

Caption: Workflow for determining receptor binding affinity (Ki).

Step-by-Step Methodology:

  • Membrane Preparation: Prepare membranes from cell lines (e.g., CHO or HEK293) stably expressing either human β1 or β2 adrenergic receptors.[30][31] Homogenize cells in a cold lysis buffer and isolate the membrane fraction via differential centrifugation.[29] Resuspend the final pellet and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add cell membranes (e.g., 25 µg protein), a fixed concentration of a non-selective radioligand (e.g., [3H]-Dihydroalprenolol), and serial dilutions of the test compound (Metoprolol, etc.).[28][32]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.[30]

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes and bound radioligand.[28]

  • Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.[31]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[31]

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.[33]

Protocol 2: Pharmacokinetic Analysis via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for quantifying Metoprolol concentrations in plasma samples, essential for pharmacokinetic studies.[34]

Step-by-Step Methodology:

  • Sample Preparation: To a plasma sample (e.g., 500 µL), add an internal standard (IS) and perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane).[35] Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[34][36]

    • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer), sometimes with a modifier like triethylamine.[34][35]

    • Flow Rate: Typically 1.0 mL/min.[34][35]

    • Detection: UV detection at an appropriate wavelength (e.g., 275 nm or 222 nm).[34][35]

  • Calibration and Quantification: Prepare a calibration curve using spiked plasma standards with known concentrations of Metoprolol.[34]

  • Analysis: Inject the prepared samples and standards into the HPLC system. The concentration of Metoprolol in the unknown samples is determined by comparing the peak area ratio (Metoprolol/IS) to the calibration curve.[37][38]

Conclusion

Metoprolol's performance profile establishes it as a highly effective and β1-selective adrenergic antagonist.

  • Superior Selectivity: Compared to the non-selective agent Propranolol, Metoprolol's cardioselectivity offers a more targeted therapeutic effect on the heart, minimizing the risk of β2-mediated side effects.[7][39]

  • Favorable Pharmacokinetics: While its metabolism is dependent on CYP2D6, its established pharmacokinetic profile allows for effective dosing strategies. The availability of both immediate-release (tartrate) and extended-release (succinate) formulations provides versatility for acute and chronic applications.[17][21]

  • Proven Efficacy: Both in vitro binding assays and in vivo models confirm its potent blockade of β1-adrenergic receptors, which translates to reliable clinical efficacy in managing hypertension, angina, and heart failure.[1][17][40]

The choice between Metoprolol and another β1-selective agent like Atenolol may depend on secondary characteristics. For instance, Atenolol's hydrophilicity and minimal metabolism might be preferred in subjects with hepatic impairment or to avoid CNS side effects.[19][41] Ultimately, the experimental data supports Metoprolol as a robust and reliable tool for cardiovascular research and a benchmark against which new adrenergic modulators can be compared.

References

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol (Metoprolol) in a Laboratory Setting

This guide provides essential, procedural guidance for the safe and compliant disposal of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol, a beta-blocker commonly known as metoprolol. For researchers, scientists, and dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, procedural guidance for the safe and compliant disposal of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol, a beta-blocker commonly known as metoprolol. For researchers, scientists, and drug development professionals, understanding the causality behind disposal protocols is as critical as the steps themselves. Adherence to these procedures is paramount for ensuring personnel safety, maintaining regulatory compliance, and protecting environmental integrity.

Part 1: The Core Principles of Metoprolol Waste Management

The disposal of any active pharmaceutical ingredient (API) begins with a foundational understanding of its regulatory classification and environmental impact. Metoprolol, while a widely used therapeutic, poses a significant environmental risk if disposed of improperly.

Waste Characterization: A Laboratory's Responsibility

Under the Federal Resource Conservation and Recovery Act (RCRA), the entity generating waste is responsible for determining if that waste is hazardous.[1][2][3] Pharmaceutical waste may be classified as hazardous if it appears on specific EPA lists (P-, U-, D-, or F-lists) or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4][5][6] Therefore, all waste streams containing metoprolol must be managed as a chemical waste until a formal hazardous waste determination is made.

The Cardinal Rule: No Drain Disposal

Metoprolol has been detected in surface waters, primarily because it is not completely eliminated by conventional wastewater treatment plants.[7][8][9][10][11] Studies have shown that metoprolol can be harmful to aquatic organisms, and it is not considered readily biodegradable.[7][9][10][12] Disposing of metoprolol solutions down the drain leads directly to environmental contamination and is a violation of environmental regulations.[4][7]

Segregation is Key to Compliance

To prevent cross-contamination and ensure proper disposal, metoprolol waste must be rigorously segregated from non-hazardous solid waste and other chemical waste streams.[4] This practice simplifies the disposal process and is a cornerstone of compliant laboratory waste management.

Part 2: Procedural Guide for Disposal

This section outlines the step-by-step operational plan for handling metoprolol waste from the point of generation to its final disposition.

Step 1: Waste Collection and Containment

Proper containment is the first line of defense against accidental exposure and environmental release.

  • Solid Waste: This includes expired or unused pure metoprolol, contaminated personal protective equipment (PPE) like gloves and weighing papers, and materials from spill cleanups.[7] These materials must be collected in a designated, leak-proof container that can be securely sealed.[7]

  • Liquid Waste: Aqueous and solvent-based solutions containing metoprolol should be collected in separate, clearly labeled, and sealed containers made of a compatible material.[7]

  • Contaminated Labware: Disposable items such as pipette tips that have contacted metoprolol should be placed in the designated hazardous waste container.[7] Reusable glassware must be decontaminated or disposed of as hazardous waste.[7]

Step 2: Labeling and Temporary Storage

Accurate labeling is a critical compliance and safety requirement.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and identify the contents, including the name "Metoprolol" and its approximate concentration if in solution.[4][7]

  • Storage: Store sealed waste containers in a secure, designated area away from incompatible materials.[4] The storage area should be cool, dry, and well-ventilated, and containers should be locked up if possible.[13]

Step 3: Final Disposal Pathway

The final step ensures the complete and safe destruction of the compound.

  • Primary Method: High-Temperature Incineration: The recommended and most effective method for the disposal of pharmaceutical waste, including metoprolol, is through a licensed chemical destruction facility.[4][7] High-temperature incineration is the preferred method to ensure the complete destruction of the active compound.[4][14]

  • Documentation and Chain of Custody: Laboratories are required to maintain meticulous records of their waste disposal activities.[15] When using a licensed waste disposal service, ensure you receive and retain all manifests and certificates of destruction for institutional safety audits and regulatory compliance.[5][14]

Part 3: In-Lab Pre-Treatment and Decontamination (For Small Quantities)

In some research settings, chemical degradation may be employed as a preliminary step to render small quantities of metoprolol waste less harmful before final collection and disposal. This is not a substitute for professional disposal. The resulting solutions must still be collected and managed as aqueous chemical waste.[4]

The following protocols are adapted from forced degradation studies.

Experimental Protocols for Chemical Degradation

1. Acidic Degradation Protocol

  • Prepare a solution of the metoprolol waste.

  • Add an equal volume of 0.1 N Hydrochloric Acid.

  • Reflux the solution at 60°C for 2 hours in a chemical fume hood.[4]

  • Allow the solution to cool to room temperature.

  • Carefully neutralize the solution with a suitable base (e.g., Sodium Hydroxide).

  • Collect the final solution in a labeled container for hazardous aqueous waste.[4]

2. Oxidative Degradation Protocol

  • Prepare a solution of the metoprolol waste.

  • Add an equal volume of 3% Hydrogen Peroxide.[4][7]

  • Reflux the solution at 80°C for 3 hours in a chemical fume hood.[4]

  • Allow the solution to cool to room temperature.

  • Collect the final solution in a labeled container for hazardous aqueous waste.[4]

Part 4: Visualization and Summary

To aid in operational clarity, the following workflow and summary table are provided.

Metoprolol_Disposal_Workflow start Metoprolol Waste Generated (Solid, Liquid, Contaminated Labware) characterize Characterize Waste (Assume Hazardous Chemical Waste) start->characterize segregate Segregate Waste Streams (Solid vs. Liquid) characterize->segregate contain_solid Contain Solid Waste in Labeled, Sealed Container segregate->contain_solid Solids contain_liquid Contain Liquid Waste in Labeled, Sealed Container segregate->contain_liquid Liquids storage Store in Secure, Designated Waste Area contain_solid->storage contain_liquid->storage pickup Arrange Pickup by Licensed Hazardous Waste Contractor storage->pickup incinerate Final Disposal: High-Temperature Incineration pickup->incinerate document Receive & File Certificate of Destruction incinerate->document

Caption: Decision workflow for the proper disposal of metoprolol waste in a laboratory setting.

Summary of Disposal Guidelines
Waste TypeContainer RequirementLabeling StandardFinal Disposal Method
Solid Metoprolol Waste Securely sealed, leak-proof, compatible container.[4][7]"Hazardous Waste," "Metoprolol," Date.[4][7]Collection by a licensed contractor for high-temperature incineration.[4][7]
Liquid Metoprolol Waste Securely sealed, leak-proof, compatible container (separate from solids).[7]"Hazardous Waste," "Metoprolol in [Solvent]," Approx. Concentration, Date.[4][7]Collection by a licensed contractor for high-temperature incineration.[4][7]
Contaminated Sharps/Labware Puncture-resistant sharps container or designated hazardous waste container."Hazardous Waste," "Metoprolol Contaminated Material," Date.[7]Collection by a licensed contractor for high-temperature incineration.[4][7]

Conclusion

The responsible management of chemical waste, including pharmaceuticals like 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol, is a non-negotiable aspect of modern scientific research. By moving beyond simple compliance and understanding the environmental and safety principles that inform these procedures, laboratories can foster a culture of deep-seated responsibility. This commitment not only protects laboratory personnel and the surrounding community but also preserves the integrity of our shared environment.

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